Product packaging for l-Menthyl lactate(Cat. No.:CAS No. 61597-98-6)

l-Menthyl lactate

Cat. No.: B1212839
CAS No.: 61597-98-6
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
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Description

Menthyl lactate, also known as fema 3748, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthyl lactate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, menthyl lactate is primarily located in the membrane (predicted from logP) and cytoplasm. Menthyl lactate has a mild cooling, alcohol, and camphoraceous taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O3 B1212839 l-Menthyl lactate CAS No. 61597-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-NOOOWODRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036338
Record name Menthyl lactate
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Molecular Weight

228.33 g/mol
Source PubChem
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Physical Description

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour
Record name l-Menthyl l-lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61597-98-6, 59259-38-0
Record name l-Menthyl L-Lactate
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Record name Menthyl lactate
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Record name Menthyl lactate
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Record name Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)
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Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL LACTATE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

l-Menthyl Lactate: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries.[1][2] Renowned for its characteristic cooling sensation, which is milder and longer-lasting than that of menthol (B31143), it serves as a key excipient and sensory agent.[2] Its favorable safety profile and low volatility make it a preferred alternative to menthol in a variety of topical and oral formulations. This technical guide provides an in-depth analysis of the chemical properties and structural attributes of l-menthyl lactate, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research, development, and quality control applications.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.

PropertyValueReferences
Molecular Formula C₁₃H₂₄O₃[2][3]
Molecular Weight 228.33 g/mol [2][3][4]
Appearance White to off-white crystalline solid[1][3]
Odor Weak, minty, reminiscent of tobacco and chamomile[1][3]
Melting Point 40-47 °C[5][6][7]
Boiling Point 142 °C at 5 mmHg[6][7]
Solubility Slightly soluble in water; Soluble in ethanol, oils, and other organic solvents.[2][3][6]
Optical Rotation, [α]²⁰/D -81° (c=5 in ethanol)[7]
CAS Number 59259-38-0[1][5]

Chemical Structure and Stereochemistry

This compound is formally named [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] (S)-2-hydroxypropanoate.[8] The molecule possesses four chiral centers, leading to the possibility of sixteen stereoisomers.[3] The specific stereochemistry, derived from the naturally occurring l-menthol and l-lactic acid, is critical to its distinct cooling properties.[3]

The structural formula of this compound is presented below:

G C1 C C2 C C1->C2 O1 O C1->O1 C10 C C1->C10 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C13 C C4->C13 C6 C C5->C6 C6->C1 C7 C O1->C7 O2 O C7->O2 O C8 C C7->C8 C9 C C8->C9 O3 O C8->O3 H1 H O3->H1 C11 C C10->C11 C12 C C10->C12

Caption: Chemical structure of this compound.

The stereochemistry of the menthone and lactate moieties is crucial for the molecule's biological activity. The specific arrangement of substituents on the cyclohexane (B81311) ring and the chiral center of the lactate group dictates the cooling sensation's intensity and duration.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of l-menthol with l-lactic acid. A representative experimental protocol is detailed below.

G start Start reactants Charge reactor with l-menthol, l-lactic acid, and toluene start->reactants catalyst Add sulfuric acid (catalyst) reactants->catalyst reflux Heat to reflux (e.g., 110-120°C) and remove water azeotropically catalyst->reflux monitor Monitor reaction progress by GC reflux->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction complete wash Wash with saturated sodium bicarbonate solution cool->wash separate Separate organic and aqueous layers wash->separate dry Dry organic layer over anhydrous sodium sulfate separate->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure to remove toluene filter->concentrate purify Purify by vacuum distillation concentrate->purify end Obtain pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charging Reactants: The flask is charged with l-menthol, l-lactic acid (typically in excess), and an appropriate solvent for azeotropic water removal, such as toluene.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of l-menthol.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols

Apparatus: Digital melting point apparatus.

Procedure:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Apparatus: Vacuum distillation setup.

Procedure:

  • A sample of this compound is placed in the distillation flask.

  • The system is evacuated to the desired pressure (e.g., 5 mmHg).

  • The sample is heated gradually.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Apparatus: Test tubes, vortex mixer.

Procedure:

  • To a test tube containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol), a small, pre-weighed amount of this compound is added.

  • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid has dissolved completely, further aliquots of this compound are added until saturation is reached. The solubility is then expressed qualitatively (e.g., slightly soluble) or quantitatively (e.g., in mg/mL).

Apparatus: Polarimeter.

Procedure:

  • A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., ethanol).

  • The polarimeter cell of a known path length (l) is filled with the solvent, and a blank reading is taken.

  • The cell is then rinsed and filled with the this compound solution.

  • The optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic and chromatographic techniques.

G sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms gc Gas Chromatography (GC) sample->gc structure Structural Confirmation nmr->structure ftir->structure ms->structure purity Purity Assessment gc->purity

Caption: Analytical workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the carbon-hydrogen framework of the molecule, including the stereochemical arrangement of the substituents on the cyclohexane ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in this compound, notably the hydroxyl (-OH) and ester carbonyl (C=O) stretches.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

  • Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data, coupled with the comprehensive experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the effective and safe application of this compound in its various industrial uses.

References

An In-depth Technical Guide to the Synthesis of l-Menthyl Lactate from l-Menthol and Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester formed from the reaction of menthol (B31143) and lactic acid, is a widely utilized cooling agent in various industries, including cosmetics, food production, and pharmaceuticals.[1] It is favored for providing a prolonged and gentler cooling sensation compared to pure menthol, with better skin compatibility and less irritation.[1][2] This white crystalline powder is soluble in alcohol and only slightly soluble in water.[1] The synthesis of l-menthyl lactate, specifically the l-menthyl l-lactate (B1674914) stereoisomer, is of significant commercial interest. This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and comparative data to aid researchers and professionals in the development and optimization of this compound production.

Core Synthesis Methodologies

The primary route for synthesizing this compound is the direct esterification of l-menthol (B7771125) and lactic acid. This process can be uncatalyzed or catalyzed by acids or enzymes. A key challenge in this synthesis is the formation of higher lactoyl esters, such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL), which can reduce the yield of the desired menthyl lactate (ML).[3][4] A two-step process involving controlled hydrolysis of these higher esters has been developed to improve the overall yield.[3]

Acid-Catalyzed Direct Esterification

Direct esterification is a common method for producing this compound. The reaction involves heating a mixture of l-menthol and lactic acid, typically in the presence of an acid catalyst, and removing the water byproduct to drive the reaction to completion.[1]

Catalysts: A variety of acid catalysts can be employed, including:

  • Inorganic acids: Sulfuric acid and phosphoric acid.[3][5]

  • Organic acids: p-toluenesulfonic acid and methanesulfonic acid.[3][5]

  • Solid acids: Acidic ion-exchange resins, acid clays, and silicotungstic acid supported on bentonite (B74815).[3][5]

The use of heterogeneous catalysts like supported silicotungstic acid offers advantages such as easier separation and higher catalytic activity.[5]

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80 to 150°C under reduced pressure or with azeotropic removal of water using a solvent like heptane (B126788).[1][4] An excess of one reactant, usually menthol or lactic acid, can be used to maximize the conversion of the other.[1][4]

A general workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_catalyst Catalyst cluster_purification Purification cluster_product Product Menthol l-Menthol Esterification Direct Esterification Menthol->Esterification LacticAcid Lactic Acid LacticAcid->Esterification Purification Distillation, Crystallization, or Hydrolysis Esterification->Purification Catalyst Acid or Enzyme Catalyst->Esterification Product This compound Purification->Product

Caption: General workflow for this compound synthesis.

Two-Step Synthesis with Controlled Hydrolysis

To address the formation of higher lactoyl esters, a two-step process has been developed.[3]

  • Esterification: l-Menthol and lactic acid are reacted under conditions that produce a mixture of menthyl lactate and higher lactoyl esters.

  • Controlled Hydrolysis: The resulting mixture is then treated with an aqueous base under controlled conditions (pH < 14, temperature 5-70°C) to selectively hydrolyze the higher lactoyl esters back to menthyl lactate, while minimizing the hydrolysis of menthyl lactate to menthol and lactic acid.[3] This method has been shown to significantly increase the overall yield of menthyl lactate.[3][6]

The logical relationship of the two-step synthesis process is illustrated in the diagram below:

Two_Step_Synthesis Reactants l-Menthol + Lactic Acid Esterification Esterification Reactants->Esterification Mixture ML + MLL + MLLL Esterification->Mixture Byproducts Higher Lactoyl Esters (MLL, MLLL) Esterification->Byproducts Hydrolysis Controlled Hydrolysis Mixture->Hydrolysis Product High-Yield this compound Hydrolysis->Product Byproducts->Hydrolysis Conversion

Caption: Two-step synthesis with controlled hydrolysis.

Enzymatic Esterification

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. Lipases, such as those from Candida rugosa, can be used to catalyze the esterification of menthol and lactic acid.[7] This method can be performed in organic solvents or in a solvent-free system, where the reactants themselves form a deep eutectic solvent (DES).[8][9][10]

Enzymatic reactions are known for their high enantioselectivity, which is crucial for producing the desired stereoisomer of menthyl lactate.[7] The reaction conditions, such as temperature, water activity, and enzyme concentration, need to be carefully optimized to achieve high conversion rates.[7][9]

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Acid-Catalyzed Direct Esterification of l-Menthol and Lactic Acid

CatalystMolar Ratio (Menthol:Lactic Acid)Temperature (°C)Reaction Time (h)SolventYield of ML (%)Purity of ML (%)Reference
H₂SO₄1:1119 (gradual increase)2Heptane91 (based on charged menthol)99.5[3]
NaHSO₄·H₂O1:293-12317Heptane81 (based on charged menthol)99.4[3]
H₂SO₄1:1.51252HeptaneNot specifiedNot specified[4]
Silicotungstic acid on bentonite1:1.11303Not specified83.97Not specified[5]
H₂SO₄Not specifiedReflux2.5Toluene89.5 (based on added menthol)93.58[6]

Table 2: Two-Step Synthesis with Controlled Hydrolysis

Esterification CatalystInitial ML Content (%)Hydrolysis ConditionsFinal ML Content (%)Overall Yield (%)Reference
H₂SO₄67.750% NaOH(aq), water, heptaneNot specified98 (based on reacted menthol)[3]
Not specified~60Phosphate or borate (B1201080) buffer (pH 8-9), 0-20°C, >5h94.592.4 (based on added menthol)[6]

Table 3: Enzymatic Esterification of l-Menthol

EnzymeCo-substrateMolar Ratio (Menthol:Co-substrate)Temperature (°C)Reaction Time (h)SystemConversion/Yield (%)Reference
Candida rugosa lipase (B570770)Lauric Acid1:various4524Deep Eutectic Solvent95 (conversion of lauric acid)[9]
Candida rugosa lipaseOleic Acid1:33024Solvent-free, 30% water96 (esterification extent)[7]
Candida rugosa lipaseLauric AcidNot specifiedNot specified3Deep Eutectic Solvent44 (conversion of menthol)[8]

Detailed Experimental Protocols

Protocol for Acid-Catalyzed Esterification and Controlled Hydrolysis

This protocol is adapted from a patented process.[3]

Step 1: Esterification

  • Charge a reaction vessel equipped with a stirrer, thermometer, and a means for azeotropic water removal (e.g., Dean-Stark trap) with l-menthol (1000 g), L-(+)-lactic acid (1000 g), heptane (500 g), and concentrated sulfuric acid (6 g).

  • Heat the mixture to reflux. The temperature will gradually increase as water is removed.

  • Continue the reaction for approximately 2 hours, by which time the temperature should reach around 119°C and approximately 300 mL of aqueous phase will have been collected.

  • Cool the reaction mixture to ambient temperature. The resulting mixture will contain unreacted menthol, this compound (ML), and higher lactoyl esters (MLL and MLLL).

Step 2: Controlled Hydrolysis

  • Dilute the esterified product with water (4230 g) and heptane (960 g).

  • Add 50% aqueous sodium hydroxide (B78521) (809 g) dropwise over 30 minutes while maintaining the temperature.

  • Stir the mixture under conditions effective to convert the higher lactoyl esters to menthyl lactate while minimizing hydrolysis of menthyl lactate (e.g., pH < 14, 5-70°C).

  • After the hydrolysis is complete, separate the organic phase.

Step 3: Purification

  • Wash the organic phase with water and/or a basic solution to remove any remaining acid and base.

  • Strip the solvent (heptane) under reduced pressure.

  • Fractionally distill the residue under vacuum to isolate the purified this compound. A typical main fraction will distill at a temperature and pressure suitable for this compound, yielding a product with >99% purity.

Protocol for Esterification with a Heterogeneous Catalyst

This protocol is based on the use of silicotungstic acid supported on bentonite.[5]

  • Combine l-menthol and lactic acid in a molar ratio of 1:1.1 in a reaction flask.

  • Add the silicotungstic acid on bentonite catalyst (50 wt% loading, 1.25 g per mole of menthol).

  • Heat the reaction mixture to 130°C with stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The resulting crude product can be purified by distillation under reduced pressure to obtain this compound.

Protocol for Enzymatic Esterification in a Solvent-Free System

This protocol is based on the esterification of l-menthol with oleic acid using Candida rugosa lipase.[7]

  • Prepare a reaction mixture containing l-menthol and oleic acid in a 1:3 molar ratio.

  • Add water to the mixture to a final concentration of 30% (w/w).

  • Add Candida rugosa lipase (700 units per gram of the reaction mixture).

  • Incubate the mixture at 30°C with constant stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).

  • The reaction should reach a high extent of esterification within 24 hours.

  • The product can be separated from the enzyme and unreacted substrates by centrifugation and subsequent purification steps like column chromatography or distillation.

Conclusion

The synthesis of this compound from l-menthol and lactic acid can be achieved through several effective methodologies. The choice of method will depend on factors such as desired yield and purity, cost considerations, and environmental impact. The two-step process involving controlled hydrolysis offers a route to exceptionally high yields by converting byproducts into the desired product.[3] Enzymatic synthesis provides a green and highly selective alternative, particularly for applications requiring high stereochemical purity.[7] This guide provides the foundational knowledge and detailed protocols to assist researchers and professionals in selecting and optimizing the synthesis of this compound for their specific needs.

References

Mechanism of action of l-Menthyl lactate on TRPM8 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of L-Menthyl Lactate (B86563) on TRPM8 Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary molecular transducer of cold somatosensation in humans.[1][2] Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 is activated by innocuous cold temperatures (below ~28°C), voltage, and chemical agonists that evoke a cooling sensation.[1][3] Among these chemical agonists is L-Menthyl lactate, a derivative of menthol (B31143) widely used in cosmetics, oral care, and confectionery for its distinct cooling properties.[4]

Compared to its parent compound, (-)-menthol, this compound provides a milder, more prolonged cooling effect with lower irritation and a fainter odor, making it a versatile alternative in various formulations.[4] This guide provides a detailed examination of the mechanism through which this compound activates TRPM8 receptors, presenting quantitative data, experimental methodologies, and key signaling pathways involved in its action.

Core Mechanism of Action

This compound functions as a direct agonist of the TRPM8 ion channel. The binding of this compound to the channel induces a conformational change, leading to the opening of its non-selective cation pore. This allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then propagated along the sensory nerve fibers to the central nervous system, where it is interpreted as a sensation of cold.[1]

The activation of TRPM8 is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which acts as a key co-factor.[5][6] Depletion of PIP2 can lead to the desensitization of the channel, highlighting its essential role in the gating mechanism.[6]

Signaling Pathway

The activation of TRPM8 by an agonist like this compound initiates a direct signaling cascade. The binding event is the primary trigger for channel gating. While the core mechanism is direct activation, the TRPM8 channel's activity can be modulated by various intracellular signaling pathways, often initiated by G-protein coupled receptors (GPCRs), which can lead to PIP2 depletion or channel phosphorylation, thereby inhibiting or sensitizing the channel's response to agonists.[5][7]

TRPM8_Activation_Pathway cluster_membrane Plasma Membrane TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Agonist Binding Ca_int Ca²⁺ (Intracellular) ↑ TRPM8_open->Ca_int Influx PIP2 PIP2 PIP2->TRPM8_closed Required Co-factor Agonist This compound Agonist->TRPM8_closed Ca_ext Ca²⁺ (Extracellular) Na_ext Na⁺ (Extracellular) Depolarization Membrane Depolarization Ca_int->Depolarization Action_Potential Action Potential (Cold Sensation) Depolarization->Action_Potential

Caption: Agonist-induced TRPM8 channel activation pathway.

Quantitative Data: Agonist Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. This compound demonstrates a potency comparable to that of (-)-menthol.

AgonistEC₅₀ ValueExpression System / Cell TypeReference
(-)-Menthyl lactate 163 µMOocyte expression system[3]
(-)-Menthol193 µMOocyte expression system[3]
(-)-Menthol81 ± 17 µMHuman TRPM8 in HEK293 cells[8]
(-)-Menthol101 ± 13 µMMouse TRPM8 in CHO cells[9]
(-)-Menthol286 µMMelanoma cells[3]
Icilin125 ± 30 nMMouse TRPM8 in CHO cells[9]
WS-12193 nMHEK cells[3]

Experimental Protocols

The mechanism of action and potency of TRPM8 agonists like this compound are primarily investigated using two key techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca²⁺]i) that occurs upon TRPM8 channel activation.

Methodology:

  • Cell Culture and Preparation: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid containing the cDNA for the TRPM8 channel.[9][10] The cells are cultured on plates suitable for fluorescence microscopy.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately 30-45 minutes.[10][11] These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺ in the cytosol.

  • Baseline Measurement: The cells are placed on a microscope stage, and a baseline fluorescence level is recorded before the application of any stimulus.[10]

  • Agonist Application: A solution containing a known concentration of this compound is perfused over the cells.

  • Data Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope connected to a camera and imaging software. An increase in fluorescence corresponds to an increase in [Ca²⁺]i, indicating TRPM8 channel activation.[10] Concentration-response curves can be generated by applying various concentrations of the agonist to determine the EC₅₀ value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture TRPM8- expressing cells (e.g., HEK293) B Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) A->B C Record baseline fluorescence B->C D Apply L-Menthyl Lactate C->D E Record fluorescence change over time D->E F Quantify Δ[Ca²⁺]i E->F G Generate Dose- Response Curve & Calculate EC₅₀ F->G

Caption: Experimental workflow for a calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels across the entire cell membrane, offering high-resolution data on channel gating properties.

Methodology:

  • Cell Preparation: TRPM8-expressing cells are plated on coverslips. Transfected cells can be identified using a co-transfected fluorescent marker.[10]

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is positioned over a target cell.

  • Seal Formation and Whole-Cell Access: The micropipette is lowered onto the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A brief pulse of suction is then used to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[10]

  • Voltage Clamp and Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).[11] The current required to hold the voltage constant is measured.

  • Agonist Application and Data Acquisition: this compound is applied to the cell via the perfusion system. The opening of TRPM8 channels results in an inward flow of cations, which is recorded as an inward current.[12] By applying voltage steps or ramps, the current-voltage (I-V) relationship can be determined, providing insights into the channel's biophysical properties in the presence of the agonist.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis A Prepare TRPM8- expressing cells on coverslip B Form Gigaseal with micropipette A->B C Rupture membrane (Whole-Cell Mode) B->C D Clamp voltage & record baseline current C->D E Perfuse L-Menthyl Lactate D->E F Record ionic current E->F G Analyze current amplitude & kinetics F->G H Determine I-V relationship G->H

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

An In-depth Technical Guide to l-Menthyl lactate: Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of l-Menthyl lactate (B86563), a widely used cooling agent and sensory excipient. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and elaborates on its primary mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, cosmetic science, and drug development.

Physicochemical Properties of l-Menthyl lactate

This compound is the ester formed from the reaction of l-menthol (B7771125) and l-lactic acid. It is valued for its gentle, long-lasting cooling effect, which is perceived as less harsh than that of menthol. Its subtle minty aroma and low taste profile make it a versatile ingredient in a variety of applications.[1]

PropertyValueReferences
Molecular Formula C₁₃H₂₄O₃[2]
Molecular Weight 228.33 g/mol [2]
CAS Number 61597-98-6 (for l-Menthyl l-lactate)[2]
Appearance White crystalline powder[1]
Odor Faint, minty, cool[1]
Solubility Slightly soluble in water; soluble in alcohols and oils[1]
Melting Point 42-47 °C
Boiling Point 142 °C at 5 mmHg

Synthesis of this compound

This compound is synthesized via the esterification of l-menthol with l-lactic acid. The following diagram and protocol describe a common laboratory-scale synthesis.

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Work-up cluster_3 Purification A Combine l-menthol, 90% l-lactic acid, sulfuric acid, and toluene in a three-necked flask. B Heat the mixture to reflux for 2.5 hours. A->B Reaction C Cool the reaction mixture to 10°C. B->C Cooling D Pour into saturated calcium sulfate (B86663) solution and stir for 6 hours. C->D Hydrolysis E Filter and separate the organic layer. D->E Separation F Dry the organic layer with a drying agent. E->F Drying G Filter to remove the drying agent. F->G Filtration H Distill under reduced pressure to obtain pure This compound. G->H Purification

Diagram 1: Workflow for the Synthesis of this compound.
Experimental Protocol for Synthesis

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[2][3]

Materials:

  • l-menthol (15.6 g)

  • 90% l-lactic acid (23.5 g)

  • Concentrated sulfuric acid (0.1 g)

  • Toluene (50 g)

  • Saturated calcium sulfate solution (200 g)

  • Anhydrous sodium sulfate or magnesium sulfate

  • 250 ml three-necked flask equipped with a thermometer and a water separator

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Apparatus for filtration and distillation under reduced pressure

Procedure:

  • Reaction Setup: In the 250 ml three-necked flask, combine 15.6 g of l-menthol, 23.5 g of 90% l-lactic acid, 0.1 g of concentrated sulfuric acid, and 50 g of toluene.

  • Esterification: Heat the mixture to reflux using a heating mantle and stir continuously for 2.5 hours. Water produced during the reaction can be collected in the water separator.

  • Work-up:

    • After the reflux period, cool the reaction mixture to 10°C in an ice bath.

    • Pour the cooled mixture directly into 200 g of a saturated calcium sulfate solution and stir vigorously for 6 hours. This step helps to hydrolyze any lactoyl ester byproducts.[4]

    • Filter the mixture and transfer the filtrate to a separatory funnel. Allow the layers to separate and collect the upper organic (toluene) layer.

  • Purification:

    • Dry the collected organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Further purify the crude product by distillation under reduced pressure to obtain pure this compound.

Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound exerts its cooling effect is through the activation of the TRPM8 ion channel. TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is the principal detector of cold temperatures and cooling agents like menthol.[5][6][7]

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by an agonist such as this compound initiates a signaling cascade that leads to the sensation of cold.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Binding & Gating Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Channel Opening Agonist This compound (Agonist) Agonist->TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization PLC PLC Activation Ca_influx->PLC AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Sensation of Cold) AP->Signal ERK ERK1/2 Activation PLC->ERK AP1 AP-1 (c-Fos/c-Jun) Activation ERK->AP1 Gene Gene Expression Changes AP1->Gene

Diagram 2: TRPM8 Signaling Pathway upon Agonist Activation.

Upon binding of this compound to the TRPM8 receptor, the channel undergoes a conformational change, leading to its opening.[7] This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[7] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the central nervous system, where it is interpreted as a sensation of cold.[7]

Downstream of the initial calcium influx, other signaling pathways can be activated, including the activation of Phospholipase C (PLC) and the Extracellular signal-regulated kinases (ERK1/2), which can ultimately lead to changes in gene expression through transcription factors like AP-1.[3][8]

Quantitative Activity at TRPM8

The potency of this compound as a TRPM8 agonist has been quantified in various in vitro systems.

Assay SystemParameterValueReferences
Oocyte Expression SystemEC₅₀163 µM[1][5]
HEK293 cells (Calcium Imaging)EC₅₀~81-107 µM (Menthol for comparison)[9]

The EC₅₀ value for this compound is comparable to that of menthol, indicating a similar potency in activating the TRPM8 channel.[1][5]

Experimental Protocols for Characterizing TRPM8 Activity

The following are detailed methodologies for key experiments used to assess the activity of compounds like this compound on the TRPM8 channel.

Calcium Imaging Assay

This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM8 channel activation.

Materials and Equipment:

  • HEK293 or CHO cells stably expressing the human TRPM8 channel.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Culture: Plate the TRPM8-expressing cells onto the 96-well plates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in the physiological salt solution.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.

    • Gently wash the cells with the physiological salt solution to remove any excess extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the physiological salt solution to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).

  • Measurement:

    • Use a fluorescence plate reader or microscope to record a baseline fluorescence signal for a short period before adding the compound.

    • Add the this compound solutions (and vehicle control) to the respective wells.

    • Immediately begin recording the fluorescence signal continuously for several minutes to capture the full calcium influx event.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over the baseline (ΔF/F₀).

    • Plot the peak response against the concentration of this compound to generate a dose-response curve.

    • Fit the curve using a suitable pharmacological model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels in the membrane of a single cell, offering high-resolution data on channel gating and pharmacology.

Materials and Equipment:

  • TRPM8-expressing cells (e.g., HEK293, CHO) cultured on glass coverslips.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope.

  • Micromanipulator.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette puller and microforge.

  • Extracellular (bath) and intracellular (pipette) recording solutions.

  • Perfusion system for compound application.

Procedure:

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Seal Formation:

    • Using the micromanipulator, carefully approach a single cell with the glass micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps or ramps to elicit currents.

    • Record baseline currents before applying the test compound.

    • Using the perfusion system, apply this compound at various concentrations to the cell.

    • Record the changes in inward and outward currents in response to the voltage protocols in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude of the this compound-evoked currents at each concentration.

    • Construct a dose-response curve by plotting the current amplitude against the compound concentration.

    • Calculate the EC₅₀ value from the dose-response curve.

    • Analyze the current-voltage (I-V) relationship to characterize the biophysical properties of the channel activation.

References

An In-depth Technical Guide to the Stereoisomers of l-Menthyl Lactate and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of l-menthyl lactate (B86563), focusing on their activity, particularly as cooling agents. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction to l-Menthyl Lactate and its Stereoisomers

This compound is the ester formed from the reaction of l-menthol (B7771125) and lactic acid. Due to the presence of four chiral centers in its structure, this compound can exist as 16 distinct stereoisomers.[1][2] The most commonly utilized stereoisomer is l-menthyl l-lactate (B1674914), which is known for its mild and prolonged cooling sensation compared to the more intense and immediate effect of menthol (B31143).[3][4][5] While the term "menthyl lactate" is often used generically, it is crucial for researchers to consider the specific stereochemistry, as it significantly influences the compound's biological activity.

Activity of this compound Stereoisomers

The cooling sensation elicited by this compound and its parent compound, menthol, is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[8][9] The stereochemical configuration of a molecule is a critical determinant of its ability to effectively bind to and activate the TRPM8 receptor.

Quantitative Data on TRPM8 Activation

While direct comparative data for all stereoisomers of this compound is limited, studies on the stereoisomers of menthol provide strong evidence for the importance of stereochemistry in TRPM8 activation. Furthermore, a key data point for the activity of (-)-menthyl lactate has been reported.

CompoundTargetAssay TypeParameterValue
(-)-Menthyl lactateOocyte Expression SystemElectrophysiologyEC50163 µM[9]

Table 1: Quantitative data on the TRPM8 activation by (-)-Menthyl lactate.

The data available for menthol stereoisomers further underscores the principle of stereospecificity in TRPM8 activation.

StereoisomerEC50 (µM) at +80 mVK_d_ (µM) at +80 mVL at +80 mVEC50 (µM) at -80 mVK_d_ (µM) at -80 mVL at -80 mV
(-)-menthol62.64 ± 1.2165.71 ± 2.81.66 ± 0.05129.58 ± 12.3179.31 ± 17.02.60 ± 0.01
(+)-menthol166.41 ± 14.1425.83 ± 36.11.55 ± 0.01473.50 ± 62.4599.37 ± 79.01.26 ± 0.01
(+)-isomenthol215.17 ± 15.2572.29 ± 40.41.60 ± 0.011146.00 ± 117.0--
(+)-neomenthol206.22 ± 11.4557.73 ± 30.81.65 ± 0.01---
(+)-neoisomenthol209.73 ± 13.9557.73 ± 36.91.59 ± 0.01---

Table 2: TRPM8 Activation Parameters for Menthol Stereoisomers. Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[10]

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by a cooling agent like this compound initiates a cascade of intracellular events, leading to the perception of a cold sensation. The primary event is the influx of cations, predominantly Ca2+, into the cell.[9] This increase in intracellular calcium acts as a second messenger, triggering downstream signaling pathways.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_int Ca²⁺ Influx TRPM8->Ca_int Opens Cooling_Agent This compound Cooling_Agent->TRPM8 Activation Ca_ext Ca²⁺ Signaling Downstream Signaling Ca_int->Signaling PLC PLC Ca_int->PLC Activates Sensation Cold Sensation Signaling->Sensation Gq Gq Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates

TRPM8 signaling pathway activation by a cooling agent.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

A general procedure for the synthesis of this compound involves the esterification of menthol with lactic acid. To obtain specific stereoisomers, stereochemically pure starting materials must be used (e.g., l-menthol and l-lactic acid to produce l-menthyl l-lactate).

Protocol for Synthesis of l-Menthyl l-Lactate:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine l-menthol and l-lactic acid in a suitable solvent such as toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • Esterification: The reaction mixture is heated to reflux. Water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or crystallization to yield pure l-menthyl l-lactate.

Separation of diastereomers, if a racemic mixture of lactic acid is used, can be achieved through chromatographic techniques such as column chromatography or by fractional crystallization.

In-Vitro Assay for TRPM8 Activation: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of ion channels like TRPM8 in a high-throughput manner.

Protocol for Calcium Imaging Assay:

  • Cell Culture: HEK293 cells stably expressing the human TRPM8 channel are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., HBSS) for approximately one hour at 37°C.

  • Compound Addition: After washing to remove excess dye, the plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of the test compounds (different stereoisomers of this compound at various concentrations).

  • Data Acquisition: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

  • Data Analysis: The fluorescence data is analyzed to determine dose-response curves and calculate parameters such as EC50 values for each stereoisomer.

Calcium_Imaging_Workflow A Seed TRPM8-expressing cells in 96-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash to remove extracellular dye B->C D Acquire baseline fluorescence C->D E Add test compounds (this compound stereoisomers) D->E F Measure fluorescence change in real-time E->F G Data analysis: Generate dose-response curves and calculate EC50 F->G

Workflow for a calcium imaging assay to assess TRPM8 activation.
Sensory Evaluation of Cooling Activity

Sensory analysis using a trained panel is the gold standard for evaluating the cooling properties of compounds as perceived by humans.

Protocol for Sensory Panel Evaluation:

  • Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained to identify and rate the intensity and duration of cooling sensations.

  • Sample Preparation: The this compound stereoisomers are dissolved in a suitable, odorless, and tasteless solvent (e.g., propylene (B89431) glycol or a neutral oil) at various concentrations. The solutions are incorporated into a base product (e.g., a simple lotion or an aqueous solution).

  • Test Procedure: A double-blind, randomized, and placebo-controlled study design is employed. Panelists apply a standardized amount of the test product to a specific area of the skin (e.g., the inner forearm).

  • Evaluation: Panelists rate the perceived cooling intensity at predefined time intervals (e.g., immediately after application, and at 2, 5, 10, 20, and 30 minutes) using a labeled magnitude scale (LMS) or a visual analog scale (VAS). They also record the total duration of the cooling sensation.

  • Data Analysis: The sensory data is statistically analyzed to compare the cooling profiles (onset, intensity, and duration) of the different stereoisomers.

Conclusion and Future Directions

The stereochemistry of this compound plays a pivotal role in its cooling activity, which is primarily mediated by the TRPM8 channel. While l-menthyl l-lactate is the most studied isomer, there is a clear need for further research to characterize the full spectrum of activity across all 16 stereoisomers. The experimental protocols outlined in this guide provide a framework for such investigations. A comprehensive understanding of the structure-activity relationship of this compound stereoisomers will enable the rational design of novel cooling agents with tailored sensory profiles for applications in the pharmaceutical, cosmetic, and food industries. Future research should focus on the systematic synthesis and biological evaluation of all stereoisomers to create a complete activity map.

References

The Natural Presence of l-Menthyl Lactate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of l-Menthyl lactate (B86563) in essential oils, with a focus on its formation, quantification, and physiological effects. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Introduction to l-Menthyl Lactate

This compound is an ester of l-menthol (B7771125) and l-lactic acid, recognized for its mild and long-lasting cooling sensation, which is more subtle and often preferred over the sharp, intense cooling effect of menthol.[1] While it has been widely synthesized for use in cosmetics, food, and pharmaceutical products, its natural occurrence is a subject of significant interest.

Natural Occurrence and Formation

Contrary to some beliefs that it is purely a synthetic compound, this compound has been identified as a naturally occurring constituent in the essential oil of Mentha arvensis, commonly known as cornmint or wild mint, particularly in dementholized cornmint oil from India.[1][2] Its presence in this specific essential oil is attributed to post-harvest agricultural practices.

The proposed mechanism for the natural formation of this compound involves the microbial fermentation of lactic acid on the harvested cornmint herb during periods of prolonged storage in a damp environment. This microbially-produced l-lactic acid then undergoes esterification with the naturally abundant l-menthol present in the plant material during the steam distillation process used to extract the essential oil. Interestingly, studies have shown that this compound is not typically found in peppermint (Mentha piperita) oils from the United States, where different agricultural and processing practices are employed.[2]

Proposed Natural Formation Pathway of this compound

cluster_post_harvest Post-Harvest Storage cluster_distillation Steam Distillation Cornmint Herb Cornmint Herb Microbial Activity Microbial Activity Cornmint Herb->Microbial Activity Prolonged damp storage l-Lactic Acid l-Lactic Acid Microbial Activity->l-Lactic Acid Fermentation This compound This compound l-Lactic Acid->this compound Esterification with l-Menthol l-Menthol l-Menthol->this compound

Proposed natural formation of this compound.

Quantitative Data

The concentration of naturally occurring this compound in dementholized cornmint oil from India has been reported to range from 1 to 15 mg/kg.[2]

Essential Oil SourceCompoundConcentration Range (mg/kg)Reference
Dementholized Mentha arvensis (Cornmint) Oil from IndiaThis compound1 - 15[2]
Mentha piperita (Peppermint) Oil from the USAThis compoundNot Detected[2]

Experimental Protocols

The identification and quantification of this compound in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol based on established analytical methodologies for essential oil components.

Sample Preparation and Extraction
  • Essential Oil Extraction: The essential oil from Mentha arvensis is obtained through hydrodistillation of the plant material using a Clevenger-type apparatus.

  • Sample Preparation for GC-MS Analysis:

    • Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

    • Add a known concentration of an internal standard, such as deuterium-labelled this compound or another suitable non-native compound, to correct for variations in injection volume and instrument response.

    • Dilute the sample with an appropriate solvent (e.g., hexane (B92381) or ethanol) to a final volume of 10 mL.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components of the essential oil.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3-5°C/min to 230-250°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Mode: Splitless or split injection.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

Experimental Workflow for Analysis of this compound

cluster_extraction Sample Preparation cluster_analysis GC-MS Analysis Mentha arvensis Herb Mentha arvensis Herb Hydrodistillation Hydrodistillation Mentha arvensis Herb->Hydrodistillation Essential Oil Essential Oil Hydrodistillation->Essential Oil Sample Dilution & Internal Standard Addition Sample Dilution & Internal Standard Addition Essential Oil->Sample Dilution & Internal Standard Addition GC-MS Injection GC-MS Injection Sample Dilution & Internal Standard Addition->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Workflow for this compound analysis.

Physiological Effect: Cooling Sensation and Signaling Pathway

The cooling sensation produced by this compound is a result of its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as a cold sensor in the skin and mucous membranes.

Activation of the TRPM8 Receptor

This compound acts as an agonist for the TRPM8 receptor.[3] Binding of this compound to the receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

Studies have shown that this compound activates the TRPM8 channel with an EC50 of 163 µM in an oocyte expression system.[3]

Signaling Pathway of this compound-Induced Cooling

This compound This compound TRPM8 Receptor TRPM8 Receptor This compound->TRPM8 Receptor Binds to Channel Opening Channel Opening TRPM8 Receptor->Channel Opening Activates Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) Channel Opening->Cation Influx (Ca²⁺, Na⁺) Membrane Depolarization Membrane Depolarization Cation Influx (Ca²⁺, Na⁺)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain Cooling Sensation Cooling Sensation Signal to Brain->Cooling Sensation Perceived as

TRPM8 signaling pathway for cooling sensation.

Conclusion

The natural occurrence of this compound in dementholized cornmint oil is a fascinating example of how agricultural and processing techniques can influence the chemical composition of essential oils. For researchers and professionals in drug development, understanding the formation, analytical methods, and physiological effects of this compound is crucial for quality control, product development, and exploring its potential therapeutic applications. The mild, long-lasting cooling effect mediated by TRPM8 activation makes this compound a valuable molecule with diverse applications.

References

l-Menthyl lactate as a physiological cooling agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to l-Menthyl Lactate (B86563) as a Physiological Cooling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Menthyl lactate, an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized physiological cooling agent in the cosmetic, pharmaceutical, and food industries.[1][2][3] Unlike its precursor, menthol (B31143), it provides a milder, more prolonged cooling sensation with significantly less odor and irritation, making it suitable for sensitive skin applications.[2][3][4][5] The cooling effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, quantitative efficacy, relevant experimental protocols, and safety profile to support its application in research and product development.

Introduction

The demand for sensory ingredients that can impart a cooling sensation without the harsh side effects of traditional agents like menthol has led to the prominence of compounds such as this compound.[6] Synthesized from natural starting materials, l-menthol and l-lactic acid, it is often considered a natural or nature-identical product.[6] Its primary function is to activate sensory pathways that induce a feeling of coldness, a process initiated at the molecular level by interaction with specific thermoreceptors in the skin and mucous membranes.[4] This document serves as a technical resource, consolidating key data and methodologies for professionals engaged in the research and development of products containing this cooling agent.

Physicochemical Properties

This compound is a white crystalline solid or a fused material with a faint, minty odor.[1][6][7][8] Its stereochemistry, particularly the isomer derived from l-menthol, is crucial for its potent physiological cooling effects.[9]

PropertyValueCitations
Chemical Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate[1][9]
CAS Number 59259-38-0, 61597-98-6[1][2][3][10]
Molecular Formula C₁₃H₂₄O₃[2][9][10]
Molecular Weight 228.33 g/mol [2][3][9][11]
Appearance White crystalline powder or fused solid[1][3][7]
Odor/Taste Faint minty odor; almost tasteless with a persistent cooling effect[3][6][8]
Melting Point 40°C - 47.66°C[1][2][9][10]
Boiling Point ~142°C @ 5 mmHg; ~304°C @ 760 mmHg[2][10]
Solubility Soluble in ethanol, oils, and glycols. Slightly soluble to soluble in water.[1][2][3][7][12][13]
Stability Stable in a pH range of 4-8[6][7]

Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound induces a cooling sensation is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[14][15] TRPM8 is a non-selective cation channel expressed in a subset of sensory neurons and is the principal detector of environmental cold temperatures in the somatosensory system.[16][17][18][19]

Activation of the TRPM8 channel by an agonist like this compound or by cold temperatures (>8°C and <28°C) allows the influx of Na⁺ and Ca²⁺ ions.[14][19] This influx leads to membrane depolarization and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the conscious perception of cold.[19] The activation process is complex, involving voltage sensing and modulation by membrane components like phosphatidylinositol 4,5-bisphosphate (PIP₂).[14][17][18] Downstream signaling involves G-proteins and can ultimately lead to changes in gene expression.[16][17]

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the TRPM8 receptor.

TRPM8_Signaling cluster_intracellular Intracellular TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Activation Gq Gq Protein TRPM8_active->Gq Activates Ca_in Ca²⁺ Influx Na_in Na⁺ Influx PLC PLC Gq->PLC Activates Gene Gene Transcription (c-Jun/AP-1) Gq->Gene Signal to Nucleus ML l-Menthyl Lactate ML->TRPM8 Binds Ca_out Ca²⁺ Ca_out->TRPM8_active Influx Na_out Na⁺ Na_out->TRPM8_active Influx Depolarization Membrane Depolarization Ca_in->Depolarization Leads to Na_in->Depolarization Leads to AP Action Potential (to CNS) Depolarization->AP Generates

Caption: TRPM8 signaling pathway initiated by this compound.

Quantitative Analysis of Cooling Effect

This compound is characterized as a milder but more persistent cooling agent compared to l-menthol.[2][20] Quantitative studies, often performed using in vitro receptor activation assays or in vivo sensory panels, provide the data to substantiate these claims. One key metric is the EC₅₀ value, which represents the concentration of a compound that provokes a response halfway between the baseline and maximum response.

ParameterThis compoundl-MentholNotesCitations
TRPM8 Activation (EC₅₀) 163 µM193 µMMeasured in an oocyte expression system. A lower value indicates higher potency.[14]
Cooling Sensation Profile Mild, long-lastingStrong, sharpMenthyl lactate provides a pleasant freshness without the harshness or burning sensation sometimes associated with menthol.[6][20]
Odor Profile Faint, slightly mintyStrong, mintyThe low odor profile allows for easier formulation in fragranced products.[3][6][8]
Irritation Potential LowHigherGenerally considered less irritating and better tolerated on skin and mucous membranes.[4][5]

Experimental Protocols

Evaluating the efficacy of a physiological cooling agent requires both in vitro and in vivo methodologies.

In Vitro TRPM8 Activation Assay (Calcium Imaging)

This protocol describes a common method to quantify the activation of TRPM8 channels by a test compound using a cell line stably expressing the receptor and a calcium-sensitive fluorescent dye.

Objective: To determine the dose-response relationship and EC₅₀ value of this compound for TRPM8 activation.

Materials:

  • HEK-293 or CHO cells stably transfected with human TRPM8.[21]

  • Cell culture medium (e.g., MEM α) with supplements.[21]

  • Fura-2 AM or similar calcium-sensitive dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • This compound stock solution (in DMSO or ethanol).

  • Positive control (e.g., l-Menthol, Icilin).

  • Fluorescence plate reader or microscope with imaging capabilities.

Methodology Workflow:

Calcium_Imaging_Workflow start Start step1 1. Cell Culture Seed TRPM8-expressing cells into 96-well plates. Incubate 24-48h. start->step1 step2 2. Dye Loading Incubate cells with Fura-2 AM solution (e.g., 30-60 min at 37°C). step1->step2 step3 3. Cell Washing Wash cells with assay buffer to remove extracellular dye. step2->step3 step4 4. Compound Addition Add serial dilutions of This compound and controls to respective wells. step3->step4 step5 5. Fluorescence Measurement Measure intracellular Ca²⁺ concentration changes over time using a plate reader (e.g., Ex: 340/380nm, Em: 510nm). step4->step5 step6 6. Data Analysis Calculate the change in fluorescence ratio. Plot dose-response curve and determine EC₅₀ value. step5->step6 end_node End step6->end_node

Caption: Workflow for an in vitro TRPM8 calcium imaging assay.

Sensory Evaluation of Cooling Intensity

This protocol outlines a standardized method for assessing the perceived cooling intensity and duration of topically applied this compound using a trained human sensory panel.

Objective: To quantify and compare the sensory characteristics (intensity, onset, duration) of this compound formulations.

Materials:

  • Trained sensory panel (15-30 screened and trained assessors).[22]

  • Test formulation containing this compound (e.g., 0.1-3.0% in a lotion base).[5][7]

  • Control/placebo formulation (base without cooling agent).

  • Reference formulation (e.g., containing l-menthol).

  • Standardized application tools (e.g., cotton swabs, defined volume applicators).

  • Data collection software or paper ballots with a labeled magnitude scale (e.g., 15-cm line scale).[23]

  • Controlled environment sensory booths (temperature, humidity, and lighting controlled).[24]

Methodology Workflow:

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep1 Panelist Recruitment & Training prep2 Sample Preparation (Blinded & Coded) prep1->prep2 exec1 Acclimatization Panelists acclimate in controlled environment prep2->exec1 exec2 Sample Application Standardized application of coded sample to a specific skin site (e.g., forearm) exec1->exec2 exec3 Sensory Evaluation Panelists rate cooling intensity at predefined time intervals (e.g., 1, 5, 10, 20, 30 min) exec2->exec3 exec4 Washout Period Mandatory rest period between samples exec3->exec4 Repeat for all samples analysis1 Data Collection exec3->analysis1 analysis2 Statistical Analysis (e.g., ANOVA, t-tests) analysis1->analysis2 analysis3 Reporting Generate time-intensity curves & summary statistics analysis2->analysis3

Caption: Workflow for a human sensory panel evaluation.

Formulation and Application Considerations

This compound is valued for its versatility in formulations.

  • Solubility: It is soluble in oils, alcohols, and glycols, which allows for incorporation into a wide range of product types, from emulsions (creams, lotions) to hydroalcoholic solutions (sprays, tonics).[2][5][7]

  • Incorporation: For emulsions, it is recommended to add this compound to the oil phase or during the cooling phase of the formulation process, typically around 40°C.[5] It can be pre-dissolved in fragrance oils or other oils to ensure uniform distribution.[5]

  • Dosage: Recommended use levels in cosmetic products typically range from 0.1% to 3.0%.[5][7]

  • Applications: It is widely used in skincare, oral care, and confectionary products, including after-sun lotions, shaving creams, shampoos, deodorants, toothpaste, mouthwash, and chewing gum.[1][2][4][25]

Safety and Toxicology

This compound has been evaluated for safety and is generally considered safe for use in cosmetic and personal care products.[1] The Research Institute for Fragrance Materials (RIFM) Expert Panel has concluded that the material is safe under the assessed conditions of use.[1][26]

EndpointResult / FindingCitations
Genotoxicity Not genotoxic.[1]
Skin Sensitization Does not have skin sensitization potential.[1]
Acute Dermal Toxicity LD₅₀ > 10,000 mg/kg (Rabbit).[27]
Irritation Considered a mild variation of menthol with lower irritation potential.[1] May cause mild skin or eye irritation in high concentrations or prolonged contact.[27][28]
Metabolism In vitro studies show it undergoes ester hydrolysis to its metabolites, l-menthol and lactic acid.[29][29]
EWG Score Rated 1 on the Environmental Working Group's Skin Deep® scale, indicating low hazard.[1]

Conclusion

This compound stands out as a high-performance physiological cooling agent with a favorable safety and sensory profile. Its mechanism of action via the TRPM8 receptor is well-understood, and its cooling efficacy has been quantified relative to other agents. The compound's properties—mild and long-lasting cooling, low odor, and good skin compatibility—make it an excellent alternative to menthol for researchers and developers creating a wide array of consumer and pharmaceutical products. The methodologies detailed in this guide provide a framework for the continued investigation and application of this compound in sensory science and product formulation.

References

The Sensory Perception of l-Menthyl Lactate's Cooling Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory perception of l-Menthyl lactate (B86563), a widely utilized cooling agent in cosmetics, oral care, and pharmaceutical products. The document elucidates its mechanism of action, presents available quantitative sensory data, and details experimental protocols for its evaluation.

Executive Summary

l-Menthyl lactate is a synthetic cooling agent, an ester of l-menthol (B7771125) and l-lactic acid, valued for its distinct sensory profile. Unlike the sharp, intense cooling of menthol (B31143), this compound offers a milder, more gradual, and significantly longer-lasting cooling sensation.[1][2][3] Its low volatility and faint, non-intrusive odor make it a versatile ingredient in a wide array of formulations, particularly those designed for sensitive skin or where a strong minty aroma is undesirable.[1][4] The cooling effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor.[2][5] This guide synthesizes the current understanding of this compound's sensory properties and the methodologies to quantify them.

Sensory Profile and Mechanism of Action

Qualitative Sensory Characteristics

The sensory experience of this compound is consistently reported as being markedly different from that of menthol. Key qualitative descriptors include:

  • Cooling Intensity: A gentle and mild cooling sensation, lacking the initial harsh "bite" of menthol.[3][6]

  • Temporal Profile: A gradual onset of cooling that is sustained over a prolonged period.[2][4][7]

  • Aroma and Flavor: A faint, slightly minty, and sweetish odor and a near-tasteless profile, which prevents the masking of other desired fragrances or flavors in a formulation.[1][8][9]

  • Skin Feel: A pleasant, refreshing sensation with a significantly lower potential for causing irritation, burning, or stinging compared to menthol, making it suitable for sensitive skin applications.[1][4][10]

Mechanism of Action: TRPM8 Activation

The physiological cooling sensation induced by this compound is primarily attributed to its interaction with the TRPM8 ion channel.[2][5] TRPM8 is a non-selective cation channel predominantly expressed in the sensory nerve endings of the skin and mucous membranes.[11] It is activated by cold temperatures (below ~28°C) and by chemical agonists.

The binding of this compound to the TRPM8 receptor is thought to induce a conformational change in the channel, leading to its opening. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that travels along the sensory nerve to the brain, where it is interpreted as a cooling sensation.[12][13] The esterification of menthol with lactic acid to form this compound is believed to modulate its interaction with the TRPM8 receptor, resulting in a more controlled and sustained channel activation compared to menthol.[2][5]

Quantitative Sensory and In-Vitro Data

While extensive quantitative data from human psychophysical studies on this compound is not widely available in the public domain, the following tables summarize key findings from existing literature and provide a basis for comparison.

Table 1: In-Vitro TRPM8 Activation

CompoundAssay SystemEC₅₀ (µM)Reference
This compoundOocyte Expression System163
l-MentholOocyte Expression System193
l-MentholWhole-cell Patch Clamp62.64 ± 1.2[14]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Exemplar Sensory Panel Data for a Cooling Composition

FormulationMean Overall Cooling Sensation (1-5 scale)*
0.3% l-Menthyl l-lactate (B1674914) in face lotion2.8
0.3% Mix D** in face lotion3.5

*Data from a sensory test with 19 trained panelists. Scale: 1 = very weak; 5 = very strong.[15] **Mix D: 14.2% l-menthyl l-lactate, 0.4% l-menthyl d-lactate, 31.6% racemic neomenthol, 47.3% racemic menthol, 2.1% racemic neoisomenthol, and 4.4% racemic isomenthol.[15]

Table 3: Recommended Application Concentrations

Product TypeRecommended Concentration (%)
General Emulsions0.1 - 2.0
Creams, Body Lotions0.05 - 0.5
Toothpaste0.01 - 0.1
Mouthwash0.001 - 0.02
Chewing Gum0.05 - 0.2
Candy0.0015 - 0.05
Beverages0.0001 - 0.002

Data compiled from various sources.[4][10]

Experimental Protocols

The following sections provide detailed methodologies for the sensory and in-vitro evaluation of this compound's cooling effect. These protocols are based on established practices in sensory science and pharmacology.

Protocol for Sensory Panel Evaluation of Cooling Intensity and Duration

Objective: To quantify the cooling intensity and duration of topically applied this compound.

Panelists:

  • Recruitment of 20-30 healthy volunteers aged 18-55.

  • Panelists should be screened for their ability to discriminate different levels of cooling sensations and for any skin sensitivities.[16][17]

  • Training should be conducted to familiarize panelists with the rating scale and testing procedure.[16][17][18]

Materials:

  • This compound solutions at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/w) in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol, or a simple lotion base).

  • A negative control (vehicle only) and a positive control (e.g., 1.0% l-menthol solution).

  • Unstructured 15 cm line scale anchored with "no cooling sensation" at the left end (0) and "extremely strong cooling sensation" at the right end (15).[18]

  • Cotton swabs for application.

  • Timers.

  • Data collection software.

Procedure:

  • Acclimatization: Panelists acclimate in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 20 minutes.[19]

  • Application Site: A 2x2 cm area is marked on the inner forearm of each panelist.

  • Sample Application: A precise amount (e.g., 20 µL) of the test sample is applied evenly to the marked area using a cotton swab.

  • Rating: Panelists rate the perceived cooling intensity on the line scale at specified time intervals (e.g., 1, 2, 5, 10, 15, 20, 30, 45, and 60 minutes) after application.

  • Data Collection: The ratings are recorded at each time point.

  • Washout Period: A sufficient washout period (e.g., at least 24 hours) is required between testing different samples to prevent sensory fatigue and carry-over effects.

Data Analysis:

  • Mean cooling intensity scores are calculated for each sample at each time point.

  • Time-intensity curves are generated by plotting mean intensity versus time.

  • Key parameters such as time to maximum intensity (Tmax), maximum intensity (Imax), and duration of cooling (time until the sensation returns to baseline) are determined from the curves.

  • Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the sensory profiles of different concentrations of this compound and the controls.

Protocol for In-Vitro TRPM8 Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the human TRPM8 channel.

Methodology: Two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes.[20]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human TRPM8.

  • This compound stock solution (e.g., in DMSO).

  • Positive control (e.g., l-menthol).

  • Recording solution (e.g., ND96).

  • TEVC amplifier and data acquisition system.

Procedure:

  • Oocyte Preparation and Injection: Oocytes are harvested and defolliculated. Each oocyte is injected with hTRPM8 cRNA and incubated for 3-5 days to allow for channel expression.[20]

  • Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -80 mV.

  • Compound Application: The oocyte is perfused with the recording solution. A dose-response curve is generated by applying increasing concentrations of this compound (e.g., 1 µM to 1 mM) for a set duration, with washout periods in between.

  • Data Acquisition: The current evoked by the application of this compound is recorded.

  • Positive Control: The response to a saturating concentration of l-menthol is recorded to determine the maximal response.

Data Analysis:

  • The peak current amplitude at each concentration is measured.

  • The data is normalized to the maximal response elicited by the positive control.

  • A dose-response curve is generated by plotting the normalized current versus the logarithm of the this compound concentration.

  • The EC₅₀ and Hill coefficient are calculated by fitting the data to a sigmoidal dose-response equation.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

sensory_profile cluster_menthol l-Menthol cluster_menthyl_lactate This compound Menthol_Intensity High Intensity Menthol_Onset Rapid Onset Menthol_Duration Short Duration Menthol_Odor Strong Minty Odor Menthol_Irritation Potential Irritation ML_Intensity Mild Intensity ML_Onset Gradual Onset ML_Duration Long Duration ML_Odor Faint Odor ML_Irritation Low Irritation Sensory_Attributes Sensory Attributes Sensory_Attributes->Menthol_Intensity Comparison Sensory_Attributes->ML_Intensity Comparison

Caption: Comparative Sensory Profiles of l-Menthol and this compound.

trpm8_pathway l_Menthyl_Lactate This compound TRPM8 TRPM8 Channel (in sensory neuron membrane) l_Menthyl_Lactate->TRPM8 Binds to Conformational_Change Conformational Change TRPM8->Conformational_Change Channel_Opening Channel Opening Conformational_Change->Channel_Opening Ion_Influx Ca²⁺ / Na⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Perception of Cooling Signal_Transmission->Cooling_Sensation

Caption: Signaling Pathway of this compound-Induced Cooling Sensation.

experimental_workflow cluster_sensory Sensory Evaluation cluster_invitro In-Vitro Assay Panelist_Recruitment Panelist Recruitment & Screening Panelist_Training Training on Scale Panelist_Recruitment->Panelist_Training Sample_Application Topical Application Panelist_Training->Sample_Application Intensity_Rating Time-Intensity Rating Sample_Application->Intensity_Rating Data_Analysis_Sensory Generate T-I Curves Intensity_Rating->Data_Analysis_Sensory Oocyte_Prep Oocyte Preparation & hTRPM8 cRNA Injection TEVC_Recording TEVC Recording Oocyte_Prep->TEVC_Recording Compound_Application Dose-Response Application TEVC_Recording->Compound_Application Current_Measurement Measure Evoked Current Compound_Application->Current_Measurement Data_Analysis_Invitro Calculate EC₅₀ Current_Measurement->Data_Analysis_Invitro Overall_Objective Evaluate Cooling Effect of This compound Overall_Objective->Panelist_Recruitment Overall_Objective->Oocyte_Prep

Caption: Experimental Workflow for this compound Sensory and In-Vitro Analysis.

References

Unveiling the Sensory Profile of l-Menthyl Lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the olfactory and sensory characteristics of l-Menthyl lactate (B86563), this guide serves as a technical resource for researchers, scientists, and professionals in drug development. This document synthesizes available data on its sensory perception, outlines relevant experimental protocols, and illustrates the key signaling pathway involved in its cooling effect.

Sensory and Olfactory Profile of l-Menthyl Lactate

This compound, an ester of l-menthol (B7771125) and l-lactic acid, is widely recognized for its cooling properties, which are often described as milder and more prolonged compared to menthol (B31143).[1][2][3] While its primary application leverages this cooling sensation, its olfactory characteristics are also a key aspect of its sensory profile.

Odor Characteristics: The odor of this compound is consistently described as faint and minty.[4][5][6] Various sources characterize it as a "weak mint odor," "mild mint," "faintly minty," and having a "fruity and less pungent minty smell than MNT (menthol)."[4][5][7] Its low odor strength makes it a versatile ingredient that can impart a cooling sensation without significantly altering the fragrance profile of a product, and it is often used as a masking agent.[4][6][8]

Taste Characteristics: The taste profile of this compound is closely linked to its cooling effect. At a concentration of 25 ppm, it is described as having a "latent but lingering cooling menthol" taste.[4] Another description of its taste profile is "mild, cooling, fresh, minty, somewhat burnt sugarlike and sweet menthol."[6]

Quantitative Sensory Data

While extensive quantitative data on the olfactory characteristics of this compound is limited, some data is available for its cooling effect, which is a key component of its sensory perception.

Sensory CharacteristicDescriptionConcentrationSource
Taste Latent but lingering cooling menthol25.00 ppm[4]
Odor Mild coolingat 100.00 %[4]
Odor Faintly minty, easily masked by perfume oilsNot specified[4]
Odor Weak mint odorNot specified[5]
Taste Cooling, Menthol, Fresh, MintyNot specified[4]

Experimental Protocols for Sensory Analysis

While specific, detailed experimental protocols for the sensory analysis of this compound are not extensively published, standard sensory analysis methodologies can be adapted. These include methods for determining detection thresholds and characterizing sensory profiles.

Determination of Odor Detection Threshold

A common method for determining the odor detection threshold is the Triangle Odor Bag Method .[9] This method involves presenting a panel of trained assessors with a series of three samples, where one contains the odorant at a specific concentration and the other two are blanks (odor-free air or solvent). The panelists are asked to identify the odd sample. The concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample is determined as the detection threshold.[9]

Experimental Workflow for Odor Threshold Determination:

Odor_Threshold_Workflow cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis prep Prepare serial dilutions of this compound in an odor-free solvent present Present three samples (1 analyte, 2 blanks) to trained panelists prep->present Triangle Test Setup identify Panelists identify the 'odd' sample present->identify record Record responses for each concentration identify->record calculate Calculate the detection threshold using statistical methods record->calculate e.g., Best Estimate Threshold (BET)

Workflow for Odor Detection Threshold Determination.
Descriptive Sensory Analysis

To characterize the full sensory profile of this compound, a descriptive sensory analysis can be conducted with a trained sensory panel.[10][11] This involves the panel developing a consensus vocabulary to describe the olfactory and gustatory attributes of the substance and then rating the intensity of each attribute on a scale.

Key Steps in Descriptive Sensory Analysis:

  • Panelist Training: Train a panel of assessors to identify and quantify different aroma and taste attributes.

  • Vocabulary Development: The panel collectively develops a list of descriptive terms for the sensory characteristics of this compound.

  • Intensity Rating: Panelists rate the intensity of each attribute for different concentrations of this compound using a standardized scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile of the compound.

Signaling Pathways

The cooling sensation of this compound is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[2] TRPM8 is an ion channel that is activated by cold temperatures and cooling agents like menthol and this compound.

TRPM8 Activation Pathway:

TRPM8_Activation cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response cluster_neural_signal Neural Signaling cluster_perception Perception l_menthyl_lactate This compound trpm8 TRPM8 Channel (in sensory neuron membrane) l_menthyl_lactate->trpm8 Binds to channel_opening Conformational Change & Channel Opening trpm8->channel_opening ion_influx Influx of Na+ and Ca2+ ions channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain cooling_sensation Sensation of Cooling brain->cooling_sensation

Signaling pathway of this compound's cooling sensation.

While the cooling pathway is well-understood, the specific olfactory receptors responsible for the perception of this compound's minty aroma have not been definitively identified in the current body of research. Research on l-Lactate (a component of this compound) suggests it may activate the olfactory receptor Olfr78 in mice, but also indicates that other receptors are likely involved.[1][12] Further research is needed to elucidate the complete olfactory signaling pathway for this compound.

References

l-Menthyl Lactate's Role in Trigeminal Sensory Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized cooling agent in cosmetics, oral care products, and pharmaceuticals.[1][2] Its primary mechanism of action involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the detection of cold stimuli by the trigeminal sensory system.[3][4] This technical guide provides an in-depth analysis of l-Menthyl lactate's interaction with trigeminal sensory neurons, focusing on its molecular mechanism, the experimental protocols used for its characterization, and its sensory profile in comparison to its parent compound, menthol (B31143).

Introduction: The Trigeminal System and Chemesthesis

The trigeminal nerve (the fifth cranial nerve) is the principal mediator of sensory information from the face, oral cavity, and nasal passages. Beyond mechanoreception and nociception, it is responsible for "chemesthesis" – chemically-induced sensations that do not involve taste or smell, such as the burn of capsaicin, the tingle of carbonation, and the cooling of mint.[5]

Cooling agents like l-menthol and this compound elicit their characteristic sensation by directly activating a specific subset of trigeminal neurons that express the TRPM8 ion channel.[3][6] this compound is often preferred in formulations due to its gentler, more prolonged cooling effect and lower potential for irritation compared to menthol.[4][7]

Molecular Mechanism: Activation of the TRPM8 Channel

The primary molecular target for this compound is the TRPM8 channel, a non-selective cation channel.[3] TRPM8 is considered a polymodal sensor, as it can be activated by various stimuli, including cold temperatures (below ~28°C), voltage, and chemical agonists.[3][8]

The binding of this compound to the TRPM8 channel induces a conformational change, opening the channel pore. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron.[3][9] The resulting depolarization of the cell membrane generates an action potential that propagates along the trigeminal nerve to the brain, where it is interpreted as a cooling sensation.[6]

G cluster_neuron Trigeminal Neuron cluster_outside Extracellular Space cluster_inside Intracellular Space TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Depolarization Membrane Depolarization TRPM8_Open->Depolarization Cation Influx Ca_in Ca²⁺ TRPM8_Open->Ca_in Na_in Na⁺ TRPM8_Open->Na_in AP Action Potential Generation Depolarization->AP Brain Signal to Brain: Sensation of Cooling AP->Brain ML This compound ML->TRPM8 Binds Ca_out Ca²⁺ Ca_out->TRPM8_Open Influx Na_out Na⁺ Na_out->TRPM8_Open Influx

Caption: Signaling pathway of this compound-induced cooling sensation.

Quantitative Analysis of TRPM8 Activation

The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response. Studies have shown that this compound is a potent activator of the TRPM8 channel, with a potency comparable to that of l-menthol.

CompoundAssay SystemEC₅₀ (µM)Reference
This compound Oocyte Expression System163[3]
l-Menthol Oocyte Expression System193[3]
l-Menthol Melanoma Cells286[3]

Experimental Protocols for Assessing Trigeminal Stimulation

The characterization of compounds like this compound relies on a combination of in vitro and in vivo assays to determine their activity on molecular targets and their ultimate sensory effect.

In Vitro Assays

A. Calcium Imaging Fluorometric Assay

This high-throughput method is used to measure the ability of a compound to activate ion channels like TRPM8 by detecting changes in intracellular calcium concentration.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPM8 channel are commonly used.[10]

  • Protocol:

    • Cell Plating: HEK293-TRPM8 cells are seeded into 96- or 384-well microplates.

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeant and becomes fluorescent upon binding to free Ca²⁺ in the cytosol.

    • Compound Application: A baseline fluorescence is recorded before the automated addition of this compound at various concentrations. A known TRPM8 agonist like menthol or icilin (B1674354) is used as a positive control.[10]

    • Fluorescence Reading: A fluorimetric imaging plate reader (FLIPR) or a fluorescence microscope measures the change in fluorescence intensity over time. An increase in fluorescence indicates Ca²⁺ influx and channel activation.[10]

    • Data Analysis: The fluorescence signal is normalized, and concentration-response curves are generated to calculate EC₅₀ values.[10][11]

B. Automated Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel function by directly measuring the ionic currents flowing through the channel.

  • System: High-throughput automated patch-clamp (APC) platforms like QPatch or Qube 384 are used.[11]

  • Protocol:

    • Cell Preparation: A single-cell suspension of HEK293-TRPM8 cells is prepared.

    • Patching: The APC system automatically establishes a high-resistance seal ("gigaseal") between an individual cell and the planar patch-clamp substrate.

    • Whole-Cell Configuration: A brief suction pulse ruptures the cell membrane, allowing electrical access to the entire cell (whole-cell configuration).

    • Voltage Protocol: A specific voltage protocol (e.g., a 100 ms (B15284909) voltage ramp from -80 mV to +80 mV) is applied to the cell.[11]

    • Compound Application: this compound is applied, and the resulting change in inward and outward currents is measured at specific voltages (e.g., -50 mV and +50 mV).[11]

    • Data Analysis: Current amplitudes are measured to generate concentration-response curves and determine EC₅₀ values. The system also allows for studying the voltage- and temperature-dependence of channel activation.[11]

References

The Synthesis of L-Menthyl Lactate: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Menthyl lactate (B86563), a widely utilized cooling agent and fragrance ingredient, has a rich history of synthetic exploration driven by the pursuit of higher yields and purity. This technical guide provides an in-depth analysis of the discovery and evolution of L-Menthyl lactate synthesis, offering a comprehensive overview for researchers, scientists, and professionals in drug development and specialty chemicals. We will delve into the key synthetic methodologies, from early discoveries to modern high-yield processes, presenting detailed experimental protocols and comparative data. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the core chemical principles.

Introduction

This compound, the ester of L-menthol (B7771125) and L-lactic acid, is a compound of significant commercial interest, prized for its mild and long-lasting cooling sensation, making it a popular ingredient in cosmetics, oral care products, and pharmaceuticals.[1][2] While it was identified in Indian mint oil in 2006, allowing for its classification as a natural product depending on the preparation method, its synthesis has been a subject of chemical investigation for over a century.[2][3] The primary challenge in its synthesis lies in controlling the esterification reaction to maximize the yield of the desired mono-ester and minimize the formation of higher lactoyl esters. This guide will trace the historical development of its synthesis, from early methods to the more sophisticated and efficient processes used today.

Early Discovery: The Hydrogen Chloride Method

The earliest documented synthesis of this compound dates back to 1905 by McKenzie et al.[1] This pioneering work laid the foundation for future developments in the field.

Experimental Protocol: McKenzie's Hydrogen Chloride Method

The method involved the direct esterification of L-menthol with an excess of DL-lactic acid in an ether solution, using hydrogen chloride gas as a catalyst. The workup procedure consisted of washing the ether phase with aqueous sodium carbonate and water, followed by drying and distillation.[1]

Reaction:

L-Menthol + DL-Lactic Acid --(HCl, Ether)--> L-Menthyl-DL-lactate

While historically significant, this method is no longer in common use due to the hazardous nature of hydrogen chloride gas and the formation of a racemic mixture of lactate esters.

Direct Esterification: The Pursuit of Higher Yields

The most straightforward approach to synthesizing this compound is the direct esterification of L-menthol and L-lactic acid, typically in the presence of an acid catalyst.[1] However, this method is often plagued by the formation of by-products, primarily higher lactoyl esters such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL), which significantly reduces the yield of the target molecule.[1][2]

Acid-Catalyzed Esterification

Various acid catalysts have been employed to promote the direct esterification of L-menthol and L-lactic acid, including sulfuric acid, phosphoric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[1]

A notable example of this approach was described by L. Horner et al. in 1979, where L-(+)-lactic acid and L-menthol were esterified in the presence of chloroform (B151607) and a strongly acidic ion-exchange resin.[1] After purification by column chromatography and fractional distillation, a 39% yield of this compound was obtained.[1]

Two-Step Synthesis via Lactide

To circumvent the formation of higher lactoyl esters, a two-step method has been developed. This process involves the initial synthesis of lactide from lactic acid, which is then reacted with menthol (B31143) to produce Menthyl lactate.[2] While this method can lead to higher purity, it is considered more cumbersome due to the additional reaction step and the need for purification of the intermediate lactide.[2]

A Breakthrough: High-Yield Synthesis via Controlled Hydrolysis

A significant advancement in this compound synthesis was the development of a process that intentionally produces a mixture of Menthyl lactate and its higher lactoyl esters, followed by a controlled hydrolysis step to convert these by-products back into the desired Menthyl lactate. This innovation dramatically improves the overall yield.[1][3]

The Process

This high-yield process can be broken down into two key stages:

  • Esterification: L-menthol and L-lactic acid are reacted, often with an acid catalyst like sulfuric acid, to form a mixture of this compound (ML), menthyl lactoyl lactate (MLL), and menthyl lactoyl lactoyl lactate (MLLL).[1]

  • Controlled Hydrolysis: The resulting mixture is then treated with an aqueous base under carefully controlled conditions (pH and temperature) to selectively hydrolyze the higher lactoyl esters back to this compound, while minimizing the hydrolysis of this compound to L-menthol and L-lactic acid.[1]

This method has been shown to achieve exceptionally high yields of this compound, often exceeding 90%.[1][2]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification and Controlled Hydrolysis

The following protocol is a representative example of this high-yield process.

Esterification:

  • 1000 g of L-menthol, 1000 g of L-(+)-lactic acid, 500 g of heptane, and 6 g of concentrated sulfuric acid are combined.[1]

  • The mixture is heated, and the temperature gradually increases to 119°C over 2 hours as the aqueous phase is removed.[1]

  • The resulting mixture contains unreacted menthol, ML, lactide, MLL, and MLLL.[1]

Controlled Hydrolysis:

  • The esterified product is diluted with water and heptane.[1]

  • A 50% aqueous sodium hydroxide (B78521) solution is added dropwise over 70 minutes.[1]

This process dramatically improves the yield of Menthyl lactate obtained from direct esterification.[1]

Enzymatic Synthesis: A Greener Approach

More recently, enzymatic synthesis has emerged as a promising alternative for the production of this compound. This method utilizes lipases to catalyze the esterification of L-menthol and a lactate source, offering a more environmentally friendly process under milder reaction conditions. Research has explored the use of various lipases, such as Candida rugosa lipase, for this transformation.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from the various synthesis methods discussed, providing a clear comparison of their efficiencies.

Synthesis MethodCatalyst/EnzymeSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Direct Esterification (Horner et al.) Strongly acidic ion-exchange resinChloroformRefluxNot Specified39Not Specified[1]
Sulfuric Acid-Catalyzed Esterification & Controlled Hydrolysis Sulfuric acid / NaOHHeptaneup to 1192h (esterification)98 (based on reacted menthol)97-98[1]
Direct Synthesis with Buffer Hydrolysis Sulfuric acid / Buffer solutionTolueneReflux2.5h (esterification), >5h (hydrolysis)92.4 (based on added menthol)94.5[2][6]
Enzymatic Synthesis Candida rugosa lipaseOrganic solvent-free3024h96 (esterification extent)Not Specified[4]

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Direct Esterification Pathway

DirectEsterification Menthol L-Menthol ML This compound Menthol->ML + L-Lactic Acid (Acid Catalyst) LacticAcid L-Lactic Acid LacticAcid->ML MLL Menthyl Lactoyl Lactate (MLL) ML->MLL + L-Lactic Acid MLLL Menthyl Lactoyl Lactoyl Lactate (MLLL) MLL->MLLL + L-Lactic Acid HighYieldSynthesis cluster_esterification Esterification Stage cluster_hydrolysis Controlled Hydrolysis Stage start L-Menthol + L-Lactic Acid + H₂SO₄ + Heptane heat Heat to 119°C (2 hours) start->heat mixture Mixture of ML, MLL, MLLL heat->mixture add_base Add aq. NaOH (dropwise) mixture->add_base hydrolysis Selective Hydrolysis add_base->hydrolysis product High-Yield this compound hydrolysis->product

References

l-Menthyl Lactate: A Technical Guide for Neurosensory Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of l-Menthyl lactate (B86563), a cooling agent with significant potential in the field of neurosensory research and the development of novel therapeutic and consumer products. This document outlines its mechanism of action, presents quantitative data on its sensory effects, details relevant experimental protocols, and explores its future applications.

Introduction to l-Menthyl Lactate

This compound is an ester of l-menthol (B7771125) and l-lactic acid, recognized for its distinct cooling properties.[1][2] Unlike its precursor, menthol (B31143), this compound offers a milder, more prolonged cooling sensation with lower volatility and reduced potential for skin irritation.[3][4][5] These characteristics make it an attractive compound for a wide range of applications, from cosmetics and oral care to pharmaceuticals.[1][2][3] Its unique sensory profile stems from a more controlled interaction with sensory neurons, providing a cooling effect that is often described as more natural and less abrupt than that of menthol.[6]

Mechanism of Action: The TRPM8 Gateway

The primary mechanism underlying the cooling sensation of this compound is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5][7] TRPM8 is a non-selective cation channel that functions as the primary cold and menthol receptor in the somatosensory system.[7][8]

Activation of the TRPM8 channel by agonists like this compound leads to an influx of calcium ions (Ca²⁺) into the sensory neuron.[7] This influx depolarizes the cell membrane, generating an action potential that travels to the brain and is interpreted as a cooling sensation. The activation of TRPM8 is a complex process influenced by voltage, temperature, and the presence of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂).[7][8][9]

Below is a diagram illustrating the signaling pathway of TRPM8 activation by a cooling agonist.

TRPM8_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Binding of This compound Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx LM l-Menthyl Lactate Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Sensation Cooling Sensation Action_Potential->Sensation

Caption: TRPM8 channel activation by this compound leading to a cooling sensation.

Quantitative Data on Neurosensory Effects

The following tables summarize key quantitative data regarding the neurosensory properties of this compound.

Table 1: In-Vitro TRPM8 Activation

CompoundEC₅₀ (µM)Expression SystemReference
(-)-Menthyl lactate163Oocyte[7]
(-)-Menthol193Oocyte[7]
(-)-Menthol286Human Melanoma G-361 Cells[7]

Table 2: Sensory Properties and Applications

PropertyDescriptionReference
Cooling Effect Mild, long-lasting, and gentle compared to menthol.[3][5][3][5]
Irritation Low irritation potential, suitable for sensitive skin.[2][3][2][3]
Volatility Low volatility, contributing to a longer-lasting effect.[3][4][3][4]
Odor Faint, minty odor that does not significantly mask other fragrances.[1][2][1][2]
Applications Cosmetics, oral care, pharmaceuticals, food and beverages.[1][2][3][1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's neurosensory effects.

In-Vitro Calcium Imaging Assay

This protocol is designed to measure the activation of TRPM8 channels in a heterologous expression system.

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in an appropriate medium.

    • Cells are transiently transfected with a plasmid encoding for the TRPM8 channel.

  • Calcium Indicator Loading:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Compound Application:

    • A baseline fluorescence is recorded.

    • This compound at various concentrations is added to the cells.

  • Data Acquisition and Analysis:

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.

    • The response to this compound is quantified and used to generate concentration-response curves to determine the EC₅₀ value.

Below is a diagram of the experimental workflow for a calcium imaging assay.

Calcium_Imaging_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection TRPM8 Transfection Cell_Culture->Transfection Dye_Loading Calcium Dye Loading (e.g., Fluo-4 AM) Transfection->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add this compound Baseline->Compound_Addition Record_Response Record Fluorescence Change Compound_Addition->Record_Response Data_Analysis Data Analysis (EC₅₀ Calculation) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in-vitro calcium imaging assay to assess TRPM8 activation.
Human Sensory Panel Protocol

This protocol outlines the methodology for evaluating the sensory effects of this compound on human skin.

  • Panelist Selection and Training:

    • Recruit a panel of trained sensory assessors.

    • Train panelists to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a labeled magnitude scale).

  • Product Application:

    • Apply a controlled amount of a formulation containing this compound to a specific area of the skin (e.g., the forearm).

    • A control formulation without the cooling agent should also be applied to a different site.

  • Sensory Evaluation:

    • Panelists rate the intensity of the cooling sensation at predefined time intervals (e.g., immediately after application, and at 5, 15, 30, and 60 minutes).

  • Data Analysis:

    • The sensory data is collected and statistically analyzed to determine the onset, intensity, and duration of the cooling effect.

Potential in Neurosensory Research and Drug Development

The unique properties of this compound open up several avenues for research and development.

  • Tool for TRPM8 Research: Its sustained activation of TRPM8 makes it a valuable tool for studying the long-term effects of channel activation and desensitization.

  • Novel Analgesics: Given the role of TRPM8 in mediating analgesia, this compound's prolonged cooling effect could be harnessed for the development of topical pain relievers.[8]

  • Therapeutics for Sensitive Skin: Its low irritation potential makes it an ideal candidate for products aimed at soothing and calming sensitive or compromised skin.[2][10]

  • Modulation of Temperature Perception: Research into how this compound modulates temperature perception could lead to innovations in areas such as performance-enhancing athletic gear or therapies for thermal dysregulation.[6]

The following diagram illustrates the relationship between this compound's properties and its potential applications.

Potential_Applications cluster_properties Properties of this compound cluster_applications Potential Applications Prop1 Sustained TRPM8 Activation App1 TRPM8 Research Tool Prop1->App1 Prop2 Prolonged Cooling Sensation App2 Topical Analgesics Prop2->App2 App4 Temperature Perception Modulation Prop2->App4 Prop3 Low Irritation Potential App3 Sensitive Skin Therapeutics Prop3->App3

Caption: Relationship between the properties of this compound and its potential applications.

Conclusion

This compound presents a compelling profile for neurosensory research and development. Its distinct mechanism of action through TRPM8, coupled with a favorable sensory experience and safety profile, positions it as a valuable molecule for scientific investigation and the creation of innovative products. Further research into its nuanced interactions with the somatosensory system will undoubtedly unlock even greater potential.

References

In Vivo Thermoregulation Effects of l-Menthyl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563) is a synthetic derivative of menthol (B31143) and lactic acid, widely utilized in cosmetics, pharmaceuticals, and food products for its characteristic cooling sensation.[1][2] Unlike menthol, l-Menthyl lactate is reported to have a milder, more prolonged cooling effect with reduced irritation, making it a subject of increasing interest for topical applications.[3][4][5] This technical guide provides an in-depth overview of the in vivo thermoregulation effects of this compound, including its mechanism of action, quantitative data from analogous compounds, and detailed experimental protocols for its evaluation.

Mechanism of Action: TRPM8 Activation

The cooling sensation induced by this compound is primarily mediated through the activation of the TRPM8 channel, a non-selective cation channel expressed in sensory neurons.[3][6] TRPM8 is a well-established sensor for cold temperatures (typically below 28°C) and cooling compounds.[6]

The binding of this compound to the TRPM8 receptor is believed to induce a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca2+ and Na+, into the neuron.[6][7] This influx depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, where it is interpreted as a cooling sensation. This perceived drop in temperature can, in turn, trigger physiological responses to conserve heat, potentially leading to a paradoxical increase in core body temperature.[8]

Below is a diagram illustrating the proposed signaling pathway for TRPM8 activation by a cooling agent like this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space l-Menthyl_lactate This compound TRPM8 TRPM8 Channel (Closed) l-Menthyl_lactate->TRPM8 Binds to receptor TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Cooling Sensation) Action_Potential->CNS

Figure 1: TRPM8 Signaling Pathway Activation

Quantitative Data: Effects of a TRPM8 Agonist (l-Menthol) on Core Body Temperature in Mice

The following table summarizes the dose-dependent effects of topical application of l-menthol (B7771125) on the core body temperature of mice. This data is extrapolated from a study by Tajino et al. (2007) and serves as a proxy for the potential effects of this compound.[8][9] The study observed a paradoxical increase in core body temperature following the application of menthol, which is attributed to the activation of heat-gain responses triggered by the perceived cooling sensation.[8][9]

Concentration of l-Menthol (%)Maximum Increase in Core Body Temperature (°C)Time to Maximum Effect (minutes)Animal Model
1~0.560C57BL/6 Mice
5~1.060C57BL/6 Mice
10~1.330C57BL/6 Mice

Detailed Experimental Protocol for In Vivo Thermoregulation Assessment

This section outlines a comprehensive protocol for evaluating the thermoregulatory effects of topically applied this compound in a rodent model.

Animal Model
  • Species: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for thermoregulation studies.

  • Housing: Animals should be individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: A minimum of one week of acclimation to the housing conditions and handling is essential to minimize stress-induced temperature fluctuations.

Materials and Equipment
  • This compound

  • Vehicle control (e.g., ethanol, propylene (B89431) glycol, or a suitable cream base)

  • Implantable telemetry probes for continuous core body temperature monitoring (recommended) or a rectal probe.

  • Infrared thermometer for measuring tail skin temperature (as an indicator of vasoconstriction/vasodilation).

  • Metabolic cages for measuring oxygen consumption (optional).

  • Video recording equipment for behavioral analysis.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Acclimation Animal Acclimation (1 week) Telemetry_Implantation Telemetry Probe Implantation (if applicable) Acclimation->Telemetry_Implantation Recovery Surgical Recovery (1 week) Telemetry_Implantation->Recovery Baseline Baseline Temperature Recording (60 mins) Recovery->Baseline Application Topical Application (this compound or Vehicle) Baseline->Application Monitoring Continuous Monitoring (Core & Skin Temp, Behavior) (at least 120 mins) Application->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Thermoregulation Study
Step-by-Step Procedure

  • Animal Preparation: If using telemetry, surgically implant the probes in the abdominal cavity under anesthesia at least one week prior to the experiment to allow for full recovery.

  • Baseline Measurement: On the day of the experiment, place the animals in individual cages within the temperature-controlled environment and allow them to habituate for at least 60 minutes. Record baseline core body temperature.

  • Topical Application:

    • Prepare solutions of this compound at various concentrations in the chosen vehicle.

    • Gently shave the dorsal trunk area of the mice one day before the experiment to ensure consistent skin contact.

    • Apply a standardized volume of the this compound solution or vehicle control to the shaved area.

  • Post-Application Monitoring:

    • Continuously monitor core body temperature using the telemetry system or at regular intervals (e.g., every 10-15 minutes) with a rectal probe for at least 2 hours post-application.

    • Measure tail skin temperature at the same intervals to assess peripheral vasoconstriction (a heat-conserving response).

    • If available, measure oxygen consumption to quantify metabolic rate changes.

    • Record behavioral responses such as shivering, piloerection, and huddling.

  • Data Analysis:

    • Calculate the change in core body temperature from baseline for each animal.

    • Compare the temperature changes between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

    • Correlate changes in core body temperature with changes in tail skin temperature, oxygen consumption, and behavioral observations.

Conclusion

This compound's mechanism of action via TRPM8 activation suggests a significant potential to influence in vivo thermoregulation. While direct quantitative data for this compound is currently lacking, studies on the analogous compound l-menthol indicate that topical application may lead to a paradoxical increase in core body temperature due to the body's compensatory heat-gain responses to a perceived cooling sensation. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct in vivo studies to elucidate the specific thermoregulatory profile of this compound. Such research is crucial for the continued development and safe application of this widely used cooling agent in various consumer and pharmaceutical products.

References

l-Menthyl Lactate's Interaction with TRP Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the interaction between l-Menthyl lactate (B86563) and various Transient Receptor Potential (TRP) channels. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis of these interactions, details the experimental methodologies employed, and illustrates the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of l-Menthyl lactate and the structurally related compound, menthol, with key TRP channels.

Table 1: Interaction of this compound with TRP Channels

CompoundTRP ChannelAssay TypeMeasured EffectValueSpeciesCell LineReference
This compoundTRPM8Oocyte Expression SystemActivation (EC50)163 µMNot SpecifiedXenopus Oocytes[1]
This compoundTRPV1Data Not Available----
This compoundTRPA1Data Not Available----

Note: There is a lack of direct quantitative data in the reviewed literature for the interaction of this compound with TRPV1 and TRPA1 channels.

Table 2: Interaction of Menthol (a structurally related compound) with TRP Channels

CompoundTRP ChannelAssay TypeMeasured EffectValueSpeciesCell LineReference
(-)-MentholTRPM8Oocyte Expression SystemActivation (EC50)193 µMNot SpecifiedXenopus Oocytes[1]
MentholTRPA1Whole-cell & Single-channel RecordingsActivation (at low concentrations)Submicromolar to low-micromolarMouseCHO cells[2]
MentholTRPA1Whole-cell & Single-channel RecordingsInhibition (at high concentrations)> 100 µMMouseCHO cells[2]
MentholTRPV1Whole-cell Patch ClampInhibition (IC50)1.2 ± 0.2 mMHumanHEK293 cells

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods for studying TRP channel modulation by chemical compounds.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Activation

This protocol details the measurement of ion channel currents in response to this compound application in cultured cells expressing the TRPM8 channel.

Objective: To characterize the electrophysiological properties of TRPM8 channels upon activation by this compound, including current-voltage (I-V) relationships and dose-response curves.

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Transiently or stably transfect the cells with a plasmid encoding the human or rodent TRPM8 channel. Co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.

    • Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent like DMSO. Make fresh serial dilutions in the extracellular solution to achieve the desired final concentrations.

  • Electrophysiological Recording:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit baseline currents.

    • Apply different concentrations of this compound via a perfusion system and record the resulting currents.

    • Wash out the compound with the extracellular solution to observe current reversal.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound.

    • Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration.

    • Fit the curve with the Hill equation to determine the EC50 value.

    • Analyze the I-V relationship to characterize the voltage-dependence of the this compound-induced current.

Ratiometric Calcium Imaging for TRP Channel Activity

This protocol describes the measurement of intracellular calcium influx through TRP channels upon application of a test compound like this compound.

Objective: To determine if this compound activates or inhibits TRP channels by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Transfection:

    • Follow the same cell culture and transfection procedures as described in the patch-clamp protocol, seeding cells on glass-bottom dishes or coverslips suitable for imaging.

  • Fluorescent Dye Loading:

    • Incubate the transfected cells with a ratiometric calcium indicator dye, such as 3-5 µM Fura-2 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature in the dark.

    • Wash the cells with the salt solution to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with the physiological salt solution.

    • Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Apply this compound at various concentrations through the perfusion system.

    • For inhibition studies, pre-incubate the cells with this compound before applying a known agonist for the target TRP channel (e.g., capsaicin (B1668287) for TRPV1, AITC for TRPA1).

    • At the end of the experiment, apply a calcium ionophore like ionomycin (B1663694) to obtain the maximum fluorescence ratio for calibration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation if calibrated.

    • Plot the change in calcium concentration or fluorescence ratio over time to visualize the response to this compound.

    • For dose-response analysis, plot the peak change in calcium against the logarithm of the compound concentration to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

TRPM8_Activation_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx l_Menthyl_Lactate This compound l_Menthyl_Lactate->TRPM8 Binds to Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP CNS Signal to CNS AP->CNS Cooling_Sensation Cooling Sensation CNS->Cooling_Sensation TRPV1_Modulation_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel (Inactive) TRPV1_active TRPV1 Channel (Active) TRPV1->TRPV1_active Ca_influx Ca²⁺ Influx TRPV1_active->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Menthol Menthol Menthol->TRPV1_active Inhibits Nociceptive_Signal Nociceptive Signal Ca_influx->Nociceptive_Signal TRPA1_Modulation_Pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel Activation Channel Activation TRPA1->Activation Inhibition Channel Inhibition TRPA1->Inhibition Menthol_low Menthol (Low Concentration) Menthol_low->TRPA1 Activates Menthol_high Menthol (High Concentration) Menthol_high->TRPA1 Inhibits Ca_influx Ca²⁺ Influx Activation->Ca_influx Irritation_Sensation Irritation/Pain Sensation Ca_influx->Irritation_Sensation Experimental_Workflow start Start cell_prep Cell Culture & Transfection with TRP Channel start->cell_prep assay_choice Select Assay cell_prep->assay_choice patch_clamp Whole-Cell Patch-Clamp assay_choice->patch_clamp Electrophysiology ca_imaging Calcium Imaging assay_choice->ca_imaging Functional Assay recording Record Baseline Activity patch_clamp->recording ca_imaging->recording application Apply this compound (Varying Concentrations) recording->application data_acquisition Data Acquisition application->data_acquisition analysis Data Analysis (EC50/IC50, I-V curves) data_acquisition->analysis end End analysis->end

References

In-Depth Toxicological Profile of l-Menthyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic toxicological profile of l-Menthyl lactate (B86563), a widely used cooling agent and fragrance ingredient. The information presented herein is intended to support safety assessments and inform the development of products containing this compound. All data is summarized for clarity, and detailed experimental methodologies are provided for key studies.

Acute Toxicity

The acute toxicity of l-Menthyl lactate has been evaluated via oral and dermal routes, demonstrating a low order of acute toxicity.

Oral Toxicity

A study following the OECD 425 guideline was conducted to determine the acute oral toxicity of this compound in female Sprague-Dawley rats. The study concluded that the acute oral median lethal dose (LD50) is greater than 2000 mg/kg body weight. No signs of systemic toxicity or mortality were observed during the 14-day observation period. All animals exhibited expected gains in body weight, and no abnormalities were noted during gross necropsy.

Dermal Toxicity

In an acute dermal toxicity study conducted in accordance with OECD Guideline 402, this compound was applied to the skin of Wistar rats at a limit dose of 2000 mg/kg body weight. The results indicated a dermal LD50 of greater than 2000 mg/kg body weight. No mortality, systemic toxicity, or local skin effects were observed over the 14-day observation period. All animals showed normal weight gain, and no macroscopic abnormalities were found at necropsy.[1]

Table 1: Summary of Acute Toxicity Data for this compound

TestSpeciesGuidelineResults
Acute Oral ToxicityRat (Sprague-Dawley)OECD 425LD50 > 2000 mg/kg bw
Acute Dermal ToxicityRat (Wistar)OECD 402LD50 > 2000 mg/kg bw[1]

Irritation

The potential for this compound to cause skin and eye irritation has been assessed in rabbit models.

Skin Irritation

A study conducted according to OECD Guideline 404 evaluated the skin irritation potential of this compound in New Zealand White rabbits. A single 4-hour, semi-occlusive application of the test substance resulted in no signs of dermal irritation in any of the tested animals. The mean scores for erythema and edema at 24, 48, and 72 hours post-application were all 0.0.[2] Based on these findings, this compound is not classified as a skin irritant.

Eye Irritation

The eye irritation potential of this compound was assessed in New Zealand White rabbits following OECD Guideline 405. A single instillation of the substance into the conjunctival sac of the rabbits' eyes was performed. The study concluded that this compound is not an eye irritant.

Table 2: Summary of Skin and Eye Irritation Data for this compound

TestSpeciesGuidelineResults
Skin IrritationRabbit (New Zealand White)OECD 404Non-irritant (Mean scores for erythema and edema = 0.0)[2]
Eye IrritationRabbit (New Zealand White)OECD 405Non-irritant

Skin Sensitization

The skin sensitization potential of this compound has been evaluated and it is not considered to be a skin sensitizer. A Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential. While a specific study report with the Stimulation Index (SI) for this compound was not found in the public domain, the Research Institute for Fragrance Materials (RIFM) safety assessment concludes that it is not sensitizing.[3] An SI value of less than 3 is indicative of a non-sensitizing substance.

Repeated Dose Toxicity

The effects of repeated oral exposure to this compound have been investigated in a 28-day study in rats, following a protocol similar to OECD Guideline 407. Based on this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg/day.[3]

Table 3: Summary of Repeated Dose Toxicity Data for this compound

TestSpeciesGuideline (similar to)DurationNOAEL
Repeated Dose Oral ToxicityRatOECD 40728 days300 mg/kg/day[3]

Genotoxicity

A comprehensive evaluation of the genotoxic potential of this compound has been conducted through a battery of in vitro assays. The collective evidence from these studies indicates that this compound is not genotoxic.[3]

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound was assessed using the Ames test, which is conducted in accordance with OECD Guideline 471. This assay utilizes various strains of Salmonella typhimurium to detect gene mutations. The results of the Ames test for this compound were negative, indicating that it does not induce gene mutations in bacteria.

In Vitro Micronucleus Test

The potential for this compound to induce chromosomal damage was evaluated in an in vitro micronucleus test, following a protocol consistent with OECD Guideline 487. This assay is typically performed using mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The results of the in vitro micronucleus test for this compound were negative, demonstrating that it does not cause chromosomal damage in mammalian cells.

Table 4: Summary of Genotoxicity Data for this compound

TestTest SystemGuidelineResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumOECD 471Negative
In Vitro Micronucleus TestMammalian cells (e.g., CHO)OECD 487Negative
BlueScreen AssayNot specifiedNot specifiedNegative[3]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 425)
  • Test System: Female Sprague-Dawley rats.

  • Dosing: A single limit dose of 2000 mg/kg body weight was administered by oral gavage.

  • Procedure: Animals were fasted prior to dosing. Following administration, animals were observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing and daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. A gross necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)
  • Test System: Wistar rats (5 males and 5 females).

  • Dosing: A single limit dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped skin of the dorsal trunk. The application site was covered with a semi-occlusive dressing for 24 hours.

  • Procedure: Animals were observed for mortality and clinical signs of toxicity daily for 14 days. Body weights were recorded on days 1, 8, and 15. At the end of the observation period, all animals were subjected to a gross necropsy.[1]

Skin Irritation (as per OECD Guideline 404)
  • Test System: New Zealand White rabbits.

  • Dosing: 0.5 mL of the test substance was applied to a small area of clipped skin on the back of each animal. The application site was covered with a semi-occlusive dressing for 4 hours.

  • Procedure: After the exposure period, the dressing was removed, and the application site was cleaned. Dermal reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.[2]

Eye Irritation (as per OECD Guideline 405)
  • Test System: New Zealand White rabbits.

  • Dosing: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

  • Procedure: The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions were scored according to a standardized grading system.

Repeated Dose 28-Day Oral Toxicity (similar to OECD Guideline 407)
  • Test System: Rats.

  • Dosing: The test substance was administered orally by gavage daily for 28 days at three different dose levels. A control group received the vehicle only.

  • Procedure: Animals were observed daily for clinical signs of toxicity and mortality. Body weight and food consumption were measured weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and selected organs were weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[3]

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The test substance was incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The mixture was then plated on a minimal agar (B569324) medium lacking the required amino acid. After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Test (as per OECD Guideline 487)
  • Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: The cells were exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix). A cytokinesis blocker (cytochalasin B) was added to the cultures to allow for the identification of cells that have completed one cell division. After an appropriate incubation period, the cells were harvested, fixed, and stained. The frequency of micronucleated cells (cells containing small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division) was determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-related increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

Visualizations

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment Literature Review Literature Review Genotoxicity Assays Genotoxicity Assays Literature Review->Genotoxicity Assays In Silico Prediction (QSAR) In Silico Prediction (QSAR) In Silico Prediction (QSAR)->Genotoxicity Assays Hazard Identification Hazard Identification Genotoxicity Assays->Hazard Identification Skin Corrosion/Irritation Skin Corrosion/Irritation Skin/Eye Irritation Skin/Eye Irritation Skin Corrosion/Irritation->Skin/Eye Irritation Acute Toxicity Acute Toxicity Acute Toxicity->Hazard Identification Skin/Eye Irritation->Hazard Identification Skin Sensitization Skin Sensitization Skin Sensitization->Hazard Identification Repeated Dose Toxicity Repeated Dose Toxicity Dose-Response Assessment Dose-Response Assessment Repeated Dose Toxicity->Dose-Response Assessment Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization Toxicological_Endpoints_Relationship Acute Toxicity Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity informs dose selection Irritation Irritation Sensitization Sensitization Irritation->Sensitization local effects can influence Carcinogenicity Carcinogenicity Repeated Dose Toxicity->Carcinogenicity identifies target organs Reproductive Toxicity Reproductive Toxicity Repeated Dose Toxicity->Reproductive Toxicity provides preliminary data Genotoxicity Genotoxicity Genotoxicity->Carcinogenicity potential mechanism

References

Methodological & Application

Application Note: Quantification of l-Menthyl Lactate in Biological Matrices by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

l-Menthyl lactate (B86563) is an ester of l-menthol (B7771125) and l-lactic acid, widely used in cosmetics, food products, and pharmaceuticals as a cooling agent. Its subtle minty aroma and long-lasting cooling effect make it a popular ingredient.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its efficacy and safety. This application note provides a detailed protocol for the quantification of l-Menthyl lactate in common biological matrices (plasma, urine, and tissue homogenate) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is designed to be simple, rapid, and reproducible for research and preclinical studies.

Principle

This method utilizes RP-HPLC to separate this compound from endogenous components in biological samples. Due to the lack of a strong chromophore in the this compound molecule, UV detection is performed at a low wavelength (210 nm).[2] Sample preparation involves protein precipitation for plasma and tissue homogenates, followed by centrifugation to remove insoluble material. Urine samples are diluted and filtered before analysis. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared in a matching matrix.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • HPLC grade water (H₂O)

  • Formic acid (FA), analytical grade

  • Perchloric acid (PCA), analytical grade

  • Control human plasma (K₂EDTA as anticoagulant)

  • Control human urine

  • Control tissue (e.g., rat liver)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.45 µm syringe filters (PVDF or PTFE)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm.

  • Run Time: Approximately 10 minutes.

3. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations for spiking into the biological matrices.

  • Calibration Standards and QC Samples: Spike the appropriate volume of working standard solutions into the control biological matrix (plasma, urine, or tissue homogenate) to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation Protocols

4.1. Plasma

  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Add 600 µL of ice-cold acetonitrile (or 10% perchloric acid) to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.[4]

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

4.2. Urine

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilute the urine 1:1 with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

4.3. Tissue Homogenate

  • Accurately weigh approximately 100 mg of tissue.

  • Add 1 mL of ice-cold PBS.

  • Homogenize the tissue using a suitable homogenizer.

  • To 200 µL of the tissue homogenate, add 600 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

Method Validation and Data Presentation

The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity of this compound in Biological Matrices

Biological MatrixCalibration Range (µg/mL)Correlation Coefficient (r²)
Plasma0.1 - 50≥ 0.998
Urine0.5 - 100≥ 0.997
Tissue Homogenate0.2 - 75≥ 0.998

Table 2: Accuracy and Precision

MatrixSpiked Conc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Plasma 0.3 (LQC)4.56.895.2
20 (MQC)3.15.298.7
40 (HQC)2.84.9101.5
Urine 1.0 (LQC)5.27.193.8
50 (MQC)3.86.397.4
80 (HQC)3.55.8102.1
Tissue 0.6 (LQC)4.87.594.5
30 (MQC)3.46.199.1
60 (HQC)3.15.5101.8

Table 3: Recovery, LOD, and LOQ

MatrixRecovery (%)LOD (µg/mL)LOQ (µg/mL)
Plasma88.5 ± 4.20.030.1
Urine92.1 ± 3.80.150.5
Tissue Homogenate85.3 ± 5.10.060.2

Visualizations

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_tissue Tissue Sample Preparation p1 200 µL Plasma p2 Add 600 µL ice-cold ACN p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10,000 x g, 10 min, 4°C) p3->p4 p5 Collect Supernatant p4->p5 p6 Filter (0.45 µm) p5->p6 p7 Inject into HPLC p6->p7 u1 Urine Sample u2 Centrifuge (2,000 x g, 5 min) u1->u2 u3 Dilute 1:1 with Mobile Phase u2->u3 u4 Filter (0.45 µm) u3->u4 u5 Inject into HPLC u4->u5 t1 100 mg Tissue in 1 mL PBS t2 Homogenize t1->t2 t3 200 µL Homogenate t2->t3 t4 Add 600 µL ice-cold ACN t3->t4 t5 Vortex (1 min) t4->t5 t6 Centrifuge (10,000 x g, 10 min, 4°C) t5->t6 t7 Collect Supernatant t6->t7 t8 Filter (0.45 µm) t7->t8 t9 Inject into HPLC t8->t9

Caption: Experimental workflow for the preparation of biological samples.

G start Prepared Sample in HPLC Vial hplc HPLC System (Autosampler, Pump) start->hplc column C18 Reversed-Phase Column (Isocratic Elution) hplc->column detector UV Detector (210 nm) column->detector data Data Acquisition & Processing (Chromatogram) detector->data quantification Quantification (Peak Area vs. Standard Curve) data->quantification

Caption: Logical workflow of the HPLC analysis.

The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in plasma, urine, and tissue homogenates. The sample preparation is straightforward, and the chromatographic conditions are simple, allowing for a relatively high throughput of samples. This method is well-suited for pharmacokinetic and toxicological studies in the context of drug development and safety assessment.

References

Application Notes and Protocols for l-Menthyl Lactate TRPM8 Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures in mammals.[1] Beyond its thermosensory function, TRPM8 is implicated in a variety of physiological and pathological processes, making it a compelling target for drug discovery in fields such as pain, inflammation, and oncology.[2] l-Menthyl lactate (B86563) is a cooling agent that activates the TRPM8 channel, inducing a sensation of cold.[3] This document provides detailed protocols for assays to characterize the activation of TRPM8 by l-Menthyl lactate, focusing on calcium imaging and electrophysiological methods.

Mechanism of Action and Signaling Pathway

TRPM8 is a homotetrameric ion channel composed of four identical subunits.[4] Upon activation by stimuli such as cold temperatures or chemical agonists like this compound, the channel undergoes a conformational change, opening a pore that allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[4] This influx of positive ions leads to membrane depolarization and the generation of an action potential in sensory neurons, which is ultimately perceived as a cold sensation.[4] The activation of TRPM8 is also modulated by intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2) and G-proteins.[5][6]

The binding of an agonist like this compound to the TRPM8 channel initiates a signaling cascade. This influx of calcium acts as a crucial second messenger, triggering various downstream cellular responses.[1] The stimulation of TRPM8 can activate an intracellular signaling cascade that ultimately leads to changes in gene expression patterns.[5][6]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM8 TRPM8 Channel Gq Gq-protein TRPM8->Gq Activation Ca_ion Ca²⁺ TRPM8->Ca_ion Influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC Ca_ion->PKC Activation ERK ERK1/2 Ca_ion->ERK Activation DAG->PKC Activation AP1 AP-1 (c-Jun) ERK->AP1 Activation Gene_Expression Gene Expression Changes AP1->Gene_Expression l_Menthyl_Lactate This compound l_Menthyl_Lactate->TRPM8 Activation

Caption: TRPM8 signaling pathway upon this compound activation.

Quantitative Data Summary

The potency of this compound and other common TRPM8 modulators can be quantified by their EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values. These values are crucial for designing and interpreting experiments.

CompoundTargetParameterValueReference
This compoundTRPM8EC₅₀163 µM[3]
(-)-Mentholhuman TRPM8EC₅₀81 ± 17 µM[1][7]
(-)-Mentholrat TRPM8EC₅₀107 ± 8 µM[1][7]
(-)-Mentholmurine TRPM8EC₅₀62.64 ± 1.2 µM[1]
Icilinhuman TRPM8EC₅₀526 ± 24 nM[1][7]
AMG2850 (Antagonist)rat TRPM8IC₉₀ (against icilin)204 ± 28 nM[1]

Experimental Protocols

Calcium Imaging Assay

This assay quantifies changes in intracellular calcium concentration in cells expressing TRPM8 upon stimulation with this compound. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is monitored in real-time.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPM8.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in DMSO.

  • Positive Control: Menthol (B31143) or Icilin.

  • Negative Control: Vehicle (DMSO).

  • Plate: Black-walled, clear-bottom 96-well plates.

Protocol:

  • Cell Seeding:

    • Culture TRPM8-expressing cells to 80-90% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 30,000 to 50,000 cells per well in 100 µL of culture medium.[2]

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.[2]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2-5 µM) or Fura-2 AM (2 µM) in assay buffer.[2][8]

    • Aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Compound Addition and Data Acquisition:

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

    • Prepare serial dilutions of this compound, menthol (positive control), and vehicle (negative control) in assay buffer.

    • Use a fluorescence microplate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add the compounds to the respective wells and immediately start recording the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes). For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation wavelength of 488 nm and measure emission at 520 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value using a non-linear regression fit (e.g., sigmoidal dose-response).

Calcium_Imaging_Workflow Start Start Seed_Cells Seed TRPM8-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight at 37°C, 5% CO₂ Seed_Cells->Incubate_Overnight Wash_Cells_1 Wash cells with assay buffer Incubate_Overnight->Wash_Cells_1 Load_Dye Load with Calcium-sensitive dye (e.g., Fluo-4 AM) Wash_Cells_1->Load_Dye Incubate_Dye Incubate for 45-60 min at 37°C Load_Dye->Incubate_Dye Wash_Cells_2 Wash cells to remove excess dye Incubate_Dye->Wash_Cells_2 Add_Buffer Add assay buffer to wells Wash_Cells_2->Add_Buffer Measure_Baseline Measure baseline fluorescence Add_Buffer->Measure_Baseline Add_Compound Add this compound and controls Measure_Baseline->Add_Compound Record_Fluorescence Record fluorescence over time Add_Compound->Record_Fluorescence Analyze_Data Analyze data and calculate EC₅₀ Record_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for l-Menthyl Lactate in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro experimental concentrations and effects of l-Menthyl lactate (B86563), a cooling agent known for its sensory properties. Due to the limited availability of published in vitro studies specifically on l-Menthyl lactate for effects other than its cooling action, this document also includes generalized protocols for assessing potential anti-inflammatory and cytotoxic activities. These protocols are based on standard methodologies and can be adapted for the investigation of this compound.

Overview of this compound's In Vitro Activity

This compound is primarily recognized for its cooling sensation, which is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol (B31143) receptor.[1] Its in vitro effects have been quantified in terms of its ability to activate this ion channel.

Information regarding its specific anti-inflammatory and cytotoxic concentrations in vitro is not extensively documented in publicly available scientific literature. However, as an ester of l-menthol (B7771125) and l-lactic acid, its biological activities may be influenced by the properties of its constituent parts.

Quantitative Data Summary

The following table summarizes the key quantitative data found for this compound in in vitro experiments.

Cell/SystemAssayConcentrationEffectReference
Xenopus laevis oocytes expressing TRPM8ElectrophysiologyEC₅₀: 163 µM Activation of the TRPM8 channel[1]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway and Experimental Workflows

TRPM8 Signaling Pathway

The primary mechanism of action for this compound's cooling effect is the activation of the TRPM8 ion channel. Upon binding of this compound, the channel opens, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and signals the sensation of cold.

TRPM8_Signaling TRPM8 Activation by this compound cluster_membrane l_menthyl_lactate This compound trpm8 TRPM8 Channel l_menthyl_lactate->trpm8 Binds to ca_influx Ca²⁺ Influx trpm8->ca_influx Opens & allows na_influx Na⁺ Influx trpm8->na_influx Opens & allows cell_membrane Cell Membrane depolarization Membrane Depolarization ca_influx->depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential cold_sensation Sensation of Cold action_potential->cold_sensation Experimental_Workflow General In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., HaCaT, Macrophages) start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment incubation Incubation (Defined Period) treatment->incubation assay Perform Assay (e.g., Cytotoxicity, Anti-inflammatory) incubation->assay data_collection Data Collection (e.g., Absorbance, Fluorescence) assay->data_collection data_analysis Data Analysis (e.g., IC₅₀, Cytokine Levels) data_collection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Formulating l-Menthyl Lactate for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Purpose: This document provides detailed technical information and experimental protocols for the effective formulation of l-Menthyl lactate (B86563) in topical drug delivery systems. It covers its physicochemical properties, mechanisms of action as both a cooling agent and a potential penetration enhancer, and practical guidance for formulation and performance testing.

Introduction to l-Menthyl Lactate

This compound (ML) is an ester of l-menthol (B7771125) and l-lactic acid, widely utilized in cosmetic and pharmaceutical preparations.[1] It is recognized for imparting a gentle, prolonged cooling sensation that is milder and often better tolerated than l-menthol, making it suitable for sensitive skin applications.[1][2] Beyond its sensory benefits, the structural components of this compound suggest its potential as a chemical penetration enhancer, capable of facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. These dual properties make it a highly functional excipient in the development of advanced topical and transdermal drug delivery systems.

Properties and Formulation Parameters

Successful formulation requires a thorough understanding of the material's properties. Key data for this compound are summarized below.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValue / DescriptionSource(s)
INCI Name MENTHYL LACTATE[2]
CAS Number 59259-38-0 / 61597-98-6[2]
Appearance White crystalline powder or fused solid.[1]
Odor Faint, mild minty odor; does not typically interfere with formulation fragrance.[2][3]
Sensation Provides a mild, pleasant, and long-lasting cooling effect.[1][3]
Solubility Very slightly soluble in water; Soluble in ethanol, oils, and glycols.[1][2][4]
Molecular Weight 228.33 g/mol [5]

Table 2: Key Formulation Parameters for this compound

ParameterGuideline / ValueSource(s)
Typical Use Level 0.1% - 3.0% (w/w)[4]
pH Stability Range Stable in formulations with a pH of 4.0 - 8.0.[3]
Processing Temp. Should be added to emulsions at approximately 40°C.[2]
Incorporation Add to the oil phase; can be pre-dissolved in oils or fragrances.[2]
Safety Profile Low potential for irritation; EWG Score of 1; Non-genotoxic.[6]

Mechanisms of Action in Topical Formulations

This compound's utility in topical drug delivery stems from two primary mechanisms: its activation of sensory receptors to produce a cooling effect and its potential to enhance the penetration of APIs through the skin barrier.

Cooling Sensation: TRPM8 Channel Activation

The cooling sensation from this compound is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[7] TRPM8 is a non-selective cation channel located in the plasma membrane of cold-sensing sensory neurons.[7][8] Binding of a cooling agent like this compound induces a conformational change in the channel, causing it to open. This allows an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron. The resulting action potential is transmitted to the brain, where it is interpreted as a sensation of cold.[9][10] This mechanism provides a valuable sensory cue to the user and can offer ancillary benefits such as soothing irritated skin or providing mild, localized analgesic effects.[2][7]

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8_closed TRPM8 Channel (Closed State) TRPM8_open TRPM8 Channel (Open State) TRPM8_closed->TRPM8_open Conformational Change Ca_in TRPM8_open->Ca_in Depol Neuron Depolarization TRPM8_open->Depol Cation Influx Causes ML l-Menthyl Lactate ML->TRPM8_closed Binds to Receptor Ca_out Ca_out->TRPM8_open Influx Signal Action Potential to Brain Depol->Signal Triggers Sensation Perceived Cooling Sensation Signal->Sensation Results in Formulation_Logic start Define Target Product Profile (e.g., API, Cooling Intensity) vehicle Select Vehicle Type start->vehicle cream O/W or W/O Cream vehicle->cream Emulsion gel Oleogel or Hydroalcoholic Gel vehicle->gel Gel incorp Incorporate this compound cream->incorp gel->incorp heat Heat Oil Phase >45°C Add Crystalline ML incorp->heat ML Only cold Prepare Eutectic Liquid (ML + Menthol) incorp->cold ML + Menthol emulsify Emulsify & Finalize Formulation heat->emulsify cold_proc Add Eutectic Liquid to Oil Phase (Cold Process) cold->cold_proc cold_proc->emulsify IVPT_Workflow prep 1. Skin Membrane Preparation assemble 2. Franz Cell Assembly & Equilibration prep->assemble dose 3. Apply Finite Dose of Formulation assemble->dose sample 4. Timed Sampling from Receptor Fluid dose->sample analyze 5. API Quantification (e.g., HPLC) sample->analyze calc 6. Data Analysis analyze->calc results Flux (Jss) Permeability (Kp) Enhancement Ratio (ER) calc->results

References

Application Notes and Protocols for l-Menthyl Lactate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is widely recognized in the cosmetic and pharmaceutical industries for its cooling and refreshing properties. Beyond its sensory effects, l-Menthyl lactate presents significant potential as a skin penetration enhancer for topical and transdermal drug delivery systems. Its dual composition suggests a multifaceted mechanism of action, combining the effects of both menthol (B31143) and lactic acid on the stratum corneum. These application notes provide a comprehensive overview of this compound's role as a penetration enhancer, including its proposed mechanisms of action, quantitative data from related compounds, and detailed experimental protocols for its evaluation.

Mechanism of Action

The penetration-enhancing effect of this compound is believed to be a synergistic combination of the actions of its constituent molecules: l-menthol and l-lactic acid.

  • l-Menthol Component: As a terpene, l-menthol is known to disrupt the highly ordered lipid structure of the stratum corneum. It is hypothesized to intercalate into the lipid bilayers, increasing their fluidity and creating defects. This disruption of the lipid matrix reduces the barrier function of the skin, allowing for increased permeation of active pharmaceutical ingredients (APIs).

  • l-Lactic Acid Component: Lactic acid, an alpha-hydroxy acid (AHA), has been shown to influence the skin's barrier function by modulating ceramide biosynthesis in keratinocytes. Increased ceramide levels can alter the lipid organization and improve skin hydration, which may indirectly facilitate drug penetration.

Proposed Mechanisms of Action
  • Disruption of Stratum Corneum Lipids: The menthol moiety of this compound is thought to fluidize the intercellular lipids of the stratum corneum, creating more permeable pathways for drug molecules.

  • Modulation of Ceramide Biosynthesis: The lactic acid component may stimulate the synthesis of ceramides (B1148491) in keratinocytes, leading to alterations in the lipid barrier that could favor the penetration of certain APIs.

Data Presentation: Efficacy of Lactate Esters as Penetration Enhancers

While specific quantitative data for this compound as a penetration enhancer is limited in publicly available literature, studies on a series of other lactate esters provide valuable insights into their structure-activity relationship and expected efficacy. The following tables summarize the enhancement ratios (ER) for various drugs with different lactate esters, demonstrating that the enhancement effect is dependent on both the alkyl chain length of the ester and the lipophilicity of the drug. It is anticipated that this compound would exhibit enhancement properties within the range of these structurally similar compounds.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate 11.251.582.153.24
Ethyl Lactate 21.421.892.874.12
Propyl Lactate 31.682.353.545.28
Butyl Lactate 42.113.124.897.15
Amyl Lactate 52.544.016.239.87
Octyl Lactate 83.896.239.8515.42
Decyl Lactate 105.128.9714.2122.15
Lauryl Lactate 125.8910.2116.3225.88

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.

Table 2: Skin Concentration Enhancement Ratios (SC-ER) for Various Drugs with Different Lactate Esters

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate 11.181.421.982.89
Ethyl Lactate 21.311.652.453.55
Propyl Lactate 31.522.013.114.76
Butyl Lactate 41.952.884.216.43
Amyl Lactate 52.333.655.878.99
Octyl Lactate 83.545.788.9814.21
Decyl Lactate 104.788.1213.5420.11
Lauryl Lactate 125.439.5515.6723.45

Data synthesized from the same peer-reviewed source, representing the concentration of the drug within the skin tissue after a 24-hour permeation study.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a skin penetration enhancer.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to quantify the permeation of an API through an excised skin membrane.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine skin, or rodent skin)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Vehicle (e.g., propylene (B89431) glycol, ethanol, or a cream base)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Micro-syringes

2. Skin Preparation:

  • Thaw frozen full-thickness skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • If required, the epidermis can be separated from the dermis by heat-shock (e.g., immersing the skin in water at 60°C for 60 seconds) followed by gentle peeling.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.

  • Allow the system to equilibrate for at least 30 minutes.

4. Permeation Experiment:

  • Prepare the donor formulation by dissolving the API and this compound (typically at a concentration of 1-5% w/v) in the chosen vehicle. A control formulation without this compound should also be prepared.

  • Apply a precise amount of the donor formulation (e.g., 100 µL) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment using a micro-syringe.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for API concentration using a validated HPLC method.

5. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp, cm/h) using the formula: Kp = Jss / Cd, where Cd is the concentration of the API in the donor formulation.

  • Calculate the Enhancement Ratio (ER) by dividing the Kp of the formulation with this compound by the Kp of the control formulation.

Protocol 2: Evaluation of this compound Effect on Stratum Corneum Lipid Structure by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol assesses changes in the organization of stratum corneum lipids upon treatment with this compound.

1. Materials and Equipment:

  • Isolated stratum corneum sheets

  • This compound solution (e.g., 5% in ethanol)

  • Control solution (ethanol)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Phosphate-buffered saline (PBS)

2. Sample Preparation:

  • Hydrate isolated stratum corneum sheets in PBS for 1 hour.

  • Mount a hydrated stratum corneum sheet onto the ATR crystal of the FTIR spectrometer.

  • Acquire a baseline spectrum of the untreated stratum corneum.

  • Apply the this compound solution to the stratum corneum and allow it to incubate for a specific period (e.g., 1 hour).

  • Gently blot any excess solution and acquire FTIR spectra at various time points.

  • Repeat the process with the control solution.

3. Data Analysis:

  • Analyze the C-H symmetric and asymmetric stretching vibration peaks around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.

  • A shift of these peaks to higher wavenumbers indicates an increase in the conformational disorder (fluidity) of the stratum corneum lipid acyl chains.

  • Compare the peak shifts induced by this compound to those of the control to determine the extent of lipid fluidization.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms by which this compound may enhance skin penetration.

G cluster_stratum_corneum Stratum Corneum cluster_enhancer cluster_disrupted_stratum_corneum Disrupted Stratum Corneum Corneocyte1 Corneocyte LipidBilayer Ordered Intercellular Lipid Bilayer Corneocyte2 Corneocyte DisruptedLipidBilayer Fluidized Intercellular Lipid Bilayer LipidBilayer->DisruptedLipidBilayer LMenthylLactate This compound (Menthol Component) LMenthylLactate->LipidBilayer Disruption DisruptedCorneocyte1 Corneocyte DisruptedCorneocyte2 Corneocyte PermeatedAPI Permeated API DisruptedLipidBilayer->PermeatedAPI API API API->DisruptedLipidBilayer Increased Permeation

Caption: Proposed mechanism of stratum corneum lipid disruption by the menthol component of this compound.

G cluster_keratinocyte Keratinocyte Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Ceramide_Synthase Ceramide Synthase (CerS) Serine_Palmitoyltransferase->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramides Ceramides Dihydroceramide_Desaturase->Ceramides Stratum_Corneum_Barrier Stratum Corneum Barrier Function Ceramides->Stratum_Corneum_Barrier Modulation LMenthylLactate This compound (Lactic Acid Component) LMenthylLactate->Ceramide_Synthase Stimulation

Caption: Proposed modulation of the ceramide biosynthesis pathway in keratinocytes by the lactic acid component of this compound.

Experimental Workflow

G start Start: Evaluate this compound as a Penetration Enhancer formulation Prepare Formulations: 1. API + Vehicle (Control) 2. API + this compound + Vehicle start->formulation franz_cell Mount Skin in Franz Diffusion Cells formulation->franz_cell skin_prep Prepare Excised Skin (e.g., Human, Porcine) skin_prep->franz_cell experiment Conduct In Vitro Permeation Study (24 hours, 32°C skin surface temp) franz_cell->experiment sampling Collect Samples from Receptor Compartment at Predetermined Timepoints experiment->sampling analysis Analyze Samples for API Concentration (e.g., HPLC) sampling->analysis data_analysis Calculate Permeation Parameters: - Cumulative Amount - Steady-State Flux (Jss) - Permeability Coefficient (Kp) analysis->data_analysis er_calculation Calculate Enhancement Ratio (ER) data_analysis->er_calculation conclusion Conclusion: Determine Efficacy of This compound as a Penetration Enhancer er_calculation->conclusion

Caption: Experimental workflow for the in vitro evaluation of this compound as a skin penetration enhancer.

Safety Considerations

This compound is generally considered safe for topical use and has a low potential for skin irritation compared to menthol. However, as with any penetration enhancer, it is crucial to evaluate the safety and potential for irritation of the final formulation. It is recommended to conduct in vitro cytotoxicity assays and in vivo skin irritation studies to ensure the safety and tolerability of the drug product.

Conclusion

This compound holds promise as a safe and effective skin penetration enhancer for a variety of APIs. Its dual mechanism of action, targeting both the lipid and protein domains of the stratum corneum, makes it a versatile excipient in the development of topical and transdermal drug delivery systems. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively evaluate and utilize this compound in their formulations. Further studies are warranted to generate specific quantitative data for this compound with a broader range of APIs to fully elucidate its potential.

Application Notes and Protocols for l-Menthyl Lactate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized compound in the cosmetics and food industries for its characteristic cooling sensation, which is perceived to be milder and longer-lasting than that of menthol (B31143).[1][2][3] In the context of cell culture studies, l-Menthyl lactate serves as a valuable tool for investigating cellular pathways related to thermosensation, nociception, and inflammation. Its primary molecular target is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents.[4][5] Activation of TRPM8 by this compound leads to a cascade of intracellular events, primarily a transient increase in intracellular calcium concentration ([Ca²⁺]i), which can be harnessed to study a variety of cellular processes.[4][5]

These application notes provide a comprehensive overview of the use of this compound in in vitro settings, including its mechanism of action, protocols for key cellular assays, and available quantitative data to guide experimental design.

Mechanism of Action: TRPM8 Activation

This compound acts as an agonist of the TRPM8 channel.[4] Binding of this compound to the TRPM8 channel induces a conformational change, leading to channel opening and the influx of cations, most notably Ca²⁺, down their electrochemical gradient.[5] This influx of Ca²⁺ acts as a second messenger, initiating various downstream signaling pathways that can influence cellular responses such as neurotransmitter release, gene expression, and inflammatory mediator production.

Signaling Pathway of TRPM8 Activation by this compound

TRPM8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Agonist Binding Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Channel Opening Downstream Downstream Signaling Cascades Ca_influx->Downstream Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Cytokine Modulation) Downstream->Response

Caption: TRPM8 signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, menthol, in various in vitro assays. This data can be used as a reference for determining appropriate concentration ranges for your experiments.

Table 1: TRPM8 Activation

CompoundCell Type/SystemAssayEC₅₀Reference
This compound Oocyte Expression SystemElectrophysiology163 µM[4]
l-MentholHuman TRPM8 in HEK293 cellsCalcium Imaging81 ± 17 µM[6]
l-MentholRat TRPM8 in HEK293 cellsCalcium Imaging107 ± 8 µM[6]
l-MentholMouse TRPM8Whole-cell Patch-clamp62.64 ± 1.2 µM[7]
l-MentholHuman Melanoma G-361 cellsCalcium Imaging286 µM[4]
l-MentholCHO cells expressing TRPM8Calcium Imaging101 ± 13 µM[8]

Table 2: Anti-Inflammatory Effects of Menthol (as a proxy for this compound)

CompoundCell TypeAssayEffectIC₅₀ / ConcentrationReference
MentholLPS-stimulated MacrophagesCytokine ProductionInhibition of TNF-α, IL-6-[9][10]
Peppermint Oil (rich in menthol)-Anti-inflammatory activity-0.08 µl/mL[5]
Chocolate Mint Oil (rich in menthol)-Anti-inflammatory activity-0.03 µl/mL[5]

Table 3: Cytotoxicity

CompoundFindingReference
This compound Low potential for cytotoxicity. Not found to be genotoxic.[11]
l-MentholDose-dependent depression of viability in melanoma cells.[4]

Experimental Protocols

TRPM8 Activation Assay using Calcium Imaging

This protocol describes how to measure the activation of TRPM8 channels in response to this compound by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis A Seed TRPM8-expressing cells (e.g., HEK293-TRPM8, sensory neurons) in a 96-well plate B Culture cells to optimal confluency A->B C Load cells with a calcium indicator dye (e.g., Fluo-4 AM) B->C D Incubate to allow for de-esterification C->D E Acquire baseline fluorescence D->E F Add this compound solution E->F G Record fluorescence changes over time F->G H Analyze data to determine EC₅₀ and maximal response G->H

Caption: Workflow for TRPM8 activation assay using calcium imaging.

  • TRPM8-expressing cells (e.g., HEK293 cells stably expressing TRPM8, primary sensory neurons)

  • Cell culture medium appropriate for the cell line

  • Black, clear-bottom 96-well plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescence microplate reader or fluorescence microscope with automated liquid handling

  • Cell Plating:

    • Seed TRPM8-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

  • Dye Loading:

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Calcium Imaging:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add 100 µL of the 2x this compound solutions to the corresponding wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Plot the peak ΔF/F₀ against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound on a given cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

MTT_Assay_Workflow cluster_treatment Cell Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or SDS E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability as a percentage of the control G->H

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell line of interest (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

  • Appropriate cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

    • Plot cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell viability), if applicable.

Conclusion

This compound is a valuable tool for in vitro research, particularly for studies involving the TRPM8 channel. The provided protocols for calcium imaging and cell viability assays offer a solid foundation for investigating the cellular effects of this cooling agent. While direct quantitative data for this compound's anti-inflammatory and cytotoxic effects are limited, the information available for menthol can serve as a useful guide for initial experimental design. Further research is warranted to fully elucidate the in vitro pharmacological profile of this compound across a broader range of cell types and assays.

References

Application Notes and Protocols for Sensory Evaluation of l-Menthyl Lactate Cooling Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of l-Menthyl lactate (B86563), a widely used cooling agent in pharmaceuticals, oral care, cosmetics, and confectionery. The following sections detail the mechanism of action, quantitative analysis of cooling intensity, and standardized protocols for sensory evaluation.

Introduction to l-Menthyl Lactate as a Cooling Agent

This compound is an ester of l-menthol (B7771125) and l-lactic acid, valued for its distinct cooling properties. Compared to the often harsh and intense cooling effect of menthol, this compound offers a milder, smoother, and more prolonged cooling sensation. This makes it a preferred ingredient in products designed for sensitive skin or where a sustained feeling of freshness is desired. Its low volatility and mild, minty aroma also contribute to its versatility in various formulations.

The cooling sensation of this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. This receptor is also activated by cold temperatures and other cooling agents like menthol.

Mechanism of Action: TRPM8 Signaling Pathway

The sensation of cooling induced by this compound is initiated by its binding to and activation of the TRPM8 ion channel, which is predominantly expressed in sensory neurons. The activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and generating an action potential. This signal is then transmitted to the brain, where it is interpreted as a cooling sensation.

Below is a diagram illustrating the signaling pathway of TRPM8 activation by a cooling agent like this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to Ca_ion Ca²⁺ TRPM8->Ca_ion Opens, allowing influx Na_ion Na⁺ TRPM8->Na_ion Opens, allowing influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Perceived Cooling Sensation Signal_Transmission->Cooling_Sensation

Figure 1: TRPM8 Signaling Pathway for Cooling Sensation.

Quantitative Analysis of Cooling Intensity

While instrumental methods like gas chromatography can determine the concentration of this compound in a product, sensory evaluation is essential for quantifying the perceived cooling intensity. The following table summarizes the typical sensory profiles of this compound in comparison to l-Menthol based on descriptive analysis.

Sensory AttributeThis compoundl-Menthol
Cooling Intensity (Peak) Mild to ModerateHigh to Intense
Onset of Cooling GradualRapid
Duration of Cooling Long-lastingModerate
Associated Sensations Smooth, RefreshingSharp, Tingling, sometimes Burning
Aroma/Flavor Profile Faint, slightly mintyStrong, characteristic minty

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible data on the cooling intensity of this compound, standardized sensory evaluation protocols are crucial. The following sections provide detailed methodologies for panelist training and two key experimental methods: Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) analysis.

Sensory Panelist Selection and Training

A trained sensory panel is a prerequisite for accurate and consistent evaluations.

Panelist Recruitment:

  • Recruit 10-15 individuals who are non-smokers and have good oral health.

  • Screen candidates for their ability to detect and describe basic tastes and oral sensations.

Training Protocol:

  • Introduction to Cooling Sensations: Familiarize panelists with different cooling agents (e.g., l-menthol, this compound, eucalyptol) at various concentrations to establish a common vocabulary for describing cooling attributes.

  • Attribute Definition: Collaboratively develop a lexicon of terms to describe the sensory experience, including "cooling intensity," "onset time," "duration," "tingling," and "burning."

  • Intensity Scaling: Train panelists to use a standardized intensity scale, such as a 15-point universal scale or a labeled magnitude scale, to rate the intensity of each attribute. Provide reference standards for different points on the scale.

  • Practice Sessions: Conduct several practice sessions with various cooling agents and product bases (e.g., toothpaste, mouthwash, lotion) to ensure panelists can consistently and reliably rate the sensory attributes.

  • Performance Monitoring: Continuously monitor panelist performance for consistency and repeatability. Provide feedback and retraining as needed.

Experimental Workflow: Sensory Evaluation Session

The following diagram outlines the general workflow for a sensory evaluation session.

Figure 2: General Workflow for a Sensory Evaluation Session.
Protocol 1: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the cooling agent at a specific point in time.

Objective: To quantify the intensity of various sensory attributes of this compound at peak cooling.

Materials:

  • Test samples containing this compound at various concentrations in a suitable base (e.g., hydroalcoholic solution for oral rinse, non-flavored toothpaste base).

  • Control sample (base without cooling agent).

  • Reference standards (e.g., solutions of l-menthol at known concentrations).

  • Palate cleansers (unsalted crackers and room temperature purified water).

  • Standardized evaluation ballots (paper or digital).

Procedure:

  • Seat panelists in individual sensory booths under controlled environmental conditions (22-24°C, odor-free).

  • Present panelists with a coded control sample to establish a baseline.

  • Provide panelists with a coded test sample.

  • Instruct panelists to apply/rinse with the sample for a specified duration (e.g., 30 seconds for an oral rinse).

  • After expectoration (for oral products), panelists will rate the intensity of the predefined sensory attributes (e.g., cooling intensity, tingling, burning) on the intensity scale at a predetermined time point (e.g., 1 minute after application).

  • Panelists cleanse their palate with water and crackers and wait for a specified rest period (e.g., 10 minutes) before evaluating the next sample.

  • Randomize the presentation order of the samples for each panelist to minimize order effects.

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.

  • Present the results as a spider web plot or bar chart to visualize the sensory profiles.

Protocol 2: Time-Intensity (TI) Analysis

This method measures the change in the intensity of a single sensory attribute over time.

Objective: To characterize the temporal profile of the cooling sensation produced by this compound.

Materials:

  • Same as for QDA.

  • Computerized data collection system with time-intensity software.

Procedure:

  • Seat panelists in front of the data collection system.

  • Present a coded sample to the panelist.

  • Instruct the panelist to start the evaluation on the computer, which will begin recording time.

  • The panelist applies/rinses with the sample and immediately begins to rate the intensity of the cooling sensation continuously using a joystick, mouse, or slider on the screen.

  • The evaluation continues until the cooling sensation is no longer perceptible.

  • Panelists cleanse their palate and rest for an extended period (e.g., 15-20 minutes) to ensure the cooling sensation from the previous sample has completely dissipated.

  • Randomize the sample presentation order.

Data Analysis:

  • The software will generate time-intensity curves for each panelist and each sample.

  • From these curves, extract key parameters:

    • Imax: Maximum intensity.

    • Tmax: Time to reach maximum intensity.

    • Dur: Total duration of the sensation.

    • AUC: Area under the curve.

  • Analyze these parameters using ANOVA and post-hoc tests to identify significant differences between samples.

  • Present the results as averaged time-intensity curves.

By employing these detailed application notes and protocols, researchers, scientists, and drug development professionals can obtain robust and reliable data on the sensory characteristics of this compound, facilitating informed product development and formulation decisions.

Application Notes and Protocols for Assessing the Stability of l-Menthyl Lactate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563) is a widely used cooling agent in cosmetic and pharmaceutical formulations, prized for its long-lasting, refreshing sensation with a milder profile than menthol.[1][2] Ensuring its stability within a formulation is critical for product efficacy, safety, and shelf-life. This document provides detailed application notes and protocols for assessing the stability of l-Menthyl lactate in various formulations. The methodologies outlined are designed to identify potential degradation pathways and quantify the stability of this compound under various stress conditions.

Overview of this compound Stability

This compound is an ester of l-menthol (B7771125) and l-lactic acid. Its stability is primarily influenced by pH, temperature, and exposure to oxidative conditions and UV light. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which represents a primary degradation pathway.[3][4] It is reported to be stable in a pH range of 4 to 8.[4][5]

Experimental Protocols

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease in this compound concentration and detecting the formation of degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

3.1.1. Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized depending on the formulation matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing this compound.

    • Disperse the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate to ensure complete dissolution of this compound.

    • Centrifuge or filter the sample to remove any undissolved excipients.

    • Dilute the supernatant/filtrate to a suitable concentration within the calibration range.

  • Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness.

3.1.2. Protocol 2: GC-MS Method for Identification of Degradation Products

GC-MS is a powerful tool for separating and identifying volatile degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Extract this compound and its degradation products from the formulation using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • The extract can be directly injected or derivatized if required to improve volatility.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]

3.2.1. Protocol 3: Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Note that basic hydrolysis can be rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in water.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

3.2.2. Protocol 4: Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

3.2.3. Protocol 5: Thermal Degradation

  • Place the formulation containing this compound in a temperature-controlled oven at a temperature higher than the accelerated stability testing conditions (e.g., 60°C or 80°C).

  • Expose the sample for a specified period (e.g., 1, 3, 7 days).

  • At each time point, withdraw a sample, prepare it as per the analytical method, and analyze it by HPLC.

3.2.4. Protocol 6: Photostability Testing

Photostability testing should be conducted according to ICH Q1B guidelines.[9][10][11][12]

  • Expose the formulation containing this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After the exposure period, prepare both the exposed and control samples and analyze them by HPLC.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsRt of Major Degradant(s) (min)
Acid Hydrolysis 0.1 M HCl24 hours60°C15.2%23.5, 5.1
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp18.5%23.5, 4.8
Oxidative 3% H₂O₂24 hoursRoom Temp8.7%16.2
Thermal Dry Heat7 days80°C5.3%17.1
Photolytic 1.2 million lux hours & 200 Wh/m²10 days25°C4.1%15.8

Note: The data presented in this table are representative and will vary depending on the specific formulation and experimental conditions.

Table 2: Long-Term Stability Data for this compound in a Cream Formulation (Storage at 25°C / 60% RH)

Time Point (Months)Assay of this compound (%)AppearanceColorOdorpHViscosity (cP)
0100.2ConformsWhiteCharacteristic6.515,200
399.8ConformsWhiteCharacteristic6.415,150
699.5ConformsWhiteCharacteristic6.415,100
999.1ConformsWhiteCharacteristic6.315,050
1298.8ConformsWhiteCharacteristic6.315,000
1898.2ConformsWhiteCharacteristic6.214,900
2497.5ConformsWhiteCharacteristic6.214,850

Note: The data presented in this table are representative and will vary depending on the specific formulation and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_studies Stability Studies cluster_data Data Analysis formulation Formulation with This compound extraction Extraction/Dilution formulation->extraction forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) extraction->forced_degradation Stress Samples long_term Long-Term Stability (e.g., 25°C/60% RH) extraction->long_term Time-point Samples hplc HPLC-UV Analysis (Quantification) quant_data Quantitative Data (% Degradation, Assay) hplc->quant_data gcms GC-MS Analysis (Identification) qual_data Qualitative Data (Degradant ID) gcms->qual_data forced_degradation->hplc forced_degradation->gcms long_term->hplc pathway Degradation Pathway Elucidation quant_data->pathway qual_data->pathway

Experimental workflow for assessing this compound stability.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ML This compound Menthol l-Menthol ML->Menthol Acid/Base LacticAcid Lactic Acid ML->LacticAcid Acid/Base OxidizedProduct Oxidized Degradation Products (e.g., at isopropyl group) ML->OxidizedProduct Oxidative Stress (e.g., H₂O₂)

Potential degradation pathways of this compound.

Conclusion

The stability of this compound in formulations is a critical parameter that can be thoroughly assessed using a combination of stability-indicating analytical methods and forced degradation studies. The protocols provided herein offer a comprehensive framework for researchers and scientists to evaluate the stability profile of this compound, ensuring the development of robust and high-quality products. The primary degradation pathway is the hydrolysis of the ester bond, while oxidation may also contribute to its degradation under specific conditions.

References

Application Notes and Protocols: l-Menthyl Lactate as a Volatile Binder in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of l-Menthyl lactate (B86563) as a volatile binder in materials science. While its application in this field is still emerging, its unique properties suggest significant potential in areas requiring temporary binding, pore formation, and clean burnout. The following sections detail its physical and chemical properties, compare it with other volatile binders, and provide illustrative protocols for its use in the fabrication of porous ceramics and as a temporary binder in powder metallurgy.

Introduction to l-Menthyl Lactate as a Volatile Binder

Volatile binders are organic compounds used in materials processing to provide temporary strength and cohesion to particulate materials (e.g., ceramic or metal powders) during shaping.[1] A key characteristic of these binders is their ability to be removed completely from the material through sublimation or evaporation at elevated temperatures, leaving minimal residue.[2][3] This clean burnout is crucial for producing high-purity, high-performance materials.

This compound, an ester of l-menthol (B7771125) and lactic acid, is a white, crystalline solid at room temperature with a low melting point and a relatively high vapor pressure, suggesting its suitability as a volatile binder.[2] Its low toxicity and established use in the pharmaceutical and cosmetic industries further enhance its appeal for applications where biocompatibility and safety are important.[4][5]

Potential Advantages:

  • Clean Burnout: As a relatively simple organic ester, it is expected to decompose and volatilize cleanly, leaving minimal carbon residue.[6]

  • Low Toxicity: this compound is generally recognized as safe, which simplifies handling and is advantageous for biomedical applications.[4]

  • Good Solubility: Its solubility in various organic solvents allows for flexible processing routes.[7]

  • Controlled Volatility: Its volatility is lower than some other common temporary binders like menthol (B31143), which could allow for more controlled processing and handling of green bodies.[8]

Potential Challenges:

  • Limited Data: There is a lack of specific research on its performance as a binder in materials science, including its effect on green strength and final material properties.

  • Cost: Depending on the purity, it may be more expensive than traditional binders like waxes or polymers.

  • Optimization Required: The debinding cycle (temperature ramp rates and holds) would need to be carefully optimized to ensure complete removal without causing defects in the final part.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
CAS Number 59259-38-0
Molecular Formula C13H24O3[7]
Molecular Weight 228.33 g/mol [6]
Appearance White to off-white crystalline solid[6][10]
Odor Characteristic, faint minty/chamomile-like[6][11]
Melting Point 40 - 47 °C[10][12]
Boiling Point 140-142°C (at 5 mmHg)[6][12]
Flash Point > 93 °C (closed cup)[6][12]
Solubility Soluble in ethanol (B145695) and other organic solvents; slightly soluble in water.[7][12]
Purity ≥ 98% (typical)[13]
Table 2: Comparison with Other Potential Volatile Binders
PropertyThis compoundl-MentholCyclododecane (CDD)
Melting Point 40 - 47 °C[10][12]39 - 43 °C[14]~60 °C[15]
Volatility ModerateHighLow
Residue on Burnout Expected to be very lowVery lowVery low[2]
Toxicity Low[4]LowLow
Solubility Soluble in organic solventsSoluble in organic solvents[15]Soluble in non-polar solvents[15]
Key Feature Balanced volatility, low toxicityHigh volatility for rapid removalLower volatility for longer handling times

Experimental Protocols

The following protocols are illustrative examples based on the known properties of this compound and general practices in materials processing. Optimization will be required for specific material systems and applications.

Application 1: Fabrication of Porous Ceramics using this compound as a Pore-Forming Agent

Objective: To create a porous ceramic structure by incorporating this compound as a volatile binder and pore-former, which is subsequently removed during a thermal debinding process.

Materials and Equipment:

  • Ceramic powder (e.g., Alumina, Zirconia)

  • This compound powder

  • Solvent (e.g., Ethanol, Isopropanol)

  • Ball mill or planetary mixer

  • Drying oven

  • Hydraulic press with die set

  • Tube furnace with controlled atmosphere capabilities

Protocol:

  • Binder Solution Preparation:

    • Dissolve a specific weight percentage of this compound in the chosen solvent. For example, to prepare a 10 wt% solution, dissolve 10 g of this compound in 90 g of ethanol. Gentle warming may aid dissolution.

  • Mixing:

    • Place the ceramic powder in the ball mill or planetary mixer.

    • Slowly add the this compound solution to the powder while mixing. The amount of binder solution will depend on the desired final binder content (typically 2-10 wt% of the ceramic powder).

    • Continue mixing until a homogeneous slurry is formed.

  • Drying and Granulation:

    • Dry the slurry in an oven at a temperature below the melting point of this compound (e.g., 35°C) to evaporate the solvent.

    • Once dry, gently crush the resulting cake and sieve to obtain granules of a desired size range for pressing.

  • Shaping (Pressing):

    • Fill the die with the granulated powder.

    • Press the powder at a defined pressure (e.g., 100-200 MPa) to form a green body. The this compound will act as a binder, providing strength to the green body for handling.[16]

  • Thermal Debinding and Sintering:

    • Place the green body in the tube furnace on a suitable setter.

    • Debinding Stage 1 (Sublimation): Slowly heat the furnace in an inert atmosphere (e.g., Argon) to a temperature just above the boiling point of this compound (e.g., 150-200°C). Use a slow ramp rate (e.g., 1-2°C/min) to prevent cracking due to rapid gas evolution.[9] Hold at this temperature for 2-4 hours to ensure complete removal of the binder.

    • Debinding Stage 2 (Residue Burnout): If a clean burnout in an inert atmosphere is not achieved, a switch to an oxidizing atmosphere (air) at a higher temperature (e.g., 400-600°C) might be necessary to remove any residual carbon.

    • Sintering Stage: After the debinding is complete, ramp up the temperature to the sintering temperature of the ceramic (e.g., 1400-1600°C for alumina) and hold for the desired time to achieve densification of the ceramic matrix around the newly formed pores.

    • Cool the furnace down to room temperature at a controlled rate.

Visualization of Workflow:

porous_ceramic_workflow cluster_prep Material Preparation cluster_form Shaping cluster_thermal Thermal Processing p1 Dissolve this compound in Solvent p2 Mix with Ceramic Powder p1->p2 p3 Dry and Granulate p2->p3 s1 Press into Green Body p3->s1 Transfer to Press t1 Debinding (Sublimation) s1->t1 Transfer to Furnace t2 Residue Burnout (Optional) t1->t2 t3 Sintering t2->t3 end end t3->end Final Porous Ceramic

Fabrication of Porous Ceramics Workflow
Application 2: this compound as a Temporary Binder for Green Body Handling in Powder Metallurgy

Objective: To use this compound as a temporary binder to improve the green strength of a powder metal compact for safe handling and transfer to the sintering furnace.

Materials and Equipment:

  • Metal powder (e.g., Stainless Steel 316L, Iron)

  • This compound powder

  • Blender (e.g., V-blender, Turbula mixer)

  • Hydraulic press with die set

  • Sintering furnace with controlled atmosphere (e.g., vacuum, hydrogen/nitrogen mixture)

Protocol:

  • Dry Mixing:

    • In a V-blender, dry mix the metal powder with a small percentage of this compound powder (e.g., 0.5 - 2.0 wt%).

    • Mix for a sufficient time to ensure a homogeneous distribution of the binder.

  • Warm Compaction (Optional but Recommended):

    • Heat the die set to a temperature slightly above the melting point of this compound (e.g., 50-60°C).

    • Fill the heated die with the powder mixture. The warmth will cause the this compound to soften or melt, improving its binding action during pressing.

    • Press the powder at the desired pressure (e.g., 400-600 MPa) to form the green body.

  • Ejection and Handling:

    • Eject the green body from the die. The solidified this compound will provide the necessary green strength for handling and transport.

  • Debinding and Sintering:

    • Place the green body in the sintering furnace.

    • Debinding Stage: Under a flowing inert gas (e.g., Argon) or in a vacuum, slowly heat the furnace to a temperature sufficient to volatilize the this compound (e.g., 200-300°C). Use a slow ramp rate (e.g., 2-5°C/min) and include a hold at the peak debinding temperature for 1-2 hours.[17]

    • Sintering Stage: After the hold, continue to ramp the temperature up to the sintering temperature for the specific metal alloy (e.g., 1120-1250°C for 316L stainless steel) under the appropriate atmosphere (e.g., hydrogen/nitrogen mixture or vacuum).

    • Hold at the sintering temperature for the required duration to achieve the desired densification.

    • Cool the furnace under a protective atmosphere.

Visualization of Workflow:

pm_workflow cluster_prep Powder Preparation cluster_form Shaping cluster_thermal Thermal Processing p1 Dry Mix Metal Powder and This compound s1 Warm Compaction in Die p1->s1 Transfer to Press s2 Eject Green Body s1->s2 t1 Debinding (Evaporation) s2->t1 Transfer to Furnace t2 Sintering t1->t2 end end t2->end Final Sintered Part

Powder Metallurgy Workflow

Concluding Remarks

This compound presents itself as a promising candidate for a volatile binder in specialized materials science applications. Its favorable physical properties, combined with its low toxicity, make it an attractive alternative to traditional binders, especially in the fabrication of biomedical devices or high-purity ceramic components. The provided protocols offer a starting point for researchers to explore its potential. However, it is crucial to emphasize that further experimental work is necessary to quantify its performance in terms of green strength, burnout characteristics, and its impact on the final properties of the sintered materials. Such studies will be invaluable in establishing this compound as a viable and beneficial processing additive in advanced materials manufacturing.

References

Application Note: Determination of l-Menthyl Lactate Purity using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-ML001

Audience: Researchers, scientists, and drug development professionals.

Introduction:

l-Menthyl lactate (B86563) is a widely used cooling agent and fragrance ingredient in pharmaceuticals, cosmetics, and food products. Ensuring the purity of l-Menthyl lactate is critical for product quality, safety, and efficacy. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound purity by GC-FID.

Principle:

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte being eluted. The purity of this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocols

Reagents and Materials
  • This compound reference standard: Purity >98%

  • Solvent: Ethanol, methanol, acetonitrile, dichloromethane, isopropanol, or n-hexane (all chromatography grade).[1] Ethanol is a commonly used solvent for extraction.[1]

  • Internal Standard (Optional): Phenyl acetate, purity >98%[1]

  • Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringes: Gas-tight syringes for sample injection

  • Pipettes and volumetric flasks for standard and sample preparation

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. The following are typical instrument parameters:

  • GC System: Agilent 6890 GC or equivalent[2]

  • Detector: Flame Ionization Detector (FID)[1]

  • Injector: Split/splitless injector

  • Column: HP-5 (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness, or a DB-Wax (polar) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]

  • Carrier Gas: Helium or Nitrogen, high purity[3][5]

Preparation of Solutions

3.1. Standard Solution Preparation:

  • Accurately weigh approximately 15 mg of this compound reference standard into a 10 mL volumetric flask.[1]

  • Dissolve and dilute to volume with a suitable solvent (e.g., ethanol).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.[1] For example, concentrations of 7.5, 15.0, 30.0, 120.0, 300.0, 600.0, and 1500.0 μg/mL can be prepared.[1]

3.2. Sample Solution Preparation:

  • Accurately weigh an appropriate amount of the this compound sample into a volumetric flask.

  • Dissolve and dilute to a known volume with the chosen solvent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial before analysis.[1]

Gas Chromatography (GC) Method

The following are recommended starting conditions. Method optimization may be required based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Parameters

ParameterCondition 1 (Non-Polar Column)Condition 2 (Polar Column)
Column HP-5, 30m x 0.25mm, 0.25µmDB-Wax, 30m x 0.25mm, 0.25µm[3]
Injector Temperature 250 °C[4]250 °C
Detector Temperature 300 °C[4]250 °C[3]
Oven Program Initial: 50°C, hold for 0 min, ramp at 10°C/min to 280°C, hold for 20 min[4]Initial: 35°C, hold for 2 min, ramp at 4 K/min to 250°C, hold for 10 min[3]
Carrier Gas HeliumHelium[3]
Flow Rate 1.32 mL/min[4]Not specified
Injection Volume 0.5 - 1.0 µL1.0 µL
Split Ratio 50:1Not specified
Data Analysis and Purity Calculation
  • Integrate the peaks in the chromatogram for both the standard and sample solutions.

  • The retention time for this compound is expected to be around 30.23 minutes under certain conditions.[1]

  • Calculate the purity of the this compound sample using the area percent method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC analysis of this compound.

Table 2: Method Validation Data

ParameterResultReference
Linearity (R²) >0.999[1]
Limit of Detection (LOD) 0.15 µg/mL[1]
Limit of Quantification (LOQ) 0.50 µg/mL[1]
Recovery 81.23% to 100.62%[1]
Relative Standard Deviation (RSD) 0.34% to 1.64%[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound purity.

GC_Workflow SampleReceipt Sample Receipt and Documentation SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) SampleReceipt->SamplePrep StandardPrep Reference Standard Preparation SystemSuitability System Suitability Test (Inject Standard) StandardPrep->SystemSuitability SampleAnalysis Sample Injection and Analysis SamplePrep->SampleAnalysis GCSetup GC Instrument Setup and Equilibration GCSetup->SystemSuitability SystemSuitability->SampleAnalysis If Pass DataProcessing Data Acquisition and Peak Integration SampleAnalysis->DataProcessing PurityCalc Purity Calculation (Area Percent) DataProcessing->PurityCalc PassFail Pass/Fail Decision PurityCalc->PassFail Reporting Final Report Generation PassFail->Reporting Results

References

Application of l-Menthyl Lactate in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563) is a widely utilized cooling and flavoring agent in the food industry, prized for its ability to impart a mild, long-lasting cooling sensation without the harshness and strong odor associated with traditional menthol (B31143).[1][2][3] An ester of l-menthol (B7771125) and l-lactic acid, it is recognized for its versatility in a variety of food and beverage applications, including confectionery, chewing gum, and drinks.[4][5] This document provides detailed application notes and experimental protocols for researchers and scientists working with l-menthyl lactate in food science.

Mechanism of Action: TRPM8 Receptor Activation

This compound exerts its cooling effect primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that serves as the primary sensor for cold temperatures in humans.[6][7][8] Upon binding, this compound induces a conformational change in the TRPM8 receptor, leading to an influx of calcium ions into the sensory neuron. This influx generates a nerve impulse that is transmitted to the brain and perceived as a cooling sensation.[6][9][10]

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Conformational change Ca_influx Ca²+ Influx TRPM8_active->Ca_influx Channel opens l_Menthyl_Lactate This compound l_Menthyl_Lactate->TRPM8 Binds to receptor Neuron_depolarization Neuron Depolarization Ca_influx->Neuron_depolarization Nerve_impulse Nerve Impulse to Brain Neuron_depolarization->Nerve_impulse Cooling_sensation Perceived Cooling Sensation Nerve_impulse->Cooling_sensation

TRPM8 Signaling Pathway for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound in food products.

Table 1: Recommended Dosage of this compound in Various Food Products

Food Product CategoryRecommended Dosage (mg/kg)
Beverages1 - 20
Candy15 - 500
Chewing Gum500 - 2000

Source: Alfa Chemistry[5]

Table 2: Comparative Cooling Properties of this compound and l-Menthol

PropertyThis compoundl-Menthol
Cooling Intensity Milder, less intense initial coolingStrong, intense initial cooling
Cooling Duration Longer-lasting, sustained cooling effectShorter duration of cooling
Odor Profile Faint, slightly mintyStrong, characteristic minty odor
Irritation Potential LowCan cause irritation at higher concentrations
TRPM8 Activation (EC50) 163 µM193 µM

Source: Frontiers in Pharmacology, Alfa Chemistry, NINGBO INNO PHARMCHEM CO.,LTD.[1][2][5][6]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage

This protocol outlines a method for conducting a sensory panel to evaluate the cooling intensity and duration of this compound in a model beverage.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare beverage base P3 Prepare samples with varying concentrations P1->P3 P2 Prepare this compound stock solution P2->P3 E2 Conduct triangle test to determine difference threshold P3->E2 E1 Recruit and train sensory panelists E1->E2 E3 Panelists rate cooling intensity and duration E2->E3 E4 Collect and analyze data E3->E4 A1 Statistical analysis of sensory data (e.g., ANOVA) E4->A1 A2 Generate time-intensity curves A1->A2 A3 Report findings A2->A3

Workflow for Sensory Evaluation of this compound.

1. Materials and Equipment:

  • This compound powder

  • Base beverage (e.g., sweetened water, fruit-flavored drink)

  • Graduated cylinders and beakers

  • Analytical balance

  • Sensory evaluation booths

  • Computer with sensory analysis software

  • Unsalted crackers and water for palate cleansing

2. Sample Preparation:

  • Prepare a standardized base beverage to ensure consistency across all samples.

  • Create a stock solution of this compound by dissolving a known mass in a small amount of ethanol (B145695) before incorporating it into the base beverage.

  • Prepare a series of test samples with varying concentrations of this compound (e.g., 5, 10, 15, 20 mg/kg) and a control sample with no cooling agent.

3. Sensory Panel Procedure:

  • Recruit a panel of 10-12 trained sensory assessors.

  • Conduct a triangle test to determine the concentration at which a perceptible cooling difference is detected compared to the control.

  • For the main evaluation, present the panelists with the coded samples in a randomized order.

  • Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker between samples.

  • Ask panelists to rate the cooling intensity on a labeled magnitude scale (e.g., 0 = no cooling, 100 = extreme cooling) at specified time intervals (e.g., 0, 15, 30, 60, 120, 180, 300 seconds) after expectorating the sample.

  • Record the data using sensory analysis software.

4. Data Analysis:

  • Analyze the collected data for significant differences in cooling intensity and duration between the samples using appropriate statistical methods (e.g., ANOVA, Tukey's HSD).

  • Generate time-intensity curves to visualize the cooling profile of each concentration.

Protocol 2: Quantification of this compound in Chewing Gum by HPLC

This protocol provides a method for the extraction and quantification of this compound from a chewing gum matrix using High-Performance Liquid Chromatography (HPLC).

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis S1 Freeze and grind chewing gum sample S2 Extract this compound with solvent S1->S2 S3 Centrifuge and filter the extract S2->S3 H2 Inject sample and standards into HPLC system S3->H2 H1 Prepare calibration standards H1->H2 H3 Acquire chromatograms H2->H3 D1 Integrate peak areas H3->D1 D2 Construct calibration curve D1->D2 D3 Quantify this compound in the sample D2->D3

Workflow for HPLC Analysis of this compound.

1. Materials and Equipment:

  • Chewing gum sample containing this compound

  • This compound analytical standard

  • HPLC-grade methanol, water, and acetonitrile

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and a suitable detector (e.g., UV or RI)

2. Sample Preparation:

  • Freeze the chewing gum sample using liquid nitrogen or a freezer to facilitate grinding.

  • Grind the frozen gum into a fine powder.

  • Accurately weigh a portion of the powdered gum (e.g., 1 g) into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., methanol) to the tube.

  • Vortex the mixture for several minutes and then place it in an ultrasonic bath for 15-20 minutes to ensure complete extraction.

  • Centrifuge the mixture to separate the gum base from the solvent.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Set up the HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol:water, 70:30 v/v).

  • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (if using UV, e.g., 210 nm).

  • Inject the prepared sample and calibration standards into the HPLC system.

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the chewing gum, accounting for the initial sample weight and extraction volume.

Conclusion

This compound is a valuable ingredient in food science for creating products with a pleasant and lasting cooling sensation. Its favorable sensory profile and lower potential for irritation compared to menthol make it a preferred choice in a wide range of applications. The protocols and data presented in this document provide a foundation for researchers and product developers to effectively utilize and evaluate this compound in their work. Further research can focus on its synergistic effects with other flavoring agents and its stability under various food processing conditions.

References

Troubleshooting & Optimization

l-Menthyl Lactate Aqueous Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for l-Menthyl Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the solubility of l-Menthyl Lactate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the actual aqueous solubility of this compound?

This compound is a white, crystalline substance that is generally considered to have very low water solubility.[1] While some sources describe it as not water-soluble, an estimated value for its solubility in water at 25°C is approximately 141.4 mg/L.[2] For practical laboratory purposes, it is best to consider it poorly soluble and to employ enhancement techniques for aqueous formulations. It is readily soluble in oils and alcohols like ethanol (B145695).[1]

Q2: What are the primary strategies for incorporating this compound into an aqueous solution?

The most effective strategies leverage co-solvents, emulsifiers, or complexing agents to disperse or dissolve this compound in water. The main approaches are:

  • Co-solvency : Dissolving this compound in a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) before adding it to the aqueous phase.[3][4]

  • Emulsification : Pre-dissolving the compound in an oil phase and then emulsifying this mixture into the aqueous solution, typically with the help of surfactants.[1]

  • Complexation : Using encapsulating agents like cyclodextrins to form inclusion complexes that have improved water solubility. This technique is well-documented for the related compound, menthol (B31143).[5][6][7]

  • Eutectic Mixture Formation : Creating a liquid eutectic mixture with menthol at room temperature, which can be more easily incorporated into various formulations.[3]

Q3: How does a co-solvent system work to improve this compound solubility?

Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system. By reducing the overall polarity of the aqueous environment, co-solvents can increase the solubility of lipophilic compounds like this compound.[8] Ethanol is a commonly used co-solvent; for instance, approximately 4 grams of this compound can dissolve in 100 grams of a 40% ethanol-water solution at room temperature.

Q4: Can cyclodextrins enhance the aqueous solubility of this compound?

While specific studies on this compound are not prevalent, the use of cyclodextrins to encapsulate the structurally similar and poorly soluble compound l-menthol (B7771125) is a well-established technique.[5][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] The hydrophobic this compound molecule can be entrapped within the cyclodextrin (B1172386) cavity, forming an inclusion complex that has a water-soluble exterior, thereby increasing its apparent solubility in aqueous solutions.[9][10]

Troubleshooting Guide

Issue 1: this compound precipitates when its stock solution is added to my aqueous buffer.
  • Cause : This is a common issue when a concentrated stock solution of a poorly soluble compound, typically made in an organic solvent like DMSO or ethanol, is diluted into an aqueous medium. The organic solvent disperses, and the concentration of this compound exceeds its solubility limit in the final aqueous environment, causing it to precipitate.

  • Solution 1: Optimize Co-solvent Concentration : The final concentration of the co-solvent in your aqueous solution may be too low. Increase the proportion of the co-solvent in the final mixture. Experiment with different ratios, ensuring the final co-solvent concentration is compatible with your experimental system.

  • Solution 2: Use Surfactants : Incorporate a non-ionic surfactant into your aqueous buffer. Surfactants can form micelles that encapsulate the this compound, preventing precipitation.[11]

  • Solution 3: Reduce Final Concentration : Your target concentration of this compound may be too high for the chosen solvent system. Try working with a lower final concentration. The typical application concentration in cosmetic formulations is between 0.1% and 2.0%.[1][12]

  • Solution 4: Change Solubilization Method : If co-solvents are not sufficient or compatible, consider preparing an oil-in-water emulsion or using cyclodextrin complexation.

Issue 2: The viscosity of my formulation increased significantly after adding this compound.
  • Cause : This often occurs when adding a pre-solution of this compound in oil or another solvent to a formulation containing surfactants or thickening agents.[1] The interaction between the oil, solvent, and surfactant system can lead to a change in the micellar structure or hydration of polymers, resulting in increased viscosity.

  • Solution 1: Adjust Surfactant Concentration : The type and concentration of the surfactant can impact viscosity. Experiment with different surfactants or lower the concentration of the existing one.

  • Solution 2: Modify the Oil Phase : If you are pre-dissolving in oil, try using a different oil or reducing the amount of oil used.

  • Solution 3: Order of Addition : Experiment with the order in which you add the components. Sometimes, adding the this compound pre-solution at a different stage of the formulation process can mitigate the viscosity increase.

Issue 3: The cooling effect of this compound is weaker than expected.
  • Cause : The formulation matrix can significantly influence the perception of the cooling effect. High concentrations of oils and waxes, in particular, can suppress the cooling sensation.[1][12] The type of oil also matters; polar oils like short-chain esters may result in a stronger effect compared to non-polar vegetable oils.[12]

  • Solution 1: Reduce Occlusive Ingredients : Decrease the concentration of heavy oils, waxes, and petrolatum in your formulation if possible.

  • Solution 2: Incorporate a Cooling Enhancer : The addition of 5-10% alcohol (ethanol) to the formulation can boost the spontaneous cooling effect.[1][12]

  • Solution 3: Optimize the Vehicle : Test different formulation bases. A gel or a light lotion may provide a more pronounced cooling effect than a heavy cream.

Data Presentation: Properties and Solubility

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White, crystalline substance[1]
Melting Point 40 - 42 °C[1]
Stability Stable in a pH range of 4-8[1]
Odor Faintly of menthol[1][13]
Recommended Use Level 0.1 - 3.0%[14]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water ~141.4 mg/L @ 25 °C (estimated)[2]
Ethanol (40%) ~4 g / 100 g solution (at room temp)
Ethanol (60%) Up to 75 g / 100 g solution
Oils / Perfume Oils Soluble[1][12]
Glycols Soluble[4]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (Ethanol)

This protocol describes how to prepare an aqueous solution of this compound using ethanol as a co-solvent.

  • Prepare Stock Solution : Weigh the desired amount of this compound powder. Dissolve it in pure (95% or higher) ethanol to create a concentrated stock solution. For example, prepare a 100 mg/mL stock solution.

  • Vortex/Sonicate : Ensure the this compound is fully dissolved in the ethanol. Use a vortex mixer or a sonication bath if necessary.

  • Prepare Final Solution : Determine the final desired concentration of this compound and ethanol in your aqueous solution.

  • Dilution : Slowly add the ethanolic stock solution to your aqueous buffer while stirring vigorously. It is crucial to add the stock solution to the buffer, not the other way around, to avoid immediate precipitation.

  • Observation : Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the final concentration of this compound may be too high for the co-solvent percentage used. Adjust by increasing the final ethanol concentration or decreasing the this compound concentration.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol is suitable for incorporating this compound into creams, lotions, or other emulsified systems.

  • Prepare Oil Phase : Heat your chosen oil phase (e.g., mineral oil, MCT oil) to approximately 40-45°C.[12]

  • Dissolve this compound : Add the this compound powder to the heated oil phase and stir until completely dissolved. The melting point of this compound is around 42°C, so gentle heating aids dissolution.[1]

  • Prepare Aqueous Phase : In a separate vessel, heat your aqueous phase (containing water, humectants, and any water-soluble actives) to the same temperature.

  • Emulsification : Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer. Add your emulsifier(s) as per standard formulation procedures (either to the oil or water phase, depending on the emulsifier).

  • Cool Down : Continue mixing while allowing the emulsion to cool down to room temperature. Add any temperature-sensitive ingredients, like preservatives or fragrances, during the cool-down phase (typically below 40°C).

Visualizations

Solubilization_Decision_Workflow start Start: Need to solubilize This compound in an aqueous system q1 Is a co-solvent (e.g., ethanol, propylene glycol) compatible with the final application? start->q1 co_solvent Use Co-Solvent Method: Dissolve in co-solvent first, then add to aqueous phase. q1->co_solvent Yes q2 Is the formulation an emulsion (cream, lotion)? q1->q2 No end Proceed with chosen method co_solvent->end emulsion Use Emulsification Method: Dissolve in the oil phase before emulsifying. q2->emulsion Yes q3 Is maximizing aqueous solubility and avoiding organic solvents a primary goal? q2->q3 No emulsion->end cyclodextrin Use Cyclodextrin Complexation: Form an inclusion complex to enhance solubility. q3->cyclodextrin Yes q3->end No cyclodextrin->end

Caption: Decision workflow for selecting a suitable this compound solubilization method.

Co_Solvent_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Final Solution Preparation cluster_2 Step 3: Quality Control a1 Weigh l-Menthyl lactate powder a2 Add Ethanol (Co-solvent) a1->a2 a3 Vortex / Sonicate until fully dissolved a2->a3 b2 Slowly add stock solution to buffer with vigorous stirring a3->b2 b1 Prepare Aqueous Buffer b1->b2 c1 Visually inspect for precipitation or cloudiness b2->c1 c2 Precipitation? c1->c2 c3 Solution is ready c2->c3 No c4 Troubleshoot: - Increase co-solvent % - Decrease ML conc. c2->c4 Yes

Caption: Experimental workflow for the co-solvent solubilization method.

Cyclodextrin_Inclusion cluster_M This compound cluster_CD Cyclodextrin cluster_Complex Inclusion Complex ML Hydrophobic Molecule Complex Water-Soluble Complex ML->Complex + PoorSol Poorly Water Soluble ML->PoorSol CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex GoodSol Improved Water Solubility Complex->GoodSol

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion.

References

Technical Support Center: l-Menthyl Lactate in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of l-Menthyl lactate (B86563) in experimental buffers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of l-Menthyl lactate in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is an ester of l-menthol (B7771125) and l-lactic acid. It is widely used in research as a cooling agent that functions as a specific agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling compounds, playing a crucial role in the sensation of cold.

Q2: What are the key challenges when working with this compound in aqueous buffers?

A2: The primary challenge is its low solubility in water and, consequently, in most aqueous experimental buffers. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration in your experiments, which can affect the accuracy and reproducibility of your results.

Q3: What factors influence the solubility of this compound?

A3: The solubility of this compound is influenced by several factors:

  • Solvent: It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and propylene (B89431) glycol.[2]

  • Temperature: Increasing the temperature can aid in the initial dissolution of this compound, which has a melting point of approximately 40-47°C.[3][4]

  • pH: this compound is stable in a pH range of 4-8.[2] While pH may not drastically alter its solubility within this range, extreme pH values should be avoided.

  • Co-solvents: The presence of co-solvents like ethanol or DMSO in the final buffer can significantly increase its solubility.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.

Issue 1: Precipitation observed when preparing a stock solution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Choose an appropriate solvent: For high-concentration stock solutions, use 100% DMSO or absolute ethanol.

    • Gentle warming: Warm the solvent to 37-40°C before adding the this compound powder. Do not exceed the melting point for prolonged periods to avoid degradation.

    • Vortexing/Sonication: Use a vortex mixer or a sonicator bath to aid dissolution.

Issue 2: Precipitation occurs upon dilution of the stock solution into the aqueous experimental buffer (e.g., PBS, cell culture media).
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the buffer is too low to maintain the solubility of this compound.

  • Solution:

    • Optimize final solvent concentration: Ensure the final concentration of the co-solvent is sufficient to keep this compound in solution. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[3] Always perform a vehicle control to account for any effects of the solvent on your experimental system.

    • Step-wise dilution: Instead of adding the stock solution directly to the full volume of the buffer, add it to a smaller volume of the buffer first while vortexing, and then bring it up to the final volume.

    • Pre-warm the buffer: Warming the experimental buffer to 37°C before adding the this compound stock solution can help prevent immediate precipitation.

Issue 3: The solution is clear initially but precipitation occurs over time.
  • Possible Cause: The solution is supersaturated, or the temperature of the solution has decreased, reducing the solubility of this compound.

  • Solution:

    • Prepare fresh solutions: Prepare the final working solution fresh before each experiment.

    • Maintain temperature: If the experiment allows, maintain the solution at a stable temperature (e.g., 37°C in an incubator or water bath).

    • Re-dissolve with gentle agitation: If slight precipitation is observed, gentle warming and vortexing may help to redissolve the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterVery slightly soluble (estimated at 141.4 mg/L at 25°C)Insoluble for most practical experimental concentrations.
Ethanol (40%)~4 g / 100 g (~40 mg/mL) at room temperatureSolubility increases with higher ethanol concentrations.
Ethanol (60%)Up to 75 g / 100 g (~750 mg/mL)
Propylene GlycolSoluble[2]A good alternative to ethanol or DMSO for some applications.
DMSOSoluble[5]Commonly used for preparing high-concentration stock solutions.
OilsSolubleRelevant for topical or in vivo formulations.

Table 2: Key Properties of this compound

PropertyValueReference
Molecular Weight228.33 g/mol [6]
Melting Point40 - 47 °C[3][4]
AppearanceWhite, crystalline powder[7]
TRPM8 EC₅₀~163 µM (in Xenopus oocyte expression system)[8]
Stable pH Range4 - 8[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 228.33 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Weigh out 22.83 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Materials:

    • 100 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) experimental buffer (e.g., cell culture medium, PBS)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO (e.g., ≤ 0.5%).

    • Perform serial dilutions of the 100 mM stock solution in DMSO if very low final concentrations are required.

    • To prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed experimental buffer.

    • Immediately vortex the solution gently to ensure homogeneity.

    • Use the working solution promptly after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm (37°C) add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock into Buffer store->dilute prewarm Pre-warm Buffer (37°C) prewarm->dilute mix Vortex Gently dilute->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_stock In Stock Solution? cluster_dilution Upon Dilution? cluster_time Over Time? start Precipitation Observed stock_yes Yes start->stock_yes Check stock_no No start->stock_no solution_stock Use 100% DMSO/Ethanol Warm to 37°C Vortex/Sonicate stock_yes->solution_stock dilution_yes Yes stock_no->dilution_yes Check dilution_no No stock_no->dilution_no solution_dilution Increase final co-solvent % Pre-warm buffer Step-wise dilution dilution_yes->solution_dilution time_yes Yes dilution_no->time_yes Check solution_time Prepare fresh solution Maintain temperature time_yes->solution_time

Caption: Troubleshooting decision tree for this compound precipitation.

trpm8_pathway menthyl_lactate This compound trpm8 TRPM8 Channel menthyl_lactate->trpm8 Binds & Activates ca_influx Ca²⁺ Influx trpm8->ca_influx depolarization Membrane Depolarization ca_influx->depolarization neuron_activation Sensory Neuron Activation depolarization->neuron_activation cooling_sensation Cooling Sensation neuron_activation->cooling_sensation

Caption: Simplified signaling pathway of TRPM8 activation by this compound.

References

Technical Support Center: Optimizing l-Menthyl Lactate for Sustained Cooling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing l-Menthyl lactate (B86563) concentration to achieve a sustained cooling effect in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and evaluation of l-Menthyl lactate for a sustained cooling effect.

Issue Potential Cause Troubleshooting Steps
Inconsistent Cooling Sensation - Non-uniform distribution of this compound in the formulation.- Phase separation or instability of the formulation.- Variation in application thickness by sensory panelists.- Ensure proper homogenization of the formulation during preparation.- Evaluate the formulation's stability over time and at different temperatures.- Standardize the application procedure for sensory panelists, specifying the exact amount and area of application.
Weak or No Cooling Effect - Insufficient concentration of this compound.- The formulation vehicle is inhibiting skin penetration.- Degradation of this compound due to pH instability.[1]- Perform a dose-response study to determine the optimal concentration.- Consider incorporating penetration enhancers or using a more suitable vehicle.- Ensure the formulation's pH is within the stable range for this compound (typically pH 4-8).
Cooling Effect is Too Intense or Causes Irritation - Concentration of this compound is too high.- Synergistic effects with other ingredients in the formulation.- Individual sensitivity of test subjects.- Reduce the concentration of this compound.- Evaluate the irritancy potential of the complete formulation and individual ingredients.- Screen panelists for skin sensitivity prior to the study.
Short Duration of Cooling Effect - Rapid evaporation of the formulation from the skin surface.- Insufficient skin penetration and retention of this compound.- Sub-optimal concentration.- Consider using a more occlusive base to reduce evaporation.- Explore formulation strategies to enhance skin permeation and retention, such as encapsulation or the use of specific polymers.- Re-evaluate the concentration; a higher concentration might prolong the effect, but must be balanced against potential irritation.
Variability in Sensory Panelist Feedback - Lack of standardized evaluation criteria.- Panelist fatigue or adaptation to the cooling sensation.- Subjective differences in perception.- Provide clear and concise instructions and rating scales to the panelists.- Allow for adequate "wash-out" periods between sample evaluations to prevent sensory fatigue.- Use a trained sensory panel and include a sufficient number of panelists to account for individual variations.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound to achieve a noticeable and sustained cooling effect?

The recommended concentration of this compound in cosmetic and topical products typically ranges from 0.1% to 3%.[1] However, the optimal concentration depends on the desired intensity and duration of the cooling effect, the formulation base, and the presence of other ingredients. It is crucial to conduct a dose-response study to determine the most effective concentration for your specific application.

2. How does this compound's cooling profile differ from that of l-Menthol?

This compound provides a milder, more gradual, and longer-lasting cooling sensation compared to l-Menthol, which is known for its immediate and intense cooling impact.[2] This makes this compound particularly suitable for applications where a sustained and less aggressive cooling effect is desired, such as in products for sensitive skin.[2]

3. What is the mechanism of action for this compound's cooling effect?

This compound acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a non-selective cation channel primarily responsible for the sensation of cold.[2] Activation of TRPM8 channels in sensory neurons leads to an influx of calcium ions, generating a signal that is interpreted by the brain as a cooling sensation.

4. Are there any formulation strategies to prolong the cooling effect of this compound?

Yes, several formulation strategies can be employed to achieve a more sustained cooling effect:

  • Vehicle Selection: The choice of vehicle can significantly impact the release and penetration of this compound. Formulations with higher oil content or the inclusion of polar oils may enhance its effect.[3]

  • Occlusive Agents: Incorporating occlusive ingredients can reduce the evaporation of the formulation from the skin, thereby prolonging the contact time and the cooling sensation.

  • Encapsulation: Encapsulating this compound in microcapsules or liposomes can provide a controlled and sustained release onto the skin.

  • Polymer Matrices: The use of certain polymers can create a film on the skin that slowly releases the cooling agent over time.

5. How can I quantitatively measure the cooling effect of my this compound formulation?

Quantitative Sensory Testing (QST) is a reliable method for measuring the cooling effect.[4][5][6] This involves applying the formulation to a specific skin area on trained sensory panelists and having them rate the intensity of the cooling sensation at predefined time intervals using a labeled magnitude scale or a visual analog scale. Additionally, instrumental methods like thermal imaging can be used to objectively measure changes in skin temperature.[7][8]

Experimental Protocols

Protocol 1: Sensory Evaluation of Cooling Intensity and Duration

This protocol outlines a method for conducting a sensory panel to evaluate the cooling performance of different concentrations of this compound in a topical formulation.

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 healthy volunteers with no known skin allergies or sensitivities.

  • Train panelists to identify and rate the intensity of cooling sensations using a labeled magnitude scale (e.g., 0 = no sensation, 10 = extremely intense cooling).

  • Familiarize panelists with the application and evaluation procedure.

2. Sample Preparation:

  • Prepare formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%) and a placebo (formulation without this compound).

  • Code the samples with random three-digit numbers to blind the panelists.

3. Experimental Procedure:

  • Acclimatize panelists to the testing room environment (controlled temperature and humidity) for at least 15 minutes.

  • Apply a standardized amount (e.g., 0.5 grams) of a coded sample to a predefined area on the panelists' inner forearm.

  • At specified time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after application, ask panelists to rate the intensity of the cooling sensation.

  • Provide a "wash-out" period of at least 24 hours between testing different samples to avoid sensory fatigue.

4. Data Analysis:

  • Calculate the mean cooling intensity scores for each concentration at each time point.

  • Plot the mean intensity scores against time to visualize the cooling profile for each concentration.

  • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the concentrations.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes an in vitro method to assess the skin permeation of this compound from a topical formulation.[9][10][11]

1. Skin Preparation:

  • Use excised human or animal skin (e.g., porcine ear skin) as the membrane.

  • Carefully remove any subcutaneous fat and ensure the integrity of the stratum corneum.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions). Maintain the temperature at 32°C to mimic skin surface temperature.

  • Stir the receptor fluid continuously.

3. Sample Application and Sampling:

  • Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), collect samples from the receptor fluid.

  • Replace the collected volume with fresh, pre-warmed receptor fluid.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area over time.

  • Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of this compound from the formulation.

Data Presentation

Table 1: Representative Sensory Panel Data for Cooling Intensity (Mean Scores on a 0-10 Scale)

Time (minutes) Placebo 0.5% this compound 1.0% this compound 1.5% this compound 2.0% this compound
10.12.54.05.56.5
50.03.85.57.08.0
150.04.56.27.88.5
300.03.55.06.57.2
450.02.03.55.05.8
600.01.02.03.54.5

Table 2: Representative In Vitro Skin Permeation Data

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h)
1.0% this compound in Hydrogel5.21.3 x 10⁻³
1.0% this compound in Emulsion8.92.2 x 10⁻³
1.0% this compound with Penetration Enhancer15.43.9 x 10⁻³

Visualizations

TRPM8_Signaling_Pathway cluster_intracellular Intracellular l-Menthyl_lactate This compound TRPM8 TRPM8 Channel (Closed) l-Menthyl_lactate->TRPM8 TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_transmission Signal to Brain Action_potential->Signal_transmission Cooling_sensation Perception of Cooling Signal_transmission->Cooling_sensation

Caption: TRPM8 signaling pathway activation by this compound.

Experimental_Workflow Formulation Formulate Test Samples (Varying Concentrations) Placebo Prepare Placebo (No this compound) Formulation->Placebo Coding Blind and Code Samples Placebo->Coding Panelist_Screening Screen & Train Panelists Application Standardized Application of Samples Coding->Application Panelist_Screening->Application Evaluation Rate Cooling Intensity at Time Intervals Application->Evaluation Data_Collection Collect Intensity Scores Evaluation->Data_Collection Analysis Calculate Mean Scores & Statistical Analysis Data_Collection->Analysis Visualization Plot Cooling Profiles Analysis->Visualization

Caption: Workflow for sensory evaluation of cooling formulations.

Troubleshooting_Logic Start Problem with Cooling Effect Weak_Effect Is the effect too weak? Start->Weak_Effect Short_Duration Is the duration too short? Weak_Effect->Short_Duration No Increase_Conc Increase Concentration Weak_Effect->Increase_Conc Yes Inconsistent Is the effect inconsistent? Short_Duration->Inconsistent No Use_Occlusive Add Occlusive Agents Short_Duration->Use_Occlusive Yes Check_Homogeneity Verify Formulation Homogeneity Inconsistent->Check_Homogeneity Yes End Problem Resolved Inconsistent->End No Check_Vehicle Check Vehicle Compatibility Increase_Conc->Check_Vehicle Check_pH Verify pH Stability Check_Vehicle->Check_pH Check_pH->End Sustained_Release Consider Sustained Release Technology Use_Occlusive->Sustained_Release Sustained_Release->End Standardize_App Standardize Application Procedure Check_Homogeneity->Standardize_App Standardize_App->End

Caption: Logical troubleshooting flow for cooling effect issues.

References

Technical Support Center: l-Menthyl Lactate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with l-Menthyl lactate (B86563) in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for l-Menthyl lactate in aqueous formulations?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of water, the ester bond of this compound can be cleaved, yielding l-menthol (B7771125) and lactic acid. This reaction is catalyzed by both acidic and basic conditions, with a higher susceptibility to base-catalyzed hydrolysis.[1]

Q2: What is the optimal pH range for maintaining the stability of this compound in a formulation?

A2: this compound is most stable in a pH range of 4 to 8.[2][3] Formulations with pH values outside of this range, particularly on the alkaline side, are more prone to degradation.

Q3: Can temperature affect the stability of this compound?

A3: Yes, temperature can significantly impact the stability of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature. Accelerated stability testing is often conducted at elevated temperatures (e.g., 37°C, 40°C, or 45°C) to predict the long-term stability of the formulation at room temperature.[4][][6][7]

Q4: Are there any specific ingredients that are known to be incompatible with this compound?

A4: Strong acids and bases should be avoided in formulations containing this compound to prevent catalytic hydrolysis. Additionally, care should be taken when formulating with other esters, as transesterification reactions could potentially occur under certain conditions, although this is less common than hydrolysis.

Q5: What are the sensory consequences of this compound degradation?

A5: Degradation of this compound to l-menthol will alter the sensory profile of the final product. The mild, long-lasting cooling sensation of this compound will be replaced by the sharper, more intense, and potentially irritating cooling effect of menthol (B31143).[8][9] This can also lead to a stronger minty odor.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of products containing this compound.

Issue 1: Loss of Cooling Efficacy or Change in Sensory Profile Over Time

  • Potential Cause: Degradation of this compound via hydrolysis.

  • Troubleshooting Steps:

    • Measure Formulation pH: Verify that the pH of the formulation is within the stable range of 4-8.[2][3]

    • Analyze for Degradation Products: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the amount of this compound remaining and to detect the presence of l-menthol and lactic acid.

    • Review Formulation Components: Ensure the absence of strong acids or bases that could be catalyzing degradation.

    • Evaluate Packaging: Ensure the packaging is inert and does not interact with the formulation to alter the pH.

Issue 2: Phase Separation or Changes in Emulsion Consistency

  • Potential Cause: While not directly caused by this compound itself, its degradation can influence the overall formulation stability. The formation of lactic acid can alter the pH, potentially affecting the stability of the emulsion system.

  • Troubleshooting Steps:

    • Monitor pH: Track the pH of the formulation over time during stability studies. A significant drop in pH could indicate this compound hydrolysis.

    • Re-evaluate Emulsifier System: If pH changes are observed, ensure the chosen emulsifier system is effective and stable at the new, lower pH.

    • Conduct Centrifugation Test: To quickly assess emulsion stability, heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes. Any sign of separation indicates an unstable emulsion.[6]

Experimental Protocols

Protocol 1: Accelerated Stability Testing for this compound Formulations

This protocol is designed to predict the long-term stability of a cosmetic formulation containing this compound.

  • Objective: To assess the physical, chemical, and microbiological stability of the formulation under accelerated conditions.

  • Methodology:

    • Prepare three batches of the final formulation.

    • Package the formulation in its final intended packaging.

    • Store the samples under the following conditions:[4][][6][10]

      • Refrigerated: 4°C

      • Room Temperature: 25°C / 60% RH

      • Accelerated: 45°C / 75% RH

    • Conduct freeze-thaw cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for at least three cycles.[6]

    • Evaluate samples at initial, 1, 2, and 3-month time points for the following parameters:

      • Physical: Appearance, color, odor, viscosity, and signs of phase separation.

      • Chemical: pH and concentration of this compound and l-menthol (using HPLC or GC).

      • Microbiological: Total viable count, yeast, and mold.

  • Acceptance Criteria: No significant changes in physical characteristics, pH remains within the target range, and this compound degradation is within acceptable limits (typically less than 10% loss).

Protocol 2: Quantification of this compound and l-Menthol by HPLC-UV

  • Objective: To determine the concentration of this compound and its primary degradation product, l-menthol, in a formulation.

  • Methodology:

    • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute to a known volume.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific formulation.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detector: UV detector set at a wavelength where both compounds have some absorbance (e.g., 210-220 nm), although sensitivity for menthol will be low. A refractive index (RI) detector can also be used for menthol.[11][12]

    • Quantification: Prepare standard solutions of this compound and l-menthol of known concentrations. Create a calibration curve by plotting peak area against concentration for each compound. Calculate the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Example Stability Data for a Cream Formulation Containing this compound

Time PointStorage ConditionpHThis compound Assay (%)Appearance
Initial-6.5100.0Homogeneous white cream
1 Month25°C / 60% RH6.499.5No change
1 Month45°C / 75% RH6.195.2No change
3 Months25°C / 60% RH6.498.8No change
3 Months45°C / 75% RH5.888.7Slight thinning of viscosity

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products l_menthyl_lactate This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) l_menthyl_lactate->hydrolysis products hydrolysis->products l_menthol l-Menthol products->l_menthol lactic_acid Lactic Acid products->lactic_acid

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Degradation Suspected (e.g., loss of cooling, odor change) check_ph Measure Formulation pH start->check_ph ph_in_range Is pH within 4-8? check_ph->ph_in_range analyze_degradation Quantify this compound and l-Menthol (HPLC/GC) ph_in_range->analyze_degradation Yes ph_out_of_range Adjust pH to 4-8 and Re-evaluate Stability ph_in_range->ph_out_of_range No degradation_confirmed Degradation Confirmed? analyze_degradation->degradation_confirmed review_excipients Review Formulation for Incompatible Excipients (strong acids/bases) degradation_confirmed->review_excipients Yes no_degradation Investigate Other Causes (e.g., fragrance instability, packaging interaction) degradation_confirmed->no_degradation No reformulate Reformulate: Adjust pH, Buffer System, or Protect from Water review_excipients->reformulate ph_out_of_range->reformulate

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Enhancing the Cooling Effect of l-Menthyl Lactate with Co-agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals experimenting with l-Menthyl lactate (B86563) and its co-agents to enhance its cooling effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of l-Menthyl lactate with co-agents.

IssuePotential Cause(s)Suggested Solution(s)
Formulation Instability (Phase Separation, Crystallization) - Poor solubility of this compound: this compound is slightly soluble in water[1]. - Incompatible co-agents or excipients: High concentrations of oils and waxes can reduce the cooling effect[2]. - Incorrect processing temperature: this compound should be added to emulsions at around 40°C[2]. - pH outside the stable range: this compound is stable in a pH range of 4-8[3][4].- Solubilization: Pre-dissolve this compound in a suitable solvent like ethanol (B145695), propylene (B89431) glycol, or oils before adding to the main formulation[2][3]. For aqueous systems, consider using a co-solvent or a solubilizing agent. - Compatibility Screening: Conduct compatibility studies with all formulation components at the intended concentrations. - Process Optimization: Ensure the processing temperature is controlled. For emulsions, add this compound during the cooling phase, typically around 40°C. - pH Adjustment: Buffer the formulation to maintain a pH within the 4-8 range.
Inconsistent or Weak Cooling Sensation in Sensory Panels - Sub-optimal ratio of this compound to co-agent: The ratio of menthol (B31143) to this compound is crucial for achieving the desired sensory profile[5][6]. - Insufficient concentration of cooling agents: The typical usage level for this compound is 0.1-3%. - Matrix effects: The formulation base can significantly impact the release and perception of cooling agents. High oil or wax content can diminish the cooling effect[2].- Ratio Optimization: Experiment with different ratios of this compound to co-agents. A 1:1 ratio of menthol to this compound can create a eutectic mixture that is liquid at room temperature and provides both immediate and long-lasting cooling[6]. - Concentration Adjustment: Gradually increase the concentration of the cooling agents within the recommended ranges. - Formulation Modification: Consider reducing the levels of lipophilic ingredients if a stronger cooling sensation is desired. The addition of 5-10% alcohol can also enhance the cooling effect[2].
Low or No Signal in TRPM8 Activation Assays (e.g., Calcium Imaging) - Low TRPM8 expression in cells: The cell line used may not have sufficient expression of the TRPM8 receptor. - Poor cell health: Unhealthy cells will not respond optimally. - Incorrect compound concentration: The concentration of this compound or co-agents may be too low to elicit a response. - Issues with fluorescent dye: Inconsistent loading or leakage of calcium-sensitive dyes can lead to a weak signal.- Cell Line Validation: Use a stable cell line with confirmed high expression of TRPM8. Include a positive control, such as a high concentration of menthol or icilin, to confirm cell responsiveness[7][8]. - Cell Viability Check: Confirm cell viability using methods like trypan blue exclusion before the assay[8]. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for activation. - Dye Loading Optimization: Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM) and the loading time[7].
High Background Noise in Electrophysiology (Patch-Clamp) Experiments - Poor gigaseal formation: A low-resistance seal between the patch pipette and the cell membrane will result in a noisy recording. - Contaminated solutions: Particulates in the intracellular or extracellular solutions can interfere with the recording. - Electrical interference: Nearby equipment can introduce noise.- Pipette Quality: Use high-quality borosilicate glass capillaries and fire-polish the pipette tips to ensure a smooth surface for a better seal[9]. - Solution Filtration: Filter all solutions before use. - Grounding and Shielding: Ensure proper grounding of the setup and use a Faraday cage to shield from electrical noise.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound and its co-agents produce a cooling sensation?

A1: this compound and co-agents like menthol exert their cooling effect primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel[5][10]. TRPM8 is a sensor for cold temperatures in the body. When activated by cooling agents, it allows an influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brain and perceived as a cooling sensation.

Q2: How does combining this compound with menthol enhance the cooling effect?

A2: Combining this compound with menthol provides a dual-cooling effect. Menthol offers a strong, immediate cooling sensation, while this compound provides a milder, but more prolonged, cooling effect[3][11][12]. A mixture of l-menthol (B7771125) and this compound in a weight ratio between 1:4 and 4:1 can form a eutectic mixture, which is liquid at room temperature[6]. This not only facilitates easier incorporation into formulations but also delivers a synergistic cooling profile that is both rapid in onset and long-lasting.

Q3: What are the key differences in the sensory profiles of this compound and menthol?

A3: this compound provides a gentle, long-lasting cooling sensation with a very faint minty odor and is less likely to cause irritation, making it suitable for sensitive skin[3][11][13]. In contrast, menthol delivers a strong, intense, and immediate cooling effect but can sometimes be harsh, causing a burning or stinging sensation, and has a strong, characteristic minty aroma[14].

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is stable at normal ambient temperatures and should be stored in a well-ventilated place in a tightly closed container[15]. It is available as a white crystalline powder or in a fused form[3][4]. When formulating, it is often melted or pre-dissolved in a solvent.

Q5: Are there any co-agents other than menthol that can be used to enhance the cooling effect of this compound?

A5: Yes, other cooling agents can be used in combination with this compound. These include menthol isomers like neomenthol (B8682525) and isomenthol, which can also form liquid mixtures with this compound and contribute to the overall cooling profile[16]. Other synthetic cooling agents such as WS-3, WS-5, and WS-23 can also be used to create unique and enhanced cooling sensations[17].

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance White crystalline powder or fused solid[3][4]
Odor Faint, minty[1]
Molecular Weight 228.33 g/mol [15]
Melting Point 40 - 42 °C[2]
Solubility Slightly soluble in water; Soluble in ethanol and oils[1][2][3]
Stable pH Range 4 - 8[3][4]

Table 2: Eutectic Mixture of l-Menthol and this compound

Menthol:Menthyl Lactate Ratio (w/w)Crystallization Point (°C)Sensory ProfileReference(s)
1:4 to 4:1Below 25 °CCombination of immediate and long-lasting cooling[6]
1:18.2 °CBalanced immediate and long-lasting cooling[6]

Table 3: Potency of Common TRPM8 Agonists in In-Vitro Assays

CompoundTargetAssay TypeParameterValueReference(s)
Mentholhuman TRPM8Calcium ImagingEC₅₀81 ± 17 µM[18]
Icilinhuman TRPM8Calcium ImagingEC₅₀526 ± 24 nM[18]
WS-12human TRPM8ElectrophysiologyEC₅₀~0.2 µM[19]

Note: EC₅₀ values can vary depending on the specific cell line, expression levels, and experimental conditions.

Experimental Protocols

Protocol 1: In-Vitro TRPM8 Activation Assay using Calcium Imaging

This protocol describes a method to quantify the activation of TRPM8 channels in response to this compound and co-agents by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing human TRPM8

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM (calcium-sensitive dye)

  • Pluronic F-127

  • This compound and co-agent stock solutions (in DMSO)

  • Positive control (e.g., Menthol, Icilin)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the TRPM8-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127[9].

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark[9][20].

    • Wash the cells twice with the assay buffer to remove extracellular dye[20].

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound, co-agents, and their mixtures in the assay buffer.

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use an automated liquid handler to add the compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response obtained with a saturating concentration of a positive control.

    • Plot the normalized response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Sensory Panel Evaluation of Cooling Intensity

This protocol outlines a basic procedure for evaluating the cooling intensity and duration of formulations containing this compound and co-agents.

Materials:

  • Test formulations containing different ratios and concentrations of this compound and co-agents.

  • Control formulation (without cooling agents).

  • Trained sensory panelists (typically 10-15).

  • Standardized application area (e.g., inner forearm).

  • Timer.

  • Rating scale for cooling intensity (e.g., a 10-point scale where 0 = no cooling and 10 = maximum cooling).

  • Water and neutral crackers for palate cleansing between samples (for oral applications).

Procedure:

  • Panelist Training: Train panelists to recognize and rate different levels of cooling intensity using standard cooling agents at various concentrations.

  • Sample Application:

    • Apply a standardized amount of the test formulation to the designated skin area.

    • For oral products, have panelists swish or chew the product for a set amount of time.

  • Evaluation:

    • At specified time points (e.g., 1, 5, 15, 30, 60 minutes), ask panelists to rate the perceived cooling intensity using the rating scale.

  • Data Analysis:

    • Calculate the average cooling intensity score at each time point for each formulation.

    • Plot the average intensity against time to visualize the cooling profile (onset, peak, and duration).

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between formulations.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens to allow l_Menthyl_Lactate This compound l_Menthyl_Lactate->TRPM8 Activates Co_Agent Co-agent (e.g., Menthol) Co_Agent->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Perception of Cooling Sensation Action_Potential->Cooling_Sensation Signal to Brain

Caption: TRPM8 signaling pathway activation by this compound and co-agents.

Experimental_Workflow_Calcium_Imaging start Start seed_cells Seed TRPM8-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells Wash cells to remove extracellular dye dye_loading->wash_cells baseline_reading Record baseline fluorescence wash_cells->baseline_reading add_compounds Add this compound and/or co-agents baseline_reading->add_compounds record_fluorescence Record fluorescence change over time add_compounds->record_fluorescence analyze_data Analyze data and calculate EC₅₀ record_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the in-vitro TRPM8 calcium imaging assay.

Logical_Relationship_Formulation_Troubleshooting instability Formulation Instability (Separation/Crystallization) solubility Poor Solubility of This compound instability->solubility compatibility Incompatible Excipients instability->compatibility temperature Incorrect Processing Temperature instability->temperature ph Unstable pH instability->ph solution_solubility Pre-dissolve in Solvent solubility->solution_solubility solution_compatibility Conduct Compatibility Screening compatibility->solution_compatibility solution_temperature Control Processing Temperature (~40°C) temperature->solution_temperature solution_ph Buffer Formulation (pH 4-8) ph->solution_ph

Caption: Logical relationship for troubleshooting formulation instability.

References

Technical Support Center: Mitigating Off-Target Effects of l-Menthyl Lactate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with l-Menthyl lactate (B86563). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your cell-based assays, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of l-Menthyl lactate in cell-based assays?

A1: The primary and most well-characterized on-target effect of this compound is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol-sensing ion channel. This activation leads to a cooling sensation on the skin and can be measured in vitro as an increase in intracellular calcium influx in cells expressing TRPM8.

Q2: What are the potential off-target effects of this compound that I should be aware of?

A2: While this compound is known as a TRPM8 agonist, its constituent parts, l-menthol (B7771125) and lactate, can have independent biological activities that may contribute to off-target effects. These can include:

  • Modulation of other TRP channels: The menthol (B31143) moiety may interact with other TRP channels, such as TRPA1 and TRPV3, although typically at higher concentrations than required for TRPM8 activation.

  • Interaction with other ion channels: Menthol has been reported to affect voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs), which could alter cellular excitability and calcium signaling independently of TRPM8.[1][2]

  • Alterations in cellular metabolism: The lactate component can be metabolized by cells, potentially altering the cellular energy state, mitochondrial respiration, and intracellular pH.[3][4][5]

  • TRPM8-independent calcium signaling: Studies have shown that menthol can induce calcium signals and oxidative stress in cells that do not express TRPM8.[6]

  • Physical interference with assays: Due to its lipophilic nature, this compound may exhibit poor solubility in aqueous solutions, leading to precipitation or aggregation, which can interfere with assay readouts.

Q3: I am observing cytotoxicity at high concentrations of this compound. Is this an on-target or off-target effect?

A3: Cytotoxicity at high concentrations is likely an off-target effect. While on-target TRPM8 activation can influence cell viability in some cancer cell lines, generalized cytotoxicity is often a result of non-specific interactions.[7] Potential causes include membrane disruption due to the compound's lipophilicity, induction of oxidative stress, or interference with essential cellular processes. A dose-response curve in both TRPM8-expressing and non-expressing cell lines can help differentiate between on-target and off-target cytotoxicity.

Q4: Can this compound interfere with common cell viability assays like MTT or LDH?

A4: Yes, there is a potential for interference. The lipophilic nature of this compound could lead to the formation of precipitates that may interfere with absorbance or fluorescence readings in colorimetric and fluorometric assays.[3] Additionally, changes in cellular metabolism induced by the lactate component could affect the readout of metabolic assays like the MTT assay. It is crucial to include appropriate cell-free controls to test for direct compound interference with assay reagents.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in TRPM8 activation assays.
Possible Cause Troubleshooting Steps
Compound Precipitation/Aggregation Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO at a high concentration. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all conditions. Visually inspect for any precipitation in the media. Consider using a non-ionic detergent like Pluronic F-127 to improve solubility.
Cell Health and Passage Number Ensure cells are healthy and within a consistent passage number range for all experiments. Over-passaged cells can exhibit altered receptor expression and signaling.
Inconsistent Cell Seeding Density Use a cell counter to ensure consistent cell numbers are seeded in each well. Uneven cell density can lead to variability in the magnitude of the response.
Temperature Fluctuations As TRPM8 is a cold-sensing receptor, its activity can be influenced by temperature. Maintain a consistent and controlled temperature throughout your experiment.
Issue 2: Unexpected changes in cell signaling pathways unrelated to TRPM8.
Possible Cause Troubleshooting Steps
Off-target ion channel modulation Use specific inhibitors for other potential targets (e.g., other TRP channels, VGSCs, VGCCs) in conjunction with this compound to see if the unexpected effect is blocked.
Metabolic effects of lactate Measure key metabolic indicators such as extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the impact on glycolysis and mitochondrial respiration. Compare the effects of this compound to sodium lactate to isolate the effect of the lactate moiety.
TRPM8-independent calcium signaling Perform calcium imaging experiments in a cell line that does not endogenously express TRPM8. An increase in intracellular calcium would confirm a TRPM8-independent mechanism.
Issue 3: Artifacts in Cell Viability or Cytotoxicity Assays.
Possible Cause Troubleshooting Steps
Compound interference with assay reagents Run cell-free controls by adding this compound to the assay medium without cells to check for direct effects on the assay reagents (e.g., reduction of MTT, inhibition of LDH).
Alteration of cellular metabolism Use an orthogonal assay that measures a different aspect of cell viability. For example, if you are using a metabolic assay like MTT, validate your results with a membrane integrity assay like a CytoTox-Glo™ Assay.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line. Include a vehicle control in all experiments.

Data Presentation

Table 1: Potential Off-Target Interactions of this compound Components

Component Potential Off-Target Potential Effect in Cell-Based Assays References
l-Menthol TRPA1, TRPV3Activation or inhibition, leading to changes in intracellular calcium.[7]
Voltage-Gated Sodium Channels (VGSCs)Inhibition of channel activity, altering cellular excitability.[2]
Voltage-Gated Calcium Channels (VGCCs)Inhibition of calcium influx, affecting calcium signaling.[1]
TRPM8-independent pathwaysInduction of calcium oscillations and oxidative stress.[6]
Lactate Cellular MetabolismAlteration of glycolysis and mitochondrial respiration (ECAR/OCR).[3][4]
Intracellular pHModulation of intracellular pH, affecting enzyme and channel function.[8]
G-protein coupled receptors (GPCRs)Activation of lactate-sensing GPCRs, initiating downstream signaling.[8]

Table 2: Recommended Working Concentrations of this compound and Controls

Assay Type This compound Concentration Range Positive Control Negative Control
TRPM8 Activation (Calcium Flux) 1 µM - 500 µMMenthol (100 µM) or Icilin (10 µM)Vehicle (e.g., 0.1% DMSO)
Cell Viability (e.g., MTT, CellTiter-Glo®) 10 µM - 1 mMStaurosporine (1 µM)Vehicle (e.g., 0.1% DMSO)
Off-Target Screening (non-TRPM8 cells) 10 µM - 1 mMRelevant agonist/antagonist for the suspected off-targetVehicle (e.g., 0.1% DMSO)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Under a sterile hood, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Protocol 2: Cell-Free Assay for Interference with MTT Reagent
  • Materials:

    • 96-well plate

    • Cell culture medium (phenol red-free recommended)

    • This compound stock solution

    • MTT reagent

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Procedure:

    • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.

    • Add MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.

    • Add the solubilization solution to each well and mix thoroughly.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm). An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Mandatory Visualization

Off_Target_Mitigation_Workflow Workflow for Mitigating this compound Off-Target Effects cluster_prep Preparation & Initial Screens cluster_on_target On-Target Validation cluster_troubleshoot Troubleshooting Off-Target Effects cluster_conclusion Conclusion start Start: Experiment with this compound solubility Check Solubility & Stability in Media start->solubility Ensure compound is in solution cell_free Cell-Free Assay Controls (e.g., MTT, LDH) solubility->cell_free Rule out direct assay interference dose_response Dose-Response in TRPM8+ Cells cell_free->dose_response Proceed to cellular assays trpm8_negative Test in TRPM8- Cells dose_response->trpm8_negative Compare responses unexpected_phenotype Observe Unexpected Phenotype trpm8_negative->unexpected_phenotype If effect persists in TRPM8- cells confirm_on_target Confirm On-Target Effect trpm8_negative->confirm_on_target If effect is absent in TRPM8- cells orthogonal_assay Perform Orthogonal Assays unexpected_phenotype->orthogonal_assay specific_inhibitors Use Specific Inhibitors for Suspected Off-Targets orthogonal_assay->specific_inhibitors metabolic_assays Metabolic Assays (ECAR/OCR) specific_inhibitors->metabolic_assays identify_off_target Identify and Characterize Off-Target Effect metabolic_assays->identify_off_target

Caption: A logical workflow for identifying and mitigating potential off-target effects of this compound in cell-based assays.

Potential_Off_Target_Pathways Potential Off-Target Signaling Pathways of this compound cluster_menthol l-Menthol Moiety cluster_lactate Lactate Moiety cluster_effects Cellular Effects l_menthyl_lactate This compound trpm8 TRPM8 (On-Target) l_menthyl_lactate->trpm8 Primary Target other_trp Other TRP Channels (TRPA1, TRPV3) l_menthyl_lactate->other_trp vgsc Voltage-Gated Na+ Channels l_menthyl_lactate->vgsc vgcc Voltage-Gated Ca2+ Channels l_menthyl_lactate->vgcc ca_stores Intracellular Ca2+ Stores l_menthyl_lactate->ca_stores metabolism Cellular Metabolism (Glycolysis, OXPHOS) l_menthyl_lactate->metabolism ph Intracellular pH l_menthyl_lactate->ph gpcr Lactate-Sensing GPCRs l_menthyl_lactate->gpcr ca_signaling Altered Ca2+ Signaling trpm8->ca_signaling other_trp->ca_signaling excitability Altered Cellular Excitability vgsc->excitability vgcc->ca_signaling ca_stores->ca_signaling metabolic_shift Metabolic Reprogramming metabolism->metabolic_shift gene_expression Changes in Gene Expression ph->gene_expression gpcr->gene_expression metabolic_shift->gene_expression

Caption: A diagram illustrating the potential on-target and off-target signaling pathways that may be modulated by this compound.

References

l-Menthyl lactate stability issues under varying pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of l-Menthyl lactate (B86563) under varying pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of l-Menthyl lactate in formulations at different pH values?

A1: this compound is an ester of l-menthol (B7771125) and l-lactic acid and is generally stable in a pH range of 4 to 8.[1][2][3] Outside of this range, it is susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis of this compound is catalyzed by hydrogen ions (H+). The ester linkage is cleaved, yielding l-menthol and l-lactic acid.

  • Neutral Conditions (pH ≈ 7): In neutral solutions, this compound can undergo spontaneous hydrolysis, although the rate is generally slow.[4][5]

  • Alkaline Conditions (pH > 8): In alkaline conditions, hydrolysis is accelerated by hydroxide (B78521) ions (OH-), a process also known as saponification.[6] This reaction is typically faster than acid-catalyzed hydrolysis. A process for making this compound notes that at pH values higher than 13.9, more this compound than desirable is hydrolyzed to menthol.[4]

Q2: What are the degradation products of this compound?

A2: The primary degradation products of this compound via hydrolysis are l-menthol and l-lactic acid. The reaction involves the cleavage of the ester bond.

Q3: How can I monitor the stability of this compound in my formulation?

A3: The stability of this compound can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate and quantify this compound from its degradation products. An RP-HPLC method has been developed for the simultaneous determination of lactic acid and methyl lactate, which could be adapted for this compound.[7] A GC method has also been described for the determination of this compound.[8]

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: this compound is generally considered to have good compatibility with other ingredients.[9] However, strong acids or bases in a formulation will accelerate its degradation. It is also important to consider the potential for interactions with other formulation components that could shift the pH of the microenvironment, thus affecting stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of cooling sensation in the product over time. Degradation of this compound into l-menthol and l-lactic acid.1. Verify the pH of your formulation. Ensure it is within the stable range of 4-8. 2. Conduct a stability study to quantify the concentration of this compound over time at the intended storage conditions. 3. Consider the use of a buffering agent to maintain the pH within the optimal range.
Unexpected decrease in the pH of the formulation. Hydrolysis of this compound, leading to the formation of lactic acid.1. Monitor the pH of your formulation during stability testing. 2. If a pH shift is observed, investigate the extent of this compound degradation using a suitable analytical method. 3. Reformulate with a buffer system that has adequate capacity to maintain the desired pH.
Appearance of crystals or precipitation in a liquid formulation. This could be due to a change in solubility of this compound or its degradation products, potentially triggered by a pH shift or interaction with other excipients.1. Analyze the precipitate to identify its composition. 2. Evaluate the solubility of this compound in your formulation at different pH values and temperatures. 3. Consider adjusting the solvent system or adding a solubilizing agent if necessary.
Inconsistent results in stability studies. This could be due to a non-validated analytical method, improper sample handling, or uncontrolled storage conditions.1. Ensure you are using a validated, stability-indicating analytical method. 2. Review your sample handling and storage procedures to ensure consistency and adherence to the study protocol. 3. Calibrate all instruments used for analysis and storage.

Quantitative Data Summary

pH Range Catalyst Relative Rate of Hydrolysis Primary Degradation Products
< 4H+ (Acid-catalyzed)Moderate to Fastl-Menthol, l-Lactic Acid
4 - 8-Slow (Generally Stable)l-Menthol, l-Lactic Acid
> 8OH- (Base-catalyzed)Fast to Very Fastl-Menthol, l-Lactic Acid Salt

Experimental Protocols

Protocol: Forced Degradation Study of this compound to Evaluate pH Stability

This protocol outlines a forced degradation study to investigate the stability of this compound under various pH conditions.

1. Objective: To determine the degradation profile of this compound under acidic, neutral, and alkaline conditions and to identify the primary degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • l-Menthol and l-Lactic acid reference standards

3. Equipment:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or incubator

4. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period, taking samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to the faster reaction rate.

    • Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of purified water. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Buffered Solutions: Prepare solutions of this compound in buffer solutions at pH 4, 7, and 9. Store these solutions at a specified temperature (e.g., 40°C) and analyze at predetermined time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.

5. Example HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as lactic acid has poor chromophore, low UV wavelength is needed)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the degradation products by comparing their retention times and spectral data with those of the reference standards.

  • Determine the rate of degradation under each condition.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-8) cluster_alkaline Alkaline Conditions (pH > 8) l-Menthyl_Lactate_Acid This compound Products_Acid l-Menthol + l-Lactic Acid l-Menthyl_Lactate_Acid->Products_Acid H+ catalyzed hydrolysis l-Menthyl_Lactate_Neutral This compound Products_Neutral l-Menthol + l-Lactic Acid l-Menthyl_Lactate_Neutral->Products_Neutral Slow hydrolysis l-Menthyl_Lactate_Alkaline This compound Products_Alkaline l-Menthol + l-Lactate Salt l-Menthyl_Lactate_Alkaline->Products_Alkaline OH- catalyzed hydrolysis (Saponification)

Caption: Hydrolysis of this compound under different pH conditions.

Stability_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis & Reporting Define_Objectives Define Objectives & Conditions (pH, Temp) Select_Method Select Analytical Method (e.g., HPLC, GC) Define_Objectives->Select_Method Prepare_Samples Prepare this compound Samples Stress_Samples Apply Stress Conditions (Acid, Base, Neutral) Prepare_Samples->Stress_Samples Collect_Timepoints Collect Samples at Timepoints Stress_Samples->Collect_Timepoints Analyze_Samples Analyze Samples by HPLC/GC Quantify Quantify this compound & Degradants Analyze_Samples->Quantify Report Report Findings (Degradation Rate, Pathway) Quantify->Report

Caption: Experimental workflow for this compound pH stability testing.

References

Technical Support Center: l-Menthyl Lactate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for l-Menthyl lactate (B86563) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing l-Menthyl lactate?

A1: The most prevalent method is the direct acid-catalyzed esterification of l-menthol (B7771125) with l-lactic acid.[1][2][3] This process typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and removing the water formed during the reaction to drive the equilibrium towards the product.[3][4][5]

Q2: What are the main challenges in this compound synthesis?

A2: The primary challenges include the incomplete conversion of l-menthol and the formation of higher lactoyl esters as byproducts, such as l-menthyl lactoyl lactate (MLL) and l-menthyl lactoyl lactoyl lactate (MLLL).[1][4][5] These impurities can complicate the purification process and reduce the overall yield of the desired this compound.[6]

Q3: How can the formation of higher lactoyl esters be minimized?

A3: While difficult to completely avoid during direct esterification, the formation of higher lactoyl esters can be addressed in a subsequent hydrolysis step. A "controlled hydrolysis" using an aqueous base or a buffer solution can selectively convert MLL and MLLL back to this compound.[4][7][8]

Q4: What are the recommended purification techniques for this compound?

A4: Following the synthesis and any controlled hydrolysis, this compound is typically purified using methods such as fractional distillation under vacuum, crystallization, or precipitation.[4][5][9] The choice of method depends on the desired purity and the scale of the operation.

Q5: What are the typical yields for this compound synthesis?

A5: With optimized processes that include a controlled hydrolysis step, yields of purified this compound can be quite high. Based on the amount of reacted menthol (B31143), yields can reach up to 98%.[4] Overall yields based on the initial amount of menthol charged are also reported to be high, in the range of 81-91%.[4][5]

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Esterification:

    • Verify Catalyst Activity: Ensure the acid catalyst is active and used in the correct amount.

    • Effective Water Removal: Check that the apparatus for azeotropic water removal (e.g., Dean-Stark trap) is functioning efficiently. Incomplete water removal will hinder the forward reaction.[1]

    • Reaction Time and Temperature: The reaction may require longer heating times or higher temperatures to reach completion. Monitor the reaction progress by Gas Chromatography (GC) to determine the optimal reaction time.[1][4]

  • Formation of Higher Lactoyl Esters (MLL, MLLL):

    • Implement Controlled Hydrolysis: After the initial esterification, introduce a controlled hydrolysis step. This involves carefully adding an aqueous base (e.g., NaOH) or a buffer solution to the reaction mixture to convert MLL and MLLL to this compound.[4][7][8][10] It is crucial to control the pH and temperature during this step to avoid hydrolysis of the desired this compound back to menthol and lactic acid.[4][5]

  • Losses During Workup and Purification:

    • Optimize Distillation Parameters: If using vacuum distillation, ensure the vacuum is sufficiently low and the column is efficient to separate this compound from unreacted menthol and other impurities.

    • Efficient Extraction: During aqueous workup, ensure proper phase separation to minimize loss of product in the aqueous layer.

Troubleshooting_Low_Yield start Low this compound Yield cause1 Incomplete Esterification? start->cause1 cause2 High Levels of Higher Lactoyl Esters (MLL, MLLL)? start->cause2 cause3 Losses During Purification? start->cause3 cause1->cause2 No solution1a Check Catalyst Activity & Amount cause1->solution1a Yes cause2->cause3 No solution2 Implement Controlled Hydrolysis Step (pH and Temperature Control) cause2->solution2 Yes solution3a Optimize Vacuum Distillation Parameters cause3->solution3a Yes solution1b Ensure Efficient Water Removal solution1a->solution1b solution1c Optimize Reaction Time & Temperature solution1b->solution1c end_node Improved Yield solution1c->end_node solution2->end_node solution3b Ensure Efficient Phase Separation During Workup solution3a->solution3b solution3b->end_node

Product Purity Issues

Problem: The purified product contains significant amounts of impurities, such as unreacted l-menthol or residual higher lactoyl esters.

Possible Causes & Solutions:

  • High Levels of Unreacted l-Menthol:

    • Adjust Reactant Stoichiometry: Using an excess of lactic acid can help to drive the reaction towards completion and reduce the amount of unreacted menthol.[6][8]

    • Fractional Distillation: Careful fractional distillation under vacuum is effective for separating the more volatile l-menthol from the this compound product.[4][5]

  • Presence of MLL and MLLL in Final Product:

    • Incomplete Hydrolysis: If a controlled hydrolysis step was performed, incomplete conversion of MLL and MLLL might be the issue. Monitor the hydrolysis reaction by GC to ensure it goes to completion. The pH and temperature of the hydrolysis are critical parameters to control for effective conversion.[4][11]

    • Inefficient Purification: Standard purification methods like distillation might not be sufficient to remove these higher boiling point impurities. A combination of controlled hydrolysis followed by distillation is often necessary.

  • Acidic Impurities:

    • Neutralization and Washing: Ensure the crude product is thoroughly washed with a basic solution (e.g., sodium bicarbonate solution) to remove any residual acid catalyst or unreacted lactic acid. This should be followed by washing with water to remove any remaining salts.

Data and Protocols

Summary of Reaction Conditions and Product Composition

The following table summarizes data from various experimental setups for the synthesis of this compound, highlighting the product composition before and after controlled hydrolysis.

Parameter Example 1 (Esterification Only) [1]Example 2 (Esterification & Hydrolysis) [4]Example 3 (Esterification & Hydrolysis) [5]
l-Menthol 100 g1000 g1000 g
l-Lactic Acid 100 g (88%)1000 g1000 g
Catalyst H₂SO₄ (0.6 g)H₂SO₄ (6 g)H₂SO₄ (6 g)
Solvent Heptane (B126788) (50 g)Heptane (500 g)Heptane (500 mL)
Reaction Temp. up to 120°Cup to 119°Cup to 119°C
GC Analysis (Post-Esterification)
Unreacted Menthol~20%6.4%6.4%
This compound (ML)43.39%57.6%57.6%
MLL22.95%32.2%32.2%
MLLL7.40%1.9%1.9%
GC Analysis (Post-Hydrolysis) N/AML: ~99.5% (after purification)Not explicitly stated, but final purified ML is 99.5% pure
Final Yield (Purified ML) Not Reported98% (based on reacted menthol)91% (based on charged menthol)
Detailed Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Esterification and Controlled Hydrolysis [4][5]

This protocol is a generalized procedure based on common examples found in the literature.

Part A: Esterification

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add l-menthol, l-lactic acid (typically an 88% aqueous solution), an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a water-immiscible solvent like heptane or toluene (B28343) to facilitate azeotropic water removal.

  • Reaction: Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until GC analysis shows that the reaction has reached the desired level of completion.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Part B: Controlled Hydrolysis

  • Dilution: Dilute the crude reaction mixture with water and additional solvent (e.g., heptane).

  • Base Addition: While vigorously stirring and cooling the mixture (e.g., with a cold water bath) to maintain a temperature below 30°C, slowly add an aqueous solution of a base, such as 50% sodium hydroxide. Monitor the pH to ensure it does not exceed 14.[4]

  • Hydrolysis Reaction: Continue stirring for a few hours after the base addition is complete. Monitor the conversion of MLL and MLLL to ML by GC analysis.

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with a dilute acid solution (e.g., 2% lactic acid) and then with water. Dry the organic layer over an anhydrous salt like sodium sulfate.

Part C: Purification

  • Solvent Removal: Remove the solvent from the dried organic layer using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to pure this compound.

Synthesis_Purification_Workflow crude_product crude_product base_addition base_addition crude_product->base_addition hydrolyzed_mixture hydrolyzed_mixture workup workup hydrolyzed_mixture->workup

References

Best practices for storing and handling l-Menthyl lactate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling L-Menthyl Lactate (B86563) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is L-Menthyl Lactate?

A1: this compound is an ester of L-menthol and L-lactic acid.[1] It is a white, crystalline solid or a colorless to pale yellow liquid with a faint, minty, and refreshing scent.[1] It is known for providing a longer-lasting and more gentle cooling sensation compared to menthol, with a lower odor intensity.[1]

Q2: What are the primary laboratory applications of this compound?

A2: In a laboratory setting, particularly in drug development, this compound is of interest for its action as a cooling agent that can activate the transient receptor potential melastatin 8 (TRPM8) ion channel.[2] This makes it a useful tool for studying the pharmacology of TRPM8, which is implicated in pain and sensory signaling pathways. It can be used in in-vitro assays to screen for other TRPM8 modulators or to study the effects of TRPM8 activation on various cell types.

Q3: Is this compound considered hazardous?

A3: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[3][4] However, it may cause mild skin and eye irritation upon prolonged contact.[5] Ingestion of large amounts may cause stomach discomfort.[5] It is considered safe for use in regulated concentrations.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] It should be kept away from incompatible materials such as strong oxidizers and acids.[3][7]

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in ethanol, alcohols, and oils.[1][8] It is slightly soluble in water.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White/off-white solid or colorless/pale yellow liquid[1][5]
Odor Characteristic, minty, refreshing[1][5]
Molecular Formula C₁₃H₂₄O₃[9]
Molecular Weight 228.33 g/mol [5]
Melting Point 40 - 42 °C[7]
Boiling Point 140 - 142 °C[4][5]
Flash Point > 93 °C (Closed Cup)[1][5]
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Soluble in ethanol, alcohols, and oils[1][8]

Table 2: Safety and Handling Information for this compound

ParameterRecommendationReference
Personal Protective Equipment (PPE) Protective gloves, safety goggles, and lab coat[1][6]
Ventilation Work in a well-ventilated area[1][3]
Incompatible Materials Strong oxidizers, acids[2][3][7]
First Aid - Skin Contact Wash thoroughly with water[1][6]
First Aid - Eye Contact Rinse immediately with plenty of water for at least 15 minutes[3][6]
First Aid - Ingestion Rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.[3][6]
Spill Cleanup Use absorbent material, wear appropriate PPE, and dispose of as chemical waste[3][6]

Experimental Protocols

Experiment: In-Vitro Calcium Imaging Assay to Measure TRPM8 Activation by this compound

Objective: To determine the potency and efficacy of this compound in activating the TRPM8 ion channel in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Menthol (as a positive control)

  • Vehicle (e.g., 0.1% DMSO in HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Culture:

    • Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound and the positive control (Menthol) in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for a specified time.

    • Use the plate reader's automated injector to add the different concentrations of this compound, Menthol, or vehicle to the wells.

    • Continue to record the fluorescence intensity for several minutes after compound addition to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a maximal concentration of the positive control (Menthol).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Troubleshooting Guides

Issue: Accidental Spill of this compound

Scenario Troubleshooting Steps
Small Spill (Solid) 1. Ensure proper PPE is worn (gloves, safety goggles, lab coat).2. If the material is a powder, avoid creating dust. Moisten the material with a small amount of water if necessary.3. Carefully sweep up the spilled material and place it in a sealed container for chemical waste disposal.4. Clean the spill area with soap and water.
Small Spill (Liquid) 1. Wear appropriate PPE.2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).3. Work from the outside of the spill inwards to prevent spreading.4. Collect the absorbent material and place it in a sealed container for chemical waste disposal.5. Decontaminate the area with soap and water.
Large Spill 1. Evacuate the immediate area and alert others.2. If the spill is in a poorly ventilated area or if vapors are noticeable, evacuate the entire lab and contact the institutional safety office.3. Prevent the spill from entering drains.4. Only personnel trained in handling large spills with appropriate respiratory protection should attempt cleanup.
Spill on Skin 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove any contaminated clothing.3. Seek medical attention if irritation persists.
Spill in Eyes 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (HEK293-hTRPM8) dye_loading Dye Loading (Fluo-4 AM) cell_culture->dye_loading Seed cells fluorescence_measurement Fluorescence Measurement dye_loading->fluorescence_measurement Load plate compound_prep Compound Preparation (this compound) compound_prep->fluorescence_measurement Prepare dilutions data_analysis Data Analysis (EC50 Determination) fluorescence_measurement->data_analysis Collect data

Figure 1. Experimental workflow for the in-vitro TRPM8 activation assay.

spill_response_workflow start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain_spill Contain Spill don_ppe->contain_spill cleanup Clean Up with Absorbent Material contain_spill->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end End decontaminate->end alert Alert Supervisor and Safety Office evacuate->alert alert->end

Figure 2. Decision workflow for responding to an this compound spill.

References

Technical Support Center: l-Menthyl Lactate Topical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of l-Menthyl lactate (B86563) topical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the experimental process.

Q1: My l-Menthyl lactate is not dissolving or is recrystallizing in my formulation. What should I do?

A1: This is a common issue related to the solubility characteristics of this compound. It is a white, crystalline substance that is oil-soluble and soluble in ethanol, but not soluble in water.[1]

  • Troubleshooting Steps:

    • Incorrect Solvent: Ensure you are not trying to dissolve it directly into the aqueous phase. This compound should be incorporated into the oil phase of your formulation.[2]

    • Temperature: The melting point of this compound is approximately 40-42°C.[1][3] Gently heating the oil phase to around 40°C during incorporation can significantly improve dissolution. It should be added to the emulsion at this temperature.[1]

    • Pre-dissolution: A highly effective method is to pre-dissolve the this compound in a suitable solvent before adding it to the main formulation. Good options include fatty oils, perfume oils, or glycols.[1][4] For alcohol-based gels, it is highly soluble in ethanol.[1][3]

    • Eutectic Mixture with Menthol (B31143): If your formulation also contains menthol, you can create a eutectic mixture. Mixing this compound with l-menthol (B7771125) in a weight ratio between 1:4 and 4:1 can create a liquid at room temperature, which simplifies incorporation and enhances solubility.[4]

Q2: My emulsion is showing signs of instability (phase separation) after adding this compound. How can I fix this?

A2: Emulsion stability can be affected by several factors when incorporating a new active ingredient.

  • Troubleshooting Steps:

    • pH Range: this compound is most stable within a pH range of 4 to 8.[1][5] Verify that your formulation's final pH is within this range. Fluctuating pH can be a source of instability.[6]

    • Emulsifier System: Ensure your emulsifier system is robust enough for the formulation. This compound itself has properties that can help reduce interfacial tension between oil and water, but a proper emulsifier is still critical.[5][7]

    • Order of Addition: Add the this compound to the oil phase before homogenization.[2] A common procedure is to pre-dissolve it in one of the lipid components, add it to the heated oil phase, and then proceed with the emulsification process.

    • Homogenization: Ensure adequate energy is applied during homogenization to create small, uniform droplets, which is crucial for long-term stability. For advanced formulations like nanoemulsions, high-pressure homogenization may be required.[8]

Q3: The cooling effect of the formulation is weaker than expected or does not last long.

A3: The perceived cooling intensity is highly dependent on the formulation's composition.

  • Troubleshooting Steps:

    • Concentration: The typical usage level for this compound is between 0.1% and 3.0%.[5] Ensure your concentration is appropriate for the desired effect. Start with a lower concentration (e.g., 0.5%) and titrate upwards.

    • Excipient Interference: High concentrations of certain oils and waxes can significantly dampen the cooling effect.[1][2] If your formulation is rich in occlusive agents, this may be the cause.

    • Enhancing the Effect: The cooling sensation can be enhanced by the inclusion of 5-10% ethanol.[1][2] Additionally, using polar oils (like short-chain ester oils) may result in a stronger effect compared to non-polar oils (like long-chain vegetable oils).[2]

    • Combined Cooling Agents: For a strong initial cooling sensation followed by a long-lasting effect, consider combining this compound with menthol.[4] this compound provides a milder, more sustained cooling compared to the intense initial burst of menthol.[4][9]

Q4: Users are reporting skin irritation or sensitization.

A4: While this compound is known to be less irritating than menthol, sensitivity can still occur.[5][10]

  • Troubleshooting Steps:

    • Concentration Check: High concentrations are more likely to cause irritation. The recommended maximum for cosmetic products is typically around 2-3%.[5] Confirm you are within safe limits.

    • Patch Testing: Always conduct a patch test before widespread use to identify potential sensitivity.[10]

    • pH Level: Skin irritation from alpha-hydroxy acid (AHA) derivatives can increase at a lower pH.[11] Although this compound is generally well-tolerated, ensure the formulation pH is not excessively acidic (i.e., below 4).

    • Excipient Interaction: Evaluate other ingredients in your formulation that could be contributing to the irritation. This compound is generally considered to have low potential for adverse effects and is not a known skin sensitizer.[5][12]

Data Presentation: Formulation Parameters & Properties

The following tables summarize key quantitative data for formulating with this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance White crystalline powder or colorless/pale yellow liquid[5][13][14]
Molecular Formula C₁₃H₂₄O₃[13]
Molecular Weight 228.33 g/mol [5][13][14]
Melting Point 40 - 42 °C[1][3]
Odor Mild, minty, less intense than menthol[5]
CAS Number 61597-98-6 / 59259-38-0 / 17162-29-7[2][13]

Table 2: Key Formulation & Solubility Parameters

ParameterRecommended Value / ObservationSource(s)
Typical Use Concentration 0.1% - 3.0% w/w[5]
Stable pH Range 4.0 - 8.0[1][5]
Solubility in Water Insoluble[1]
Solubility in Oils Soluble (especially fatty oils, perfume oils)[1][5]
Solubility in Ethanol Soluble. Approx. 4g in 100g of 40% ethanol; up to 75g in 100g of 60% ethanol.[3]
Processing Temperature Add to emulsion at approx. 40 °C[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Cream with this compound

  • Objective: To formulate a stable oil-in-water (O/W) cream containing 1.5% this compound.

  • Methodology:

    • Oil Phase Preparation:

      • In a suitable vessel, combine all lipid-soluble ingredients (e.g., cetyl alcohol, stearic acid, mineral oil) and the emulsifier.

      • Add 1.5% (w/w) this compound crystals to the oil phase.

      • Heat the vessel to 70-75°C with continuous stirring until all components, including the this compound, are fully melted and the phase is uniform.

    • Aqueous Phase Preparation:

      • In a separate vessel, combine all water-soluble ingredients (e.g., glycerin, propylene (B89431) glycol, preservatives) and purified water.

      • Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.

    • Emulsification:

      • Slowly add the heated oil phase to the heated aqueous phase under continuous high-shear homogenization.

      • Homogenize for 5-10 minutes or until a fine, uniform emulsion is formed.

    • Cooling:

      • Begin cooling the emulsion under gentle, continuous agitation.

      • If adding any temperature-sensitive ingredients (e.g., fragrance, certain extracts), add them when the emulsion has cooled to below 40°C.

    • Finalization:

      • Continue gentle stirring until the cream reaches room temperature (~25°C).

      • Measure the final pH and adjust if necessary to be within the 4.0-8.0 range.

Protocol 2: Quantification of this compound via Gas Chromatography (GC)

  • Objective: To determine the concentration of this compound in a finished topical formulation. This protocol is adapted from a similar method for menthol.[15]

  • Methodology:

    • Sample Preparation:

      • Accurately weigh an amount of the formulation equivalent to ~20 mg of this compound into a 10 mL volumetric flask.

      • Add a suitable solvent in which this compound is highly soluble (e.g., Isopropyl Alcohol) to volume.

      • Add an internal standard (e.g., 2.0 mg/mL Anethole in Isopropyl Alcohol) for improved accuracy.[15]

      • Vortex vigorously for 2 minutes to extract the analyte. Centrifuge if necessary to separate excipients.

    • Standard Preparation:

      • Prepare a stock solution of 2.0 mg/mL this compound standard in the same internal standard solution.

      • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • GC Chromatographic Conditions (Example):

      • Column: DB-624 (30 m, 0.53 mm, 3 µm) or equivalent.[15]

      • Carrier Gas: Helium at a flow rate of 5 mL/min.[15]

      • Injector Temperature: 280°C.[15]

      • Detector (FID) Temperature: 280°C.

      • Oven Program: Initial temperature 90°C, ramp at 8°C/min to 181°C, hold for 4 minutes.[15]

      • Injection Volume: 1 µL.

    • Analysis:

      • Inject the prepared standards and samples.

      • Calculate the concentration of this compound in the samples by comparing the peak area ratio (analyte/internal standard) against the calibration curve.

Protocol 3: In Vitro Skin Permeation Study

  • Objective: To evaluate the permeation of this compound from a topical formulation through an ex vivo skin model. This protocol is based on standard methods using Franz diffusion cells.[16]

  • Methodology:

    • Skin Preparation:

      • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).[16]

      • Carefully remove subcutaneous fat and any extraneous tissue.

      • Wash the skin with physiological saline and store it at -20°C until use.[16]

    • Franz Diffusion Cell Setup:

      • Mount the excised skin onto the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[16]

      • The receptor compartment should be filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C, and stirred continuously.

    • Experiment Execution:

      • Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

      • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid and replace it with an equal volume of fresh, pre-warmed buffer.

    • Quantification and Analysis:

      • Analyze the concentration of this compound in the collected aliquots using a validated analytical method like the GC protocol described above.

      • Calculate the cumulative amount of drug permeated per unit area over time.

      • Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).[16]

Visualizations: Workflows and Relationships

Diagram 1: Troubleshooting Workflow for Formulation Instability

G start Instability Observed (e.g., Phase Separation) check_ph Measure Formulation pH start->check_ph ph_range Is pH between 4 and 8? check_ph->ph_range adjust_ph Adjust pH with Citric Acid / NaOH ph_range->adjust_ph No check_process Review Manufacturing Process ph_range->check_process Yes re_eval Re-evaluate Stability adjust_ph->re_eval re_eval->ph_range temp_check Was Menthyl Lactate added to oil phase at ~40-75°C? check_process->temp_check adjust_temp Modify Heating Step in Protocol temp_check->adjust_temp No check_emulsifier Evaluate Emulsifier System temp_check->check_emulsifier Yes adjust_temp->re_eval emulsifier_conc Is emulsifier type & concentration sufficient? check_emulsifier->emulsifier_conc increase_emulsifier Increase Emulsifier Conc. or Change Type (HLB) emulsifier_conc->increase_emulsifier No stable Formulation Stable emulsifier_conc->stable Yes increase_emulsifier->re_eval

Caption: Troubleshooting workflow for emulsion instability.

Diagram 2: Experimental Workflow for Optimizing Cooling Effect

G cluster_prep Formulation Preparation cluster_eval Sensory & Analytical Evaluation cluster_opt Optimization Loop prep_base Prepare Base Formulation (without cooling agents) create_variants Create Variants with varying This compound conc. (0.5%, 1.0%, 2.0%) prep_base->create_variants sensory_panel Conduct Sensory Panel Test (Rate cooling intensity & duration) create_variants->sensory_panel analytical_test Confirm Concentration (via GC Protocol) create_variants->analytical_test decision Is Cooling Effect Optimal? sensory_panel->decision result Final Formulation Selected decision->result Yes modify Modify Formulation: - Adjust Concentration - Add Ethanol (5%) - Co-formulate w/ Menthol decision->modify No modify->create_variants

Caption: Workflow for optimizing the cooling sensory experience.

Diagram 3: Parameter Interdependencies in Formulation

G ML This compound Concentration Stability Stability ML->Stability +/- Cooling Cooling Effect ML->Cooling ++ Safety Skin Safety ML->Safety -- (at high conc.) pH pH pH->Stability + pH->Safety - (if too low) Oil Oil/Wax Content Oil->Stability +/- Oil->Cooling -- EtOH Ethanol Content EtOH->Stability - (can destabilize) EtOH->Cooling + Emulsifier Emulsifier System Emulsifier->Stability ++

Caption: Key parameter relationships in this compound formulations.

References

How to control the release rate of l-Menthyl lactate from a delivery system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to controlling the release rate of l-Menthyl lactate (B86563) from various delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is l-Menthyl lactate and why is controlling its release important?

A1: this compound is an ester of l-menthol (B7771125) and l-lactic acid, widely used as a cooling agent in cosmetics, personal care products, and pharmaceuticals.[1][2] It provides a milder, longer-lasting cooling sensation with lower irritation potential compared to menthol (B31143).[2] Controlling its release from a delivery system (e.g., microcapsules in a lotion or a patch) is crucial to prolong this cooling effect, maintain a consistent sensory experience, and ensure the active ingredient is delivered at an effective rate over a desired period.

Q2: What are common delivery systems used for the controlled release of this compound?

A2: Microencapsulation is a primary technique for achieving controlled release.[3][4] This involves entrapping this compound within a polymer matrix. Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are frequently used due to their excellent biocompatibility and tunable degradation rates, which allows for precise control over the release profile.[5][6] Other systems can include emulsions, gels, and solid lipid nanoparticles.

Q3: What are the main mechanisms that govern the release of this compound from a polymer matrix?

A3: The release is typically governed by a combination of mechanisms, including:

  • Diffusion: The movement of this compound through the polymer matrix.

  • Polymer Degradation: The breakdown of the polymer matrix (e.g., hydrolysis of PLGA), which erodes the system and releases the entrapped compound.[5]

  • Swelling: The uptake of water by the polymer matrix, which can open channels for the active ingredient to diffuse out.

The dominant mechanism depends on the properties of the polymer and the overall formulation.

Q4: What are the key properties of this compound that I should consider during formulation?

A4: this compound appears as a white crystalline powder or a colorless to pale yellow liquid with a mild minty scent.[1][2] It is soluble in ethanol (B145695) and oils but only slightly soluble in water.[1][2] Its stability within a pH range of 4 to 8 makes it suitable for a wide array of formulations.[1] It can also form a eutectic mixture with menthol, resulting in a liquid at room temperature, which can simplify cold processing manufacturing.[7]

Factors Influencing Release Rate

The release of this compound is a multifactorial process. The key parameters can be grouped into properties of the delivery system, the active agent itself, and the surrounding environment. Understanding these relationships is critical for designing a formulation with the desired release profile.

Release_Factors cluster_0 Delivery System Properties cluster_1 This compound Properties cluster_2 Environmental Factors PolymerType Polymer Type (e.g., PLGA, Ethylcellulose) PolymerMW Polymer Molecular Weight ReleaseRate This compound Release Rate PolymerType->ReleaseRate DrugLoading Drug Loading (%) PolymerMW->ReleaseRate ParticleSize Particle Size & Distribution DrugLoading->ReleaseRate Porosity Matrix Porosity ParticleSize->ReleaseRate Porosity->ReleaseRate Solubility Solubility in Medium PhysicalState Physical State (Solid/Liquid) Solubility->ReleaseRate PhysicalState->ReleaseRate pH pH of Release Medium Temperature Temperature pH->ReleaseRate Agitation Agitation/Stirring Speed Temperature->ReleaseRate Agitation->ReleaseRate

Caption: Key factors influencing the release rate of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the development and testing of this compound controlled-release systems.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Initial Burst Release is Too High - High concentration of this compound adsorbed on the surface of the delivery system (e.g., microparticles).- High porosity of the polymer matrix.- Use of a low molecular weight, rapidly degrading polymer.- Wash the particles with a suitable solvent to remove surface-adsorbed drug.- Increase the polymer concentration or use a higher molecular weight polymer to create a denser matrix.- Incorporate an initial coating layer (e.g., using a different polymer) to act as a diffusion barrier.
Release Rate is Too Slow or Incomplete - Poor solubility of this compound in the release medium.- The polymer matrix is too dense or hydrophobic, preventing medium penetration.- Strong interactions between this compound and the polymer matrix.- Use of a very high molecular weight, slowly degrading polymer.- Add a small amount of a surfactant or co-solvent (e.g., ethanol) to the release medium to improve solubility.- Decrease the polymer-to-drug ratio or blend with a more hydrophilic polymer.- Reduce the particle size to increase the surface area-to-volume ratio.
High Variability Between Batches - Inconsistent particle size distribution.- Non-uniform distribution of this compound within the matrix.- Variations in the encapsulation process (e.g., stirring speed, temperature, solvent evaporation rate).- Optimize and standardize the manufacturing process. Use techniques like sieving to obtain a narrow particle size range.- Ensure this compound is fully dissolved or homogeneously suspended in the polymer solution before encapsulation.- Implement strict process controls and in-process checks for all critical parameters.
Unexpected Change in Release Profile Over Time - pH change in the release medium affecting polymer degradation rate (especially for pH-sensitive polymers like PLGA).- Agglomeration of particles during the release study.- Instability of the this compound at the study temperature or pH.- Use a buffered release medium (e.g., Phosphate-Buffered Saline, PBS) to maintain a constant pH.[5]- Ensure adequate agitation during the study to keep particles suspended.- Verify the stability of this compound under the specific experimental conditions. It is generally stable between pH 4-8.[1]

Experimental Protocols

Protocol: In Vitro Release Rate Determination

This protocol outlines a standard method for measuring the in vitro release of this compound from a microparticle-based delivery system using a dissolution apparatus.

Experimental_Workflow prep 1. System Preparation setup 2. Dissolution Setup prep->setup sampling 3. Timed Sampling setup->sampling analysis 4. Sample Analysis (RP-HPLC) sampling->analysis calc 5. Data Calculation analysis->calc profile 6. Plot Release Profile calc->profile

Caption: Workflow for determining the in vitro release rate.

1. Materials and Equipment:

  • Delivery system (e.g., this compound-loaded PLGA microparticles).

  • USP Apparatus 2 (Paddle Apparatus).

  • Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Syringes and syringe filters (e.g., 0.22 µm PVDF).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Volumetric flasks and vials.

2. Methodology:

  • Step 1: System Preparation

    • Accurately weigh a specific amount of the this compound delivery system (e.g., 50 mg of microparticles). The amount should be sufficient to ensure that the total concentration of this compound, if fully released, does not exceed its solubility limit in the release medium (sink conditions).

  • Step 2: Dissolution Setup

    • Add 500 mL of pre-warmed (37°C) PBS (pH 7.4) to each dissolution vessel.

    • Set the paddle speed to a consistent rate, typically 50 RPM, to ensure gentle agitation.

    • Once the temperature and paddle speed have stabilized, add the weighed delivery system to each vessel.

  • Step 3: Timed Sampling

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from each vessel.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any particles.

    • Replenish the dissolution vessel with an equal volume (1 mL) of fresh, pre-warmed release medium to maintain a constant volume.

  • Step 4: Sample Analysis (RP-HPLC)

    • Quantify the concentration of this compound in the filtered samples using a validated RP-HPLC method. A suggested starting point for method development is:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) or an alternative detector like a Refractive Index (RI) detector or Mass Spectrometer (MS) may be required.

      • Injection Volume: 20 µL.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Step 5: Data Calculation

    • Use the calibration curve to determine the concentration of this compound in each sample.

    • Calculate the cumulative amount of this compound released at each time point, correcting for the amount removed during previous sampling and for volume replenishment.

    • Express the result as a percentage of the total drug loading in the delivery system.

Quantitative Data Summary

The following table provides a representative example of release data from two hypothetical this compound microparticle formulations to illustrate different release profiles.

Table 1: Representative Example of Cumulative Release (%) of this compound

Time (Hours)Formulation A (Fast Release - Low MW PLGA)Formulation B (Sustained Release - High MW PLGA)
135.2%10.5%
255.8%18.3%
478.1%30.1%
891.5%45.6%
1296.3%58.2%
2498.9%75.4%
4899.5%89.8%

Note: This data is for illustrative purposes only and does not represent results from a specific cited experiment.

References

Addressing batch-to-batch variability of synthetic l-Menthyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic l-Menthyl lactate (B86563). Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is l-Menthyl lactate and what are its common applications?

A1: this compound is an ester of l-menthol (B7771125) and l-lactic acid.[1] It is a white, crystalline substance known for its physiological cooling sensation on the skin and mucous membranes, which is milder and longer-lasting than that of menthol (B31143) alone.[2][3] Due to its cooling and fragrance properties, it is widely used in cosmetics, personal care products (such as lotions, sunscreens, and moisturizers), oral care products (like toothpaste and mouthwash), and as a flavoring agent in the food industry.[2][4]

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability of synthetic this compound can arise from several factors during its synthesis and purification. The primary synthesis route involves the esterification of menthol with lactic acid.[5][6] Key sources of inconsistency between batches can include:

  • Residual Impurities: Incomplete reaction or purification can leave residual starting materials (l-menthol, lactic acid), byproducts, or solvents in the final product.[5][7]

  • Presence of Higher Lactoyl Esters: During esterification, byproducts such as l-menthyl l-lactoyl-l-lactate (MLL) and l-menthyl l-lactoyl-l-lactoyl-l-lactate (MLLL) can form.[5][7] The efficiency of the subsequent hydrolysis step to convert these back to this compound can vary.[5]

  • Stereoisomeric Ratio: this compound has multiple stereoisomers.[1] The specific stereoisomers of the menthol and lactic acid used as starting materials will determine the stereoisomeric composition of the final product.[5] Inconsistent stereoisomeric ratios between batches can affect the material's physical and sensory properties.

  • Physical Form: this compound can exist in crystalline or non-crystalline (fused) forms.[7] The crystalline structure and particle size can differ between batches, impacting solubility and formulation characteristics.

  • Sensory Profile Variations: The cooling intensity and odor profile can vary due to subtle differences in impurity profiles and stereoisomeric composition.

Troubleshooting Guides

Issue 1: Inconsistent Cooling Effect or Sensory Profile

You may observe that different batches of this compound exhibit varying cooling intensities or possess a noticeable "off" odor.

Possible Causes:

  • Variable Purity: The presence of unreacted l-menthol can contribute to a sharper, more immediate cooling sensation, while a higher concentration of this compound provides a more sustained, milder cooling.[1]

  • Residual Solvents or Byproducts: Trace amounts of solvents or synthesis byproducts may introduce undesirable odors.[8]

  • Stereoisomeric Composition: Different ratios of stereoisomers can lead to variations in the perceived cooling effect.

Troubleshooting Workflow:

start Inconsistent Cooling/Sensory Profile Observed gcms Perform GC-MS Analysis start->gcms hplc Perform Chiral HPLC Analysis start->hplc organoleptic Conduct Organoleptic Panel Testing start->organoleptic compare Compare Results to Certificate of Analysis (CoA) and Previous Batches gcms->compare hplc->compare organoleptic->compare root_cause Identify Root Cause compare->root_cause impurity Impurity Profile Deviation root_cause->impurity Purity Issue stereo Stereoisomer Ratio Variation root_cause->stereo Stereoisomer Issue other Other Factors root_cause->other No Deviation action_impurity Contact Supplier for Purer Grade or Re-purify impurity->action_impurity action_stereo Specify Required Stereoisomeric Purity to Supplier stereo->action_stereo action_other Investigate Formulation Interactions other->action_other

Caption: Troubleshooting workflow for inconsistent sensory properties.

Recommended Actions:

  • Quantitative Analysis: Perform Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities and residual reactants.

  • Stereoisomer Analysis: Use chiral High-Performance Liquid Chromatography (HPLC) to determine the stereoisomeric ratio.

  • Review Supplier's CoAs: Compare the analytical results of different batches against the supplier's Certificate of Analysis. Note any specified ranges for purity and optical rotation.

Issue 2: Poor Solubility or Formulation Incompatibility

You may find that some batches of this compound are difficult to dissolve or cause unexpected changes in your formulation's stability or appearance.

Possible Causes:

  • Physical Form: Differences in the crystalline structure or particle size can affect the dissolution rate.

  • Minor Impurities: Even small amounts of insoluble impurities can lead to haziness in solutions.

  • pH Sensitivity: this compound is stable in a pH range of 4-8.[8] Batches with residual acidic or basic impurities could alter the local pH and affect the stability of the final formulation.

Troubleshooting Workflow:

start Poor Solubility or Formulation Issues microscopy Analyze Particle Size and Morphology (Microscopy) start->microscopy xrd Perform Powder X-ray Diffraction (PXRD) start->xrd ph_test Measure pH of a Slurry in Water start->ph_test compare Compare Physical Characteristics Across Batches microscopy->compare xrd->compare ph_test->compare root_cause Determine Root Cause compare->root_cause physical Difference in Physical Form root_cause->physical Physical Variation ph_issue Residual Acidity/Basicity root_cause->ph_issue pH Variation action_physical Consider Recrystallization or Milling physical->action_physical action_ph Neutralize or Wash the Material ph_issue->action_ph

Caption: Troubleshooting workflow for solubility and formulation issues.

Recommended Actions:

  • Visual Inspection: Use microscopy to visually inspect the crystal habit and particle size of different batches.

  • Crystallinity Analysis: Employ Powder X-ray Diffraction (PXRD) to identify the crystalline form and assess the degree of crystallinity.

  • pH Measurement: Prepare a slurry of the this compound in deionized water and measure the pH to check for acidic or basic residues.

Data Presentation

The following tables summarize quantitative data from synthetic procedures described in the literature, which can serve as a reference for expected purity and byproduct levels.

Table 1: Example Composition of Reaction Mixture After Esterification

ComponentPercentage (%) in Mixture (Example 1)[7]Percentage (%) in Mixture (Example 2)[5]
Unreacted l-Menthol29.335.4
This compound (ML)38.5267.7
l-Menthyl l-lactoyl-lactate (MLL)18.0224.6
l-Menthyl l-lactoyl-l-lactoyl-lactate (MLLL)5.250.4
LactidePresent0.6

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₄O₃[9]
Molecular Weight228.33 g/mol [2]
Melting Point42-47 °C
Boiling Point142 °C / 5 mmHg
Optical Activity[α]20/D -81°, c = 5 in ethanol
Solubility in WaterVery slightly soluble (141.4 mg/L @ 25 °C est)[6]
AppearanceWhite crystalline powder[2][6]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis for Purity Assessment

This protocol is adapted from methodologies described in the literature for analyzing the composition of this compound reaction mixtures.[7]

Objective: To quantify the amount of this compound, residual l-menthol, and higher lactoyl ester byproducts.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar capillary column).[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 300°C.[7]

  • Oven Temperature Program: 50°C initial, hold for 0 minutes, ramp at 10°C/min to 280°C, hold for 20 minutes.[7]

  • Injection Volume: 0.5 µL.[7]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound batch and dissolve it in 1 mL of a suitable solvent (e.g., acetone (B3395972) or chloroform).

  • Injection: Inject the prepared sample solution into the GC.

  • Data Analysis: Identify peaks based on their retention times, which can be confirmed using a standard of pure this compound and l-menthol. The relative peak areas can be used to determine the percentage composition of the mixture.

Protocol 2: Chiral Separation of Lactate Stereoisomers

This protocol is a general guideline for the separation of lactate stereoisomers, which can be adapted for this compound analysis.

Objective: To determine the stereoisomeric purity of this compound.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV or Chiral Detector.

  • Column: A chiral stationary phase column capable of separating lactate enantiomers (e.g., a column coated with a cyclodextrin (B1172386) derivative).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the specific column.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a polarimeter/chiral detector.

Procedure:

  • Sample Preparation: Prepare a solution of the this compound batch in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: The two enantiomers (l-Menthyl l-lactate (B1674914) and l-Menthyl d-lactate) should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

References

Troubleshooting unexpected sensory profiles of l-Menthyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected sensory profiles of l-Menthyl lactate (B86563) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected sensory profile of high-purity l-Menthyl lactate?

High-purity this compound is known for its distinct physiological cooling effect, which is milder and longer-lasting than that of l-menthol (B7771125).[1][2] It possesses a faint, slightly minty or cool odor and an almost tasteless profile with a subtle, persistent cooling taste.[1][3] This makes it a versatile ingredient in formulations where a strong mint flavor is not desired.[1][4]

Q2: What are the potential causes for a "burnt sugar-like" or "chamomile" off-note in my this compound sample?

The presence of such off-notes can be indicative of impurities or degradation byproducts.[5][6] The synthesis of this compound from l-menthol and l-lactic acid can sometimes result in trace amounts of unreacted starting materials or byproducts from side reactions.[7][8] Certain sources also describe a faint "tobacco" or "chamomile" note as part of its characteristic aroma profile, which might be more pronounced in some batches.[3][5]

Q3: Can the stereoisomeric purity of this compound affect its sensory properties?

Yes, the stereochemistry of menthol (B31143) and lactic acid used in the synthesis of this compound significantly impacts its cooling properties. The l-isomer of menthyl lactate, derived from l-menthol, is preferred for its excellent physiological cooling effects.[5] The presence of other stereoisomers can lead to a weaker or different sensory experience.

Q4: How does pH impact the stability and sensory profile of this compound in a formulation?

This compound is stable in a pH range of 4-8.[6] Outside this range, it may be susceptible to hydrolysis, breaking down into l-menthol and lactic acid. This degradation can alter the sensory profile, potentially introducing the sharper, more volatile notes of menthol and the sour taste of lactic acid.

Troubleshooting Guide

Issue 1: Weak or No Cooling Effect

Possible Causes:

  • Low Concentration: The concentration of this compound in the formulation may be below the sensory threshold.

  • Incorrect Isomer: The sample may contain a high percentage of stereoisomers other than the desired l-menthyl l-lactate.

  • Degradation: The molecule may have hydrolyzed due to improper pH or high-temperature storage.

  • Matrix Effects: Other ingredients in the formulation may be masking the cooling sensation.

Suggested Solutions:

  • Increase Concentration: Gradually increase the concentration of this compound in your formulation. Refer to the table below for typical usage levels.

  • Verify Purity and Isomeric Composition: Request a certificate of analysis (CoA) from your supplier or perform chiral gas chromatography to determine the isomeric purity.

  • Check Formulation pH and Storage Conditions: Ensure the pH of your formulation is within the 4-8 range and that the product is stored at a suitable temperature.

  • Evaluate Matrix Interactions: Conduct sensory evaluations in a simpler base to isolate the effect of this compound.

Issue 2: Presence of Off-Notes (Bitter, Burnt, Chemical)

Possible Causes:

  • Impurities: The sample may contain residual solvents, unreacted starting materials (l-menthol, lactic acid), or byproducts from the synthesis process.[7][8]

  • Degradation: Hydrolysis can lead to the formation of l-menthol and lactic acid, contributing to a harsher sensory profile.

  • Interaction with Other Ingredients: this compound may react with other components in your formulation.

Suggested Solutions:

  • Analytical Testing: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities.

  • Supplier Qualification: Ensure your supplier provides high-purity this compound with comprehensive analytical data.

  • Stability Testing: Conduct stability studies of your formulation to assess any changes in the sensory profile over time.

  • Formulation Review: Evaluate the potential for chemical interactions between this compound and other excipients.

Data Presentation

Table 1: Sensory Profile Comparison: this compound vs. l-Menthol

AttributeThis compoundl-Menthol
Cooling Intensity Milder, gradual onset[1][2]Strong, rapid onset[1]
Cooling Duration Long-lasting[1][3]Shorter duration
Odor Profile Faint, slightly minty[3]Strong, pungent minty odor[9]
Taste Profile Almost tasteless, subtle cooling[3][5]Bitter taste[9]
Irritation Potential Lower potential for skin irritation[1][2]Can cause burning or stinging sensation[1]

Table 2: Recommended Usage Levels of this compound in Different Applications

ApplicationRecommended Concentration (%)
Creams and Lotions0.1 - 0.5
After-Sun Products0.2 - 1.0
Shampoos and Body Washes0.1 - 0.5
Toothpaste0.1 - 1.0[3]
Mouthwash0.01 - 0.2[3]
Chewing Gum0.05 - 0.2[3]
Beverages0.001 - 0.002[3]
Confectionery0.015 - 0.5[3]

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of this compound

Objective: To qualitatively and quantitatively assess the sensory profile of an this compound sample.

Methodology:

  • Panelist Selection: Recruit and train a panel of 8-12 individuals with demonstrated sensory acuity.

  • Sample Preparation: Prepare solutions of this compound in a neutral base (e.g., water, simple hydroalcoholic solution, or unflavored cream base) at varying concentrations.

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized, double-blind manner.

    • Instruct panelists to evaluate the samples for cooling intensity, onset and duration of cooling, and the presence of any off-notes (e.g., bitterness, burnt character, chemical notes).

    • Use a labeled magnitude scale (LMS) or a visual analog scale (VAS) for quantitative evaluation.

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the sample and compare it against a standard or other batches.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity and identify potential impurities in an this compound sample.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A chiral capillary column is necessary for separating stereoisomers.[10]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., acetone, ethanol).[10]

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., coated with a cyclodextrin (B1172386) derivative).[10]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a reference standard.

    • Quantify the purity by calculating the peak area percentage.

    • Identify impurity peaks by comparing their mass spectra (if using GC-MS) to a spectral library or by running standards of potential impurities.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_response Cellular Response TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Activation Ca_Influx Ca²⁺ Influx TRPM8_open->Ca_Influx l_Menthyl_Lactate This compound l_Menthyl_Lactate->TRPM8 Cold_Temp Cold Temperature (<28°C) Cold_Temp->TRPM8 Cooling_Sensation Nerve Signal (Cooling Sensation) Ca_Influx->Cooling_Sensation

Caption: TRPM8 channel activation by this compound leading to a cooling sensation.

Troubleshooting_Workflow Start Unexpected Sensory Profile (e.g., off-note, weak cooling) Check_Purity Verify Purity and Isomeric Composition (GC) Start->Check_Purity Check_Formulation Review Formulation (pH, excipients) Check_Purity->Check_Formulation No Issue Impure Impurity or Isomeric Issue Check_Purity->Impure Issue Found Check_Storage Assess Storage and Handling Conditions Check_Formulation->Check_Storage No Issue Formulation_Issue Formulation Incompatibility or Degradation Check_Formulation->Formulation_Issue Issue Found Storage_Issue Degradation due to Improper Storage Check_Storage->Storage_Issue Issue Found Solution1 Source High-Purity Material Impure->Solution1 Solution2 Adjust pH, Modify Excipients Formulation_Issue->Solution2 Solution3 Control Storage Environment Storage_Issue->Solution3

Caption: A workflow for troubleshooting unexpected sensory profiles of this compound.

Sensory_Profile_Factors cluster_factors Influencing Factors Sensory_Profile This compound Sensory Profile Purity Chemical Purity Purity->Sensory_Profile Isomers Stereoisomeric Composition Isomers->Sensory_Profile Stability Stability (pH, Temp) Stability->Sensory_Profile Formulation Formulation Matrix Formulation->Sensory_Profile

Caption: Key factors influencing the sensory profile of this compound.

References

Technical Support Center: Optimizing l-Menthyl Lactate for Enhanced Skin Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with l-Menthyl lactate (B86563) as a skin permeability enhancer.

Frequently Asked Questions (FAQs)

Q1: What is l-Menthyl lactate and why is it used as a skin penetration enhancer?

A1: this compound is an ester of l-menthol (B7771125) and l-lactic acid. It is utilized in topical and transdermal formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[1][2][3] Its proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules. Lactate esters, in general, are known to be effective and safe penetration enhancers.[4]

Q2: What are the key advantages of using this compound over other penetration enhancers like menthol?

A2: this compound offers a milder and more prolonged cooling sensation compared to the intense and sometimes irritating effect of menthol.[2][3] It is considered to have a lower potential for skin irritation, making it suitable for formulations intended for sensitive skin.[2]

Q3: What concentration of this compound is typically recommended for enhancing skin permeability?

A3: The optimal concentration of this compound can vary depending on the specific drug and formulation. However, recommended usage levels in cosmetic products generally range from 0.1% to 3%.[2] For significant permeability enhancement, concentrations up to 5% (w/v) have been used in experimental settings with other lactate esters.[5] It is crucial to determine the optimal concentration for your specific application through dose-response experiments.

Q4: Is this compound safe for topical application?

A4: Yes, this compound is generally recognized as safe for topical use.[2] It has a low potential for genotoxicity and skin sensitization.[6] However, as with any ingredient, it is recommended to conduct a skin patch test to rule out any potential allergic reactions, especially for individuals with sensitive skin.

Q5: How does the lipophilicity of a drug affect the enhancement ratio of this compound?

A5: Studies on various lactate esters suggest that their enhancement effect is more pronounced for hydrophilic (less lipophilic) drugs compared to lipophilic drugs.[4] This indicates that this compound may be particularly effective at increasing the skin penetration of water-soluble APIs.

Troubleshooting Guides

Issue 1: Low or No Enhancement of Skin Permeability Observed
Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of this compound may be too low. Systematically increase the concentration in your formulation (e.g., 1%, 3%, 5%) and repeat the permeation study to determine the optimal level.
Incompatible Vehicle The vehicle used in your formulation may be hindering the activity of this compound. Ensure the vehicle is compatible and that this compound is fully solubilized. Consider using co-solvents like propylene (B89431) glycol or ethanol (B145695) to improve solubility and partitioning into the stratum corneum.
Drug Properties Highly lipophilic drugs may show limited enhancement with lactate esters.[4] Consider alternative or combination enhancement strategies for these APIs.
Experimental Setup Issues Ensure your Franz diffusion cell setup is correctly validated. Check for air bubbles under the skin membrane, maintain a consistent temperature (32°C or 37°C), and ensure proper stirring in the receptor chamber.[7]
Issue 2: High Variability in Permeation Data
Possible Cause Troubleshooting Step
Inconsistent Skin Samples The thickness and integrity of skin samples can vary significantly. Use skin from the same donor and anatomical site. Pre-screen skin samples for integrity using methods like Transepidermal Water Loss (TEWL) or electrical resistance.
Non-uniform Formulation Application Ensure a consistent and uniform application of your formulation to the skin surface. Use a positive displacement pipette or a similar tool for accurate dosing.
Sampling Errors Standardize your sampling procedure from the receptor compartment of the Franz diffusion cell. Ensure complete mixing before taking a sample and replace the withdrawn volume with fresh, pre-warmed receptor medium.[7]
Analytical Method Variability Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity to ensure reliable quantification of the permeated drug.
Issue 3: Signs of Skin Irritation in in vitro or ex vivo Models
Possible Cause Troubleshooting Step
High Concentration of Enhancer While this compound is considered mild, high concentrations may still cause irritation. Reduce the concentration of this compound in your formulation.
Interaction with Other Excipients Other components in your formulation could be contributing to the irritation. Evaluate the irritation potential of the vehicle and other excipients alone and in combination with this compound.
Compromised Skin Barrier If using a skin model with a compromised barrier, it may be more susceptible to irritation. Ensure the skin integrity is within an acceptable range before starting the experiment.

Quantitative Data Summary

The following table summarizes the enhancement ratios (ER) of various lactate esters on the permeability coefficient (Kp) of drugs with different lipophilicities, as determined by in vitro skin permeation studies. This data can serve as a reference for predicting the potential enhancement effect of this compound.

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate 11.251.582.153.24
Ethyl Lactate 21.421.892.874.12
Propyl Lactate 31.682.353.545.28
Isopropyl Lactate 31.552.173.214.98
Butyl Lactate 42.113.124.897.15
Amyl Lactate 52.544.016.239.87
Octyl Lactate 83.896.239.8515.42
Decyl Lactate 105.128.9714.2122.35
Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers.[5]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of an API through excised skin in the presence of this compound.

Methodology:

  • Skin Preparation: Use full-thickness abdominal or dorsal skin from a suitable animal model (e.g., rat, pig) or human cadaver skin. Carefully excise the skin, remove subcutaneous fat, and store it at -20°C until use.

  • Franz Cell Assembly: Mount the thawed skin sample on a vertical Franz diffusion cell with the stratum corneum side facing the donor compartment. The effective diffusion area typically ranges from 0.5 to 1.8 cm².[5][8]

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions for the API. Maintain the temperature at 32°C or 37°C using a circulating water bath and stir continuously.[5][7]

  • Formulation Application: Apply a precise amount of the formulation containing the API and this compound to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[7]

  • Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

Tape Stripping for Stratum Corneum Drug Content

Objective: To determine the amount of API that has penetrated into the stratum corneum.

Methodology:

  • Formulation Application and Removal: Apply the formulation to a defined area of the skin as in the permeation study. After a specific time, carefully remove any excess formulation from the skin surface.

  • Tape Stripping: Apply a piece of adhesive tape (e.g., 3M Scotch Magic™ Tape) to the treated skin area and press down firmly for a few seconds.[9]

  • Strip Removal: Remove the tape strip in a swift, consistent motion.[10]

  • Repeat: Repeat the stripping process a set number of times (e.g., 10-20 strips) to progressively remove layers of the stratum corneum.[9]

  • Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the API.

  • Quantification: Analyze the amount of API in each extract using a validated analytical method.

  • Data Analysis: Plot the amount of API per strip against the strip number to visualize the drug concentration gradient within the stratum corneum.

Confocal Laser Scanning Microscopy (CLSM) for Visualization

Objective: To visualize the penetration pathway and depth of a fluorescently labeled API or enhancer.

Methodology:

  • Fluorescent Labeling: Use a fluorescently labeled version of your API or a fluorescent probe with similar physicochemical properties.

  • Formulation and Application: Prepare the formulation with the fluorescent compound and apply it to the skin surface as in the permeation study.

  • Incubation: Incubate the skin with the formulation for a defined period.

  • Skin Preparation for Microscopy: After incubation, gently clean the skin surface and prepare a cross-section for imaging.

  • CLSM Imaging: Use a confocal laser scanning microscope to acquire a series of optical sections (z-stack) through the skin.[11][12]

  • Image Analysis: Reconstruct the z-stack to create a 3D image of the skin and visualize the distribution and penetration depth of the fluorescent compound.[12][13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation Formulation Preparation (API + this compound) Franz_Cell Franz Diffusion Cell Study Formulation->Franz_Cell Tape_Stripping Tape Stripping Formulation->Tape_Stripping CLSM Confocal Microscopy (CLSM) Formulation->CLSM Skin Skin Sample Preparation (Excised Skin) Skin->Franz_Cell Skin->Tape_Stripping Skin->CLSM Quantification API Quantification (e.g., HPLC) Franz_Cell->Quantification Tape_Stripping->Quantification Visualization Penetration Visualization CLSM->Visualization Data_Analysis Data Analysis (Flux, ER, Profile) Quantification->Data_Analysis Visualization->Data_Analysis

Caption: Experimental workflow for evaluating this compound's effect on skin permeability.

Penetration_Enhancer_Mechanism cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid_Bilayer Intercellular Lipid Bilayer Lipid_Bilayer->Lipid_Bilayer Increases Fluidity Viable_Epidermis Viable Epidermis Lipid_Bilayer->Viable_Epidermis Enhanced Permeation Enhancer This compound Enhancer->Lipid_Bilayer Disrupts Lipid Packing API API API->Lipid_Bilayer Increased Partitioning & Diffusion

Caption: Proposed mechanism of action for this compound as a skin penetration enhancer.

References

Reducing the faint odor of l-Menthyl lactate in sensitive applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the faint odor associated with l-Menthyl lactate (B86563) in sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical odor profile of l-Menthyl lactate?

A1: this compound is characterized by a faint, mild, and fresh minty odor.[1][2][3] Some evaluations also describe subtle notes that are slightly grassy, or reminiscent of tobacco and chamomile.[4][5][6] It is significantly less intense than the odor of its precursor, l-menthol (B7771125).[7]

Q2: What is the source of the faint odor in this compound?

A2: The faint odor is an inherent characteristic of the this compound molecule itself. However, the perceived intensity can be influenced by the purity of the material. Commercial grades may contain trace amounts of starting materials, primarily l-menthol, which is volatile and has a strong minty odor.[8][9] Other potential sources include byproducts from the synthesis process, such as higher lactoyl esters of menthyl lactate.[8][10][11]

Q3: Why is it critical to reduce this faint odor in certain applications?

A3: In sensitive applications such as high-end cosmetics, pharmaceuticals, or "fragrance-free" product lines, even a faint characteristic odor can be undesirable. Reducing the odor is crucial to maintain the intended scent profile of the final formulation or to achieve true odor neutrality.[4][7]

Q4: Is this compound chemically stable in typical formulations?

A4: Yes, this compound is generally stable under normal storage and use conditions.[5] It maintains its stability within a pH range of 4 to 8, making it suitable for a wide variety of cosmetic and pharmaceutical formulations.[1][7] Instability outside this pH range could potentially lead to degradation and the development of off-odors.

Troubleshooting Guide

Q1: The this compound in my formulation has a stronger minty odor than anticipated. What is the likely cause and solution?

A1: A stronger-than-expected minty odor is typically linked to the purity of the this compound used.

  • Possible Cause : The grade of this compound may contain residual l-menthol from the synthesis process.[8] L-menthol is highly volatile and possesses a much stronger odor profile than this compound.

  • Troubleshooting Steps :

    • Verify Purity : Contact your supplier for a certificate of analysis (CoA) to confirm the purity and check for levels of residual reactants like menthol (B31143). Commercial grades can have purities of ≥97%.[12]

    • Source Higher Purity Grade : Procure a higher purity grade of this compound with lower specified limits for volatile impurities.

    • Purification : If sourcing a higher grade is not feasible, consider implementing a purification step, such as recrystallization, to remove volatile impurities.

Q2: How can I eliminate the inherent faint odor of this compound for a completely "fragrance-free" product?

A2: To eliminate the residual inherent odor for highly sensitive applications, molecular encapsulation or adsorption methods are recommended.

  • Possible Cause : The intrinsic, albeit faint, odor of the this compound molecule itself is detectable.

  • Troubleshooting Steps :

    • Odor Encapsulation with Cyclodextrins : Incorporate a water-soluble, uncomplexed cyclodextrin (B1172386) (e.g., hydroxypropyl-beta-cyclodextrin) into the aqueous phase of your formulation. Cyclodextrins can encapsulate the this compound molecules, effectively trapping the volatile odor compounds and reducing their release into the headspace.[13][14][15]

    • Adsorption : Introduce a high-purity adsorbent material, such as activated carbon or silica, into the formulation process. This is more suitable for processing steps where the adsorbent can be subsequently filtered out.

Q3: I've observed that the odor in my formulation containing this compound changes or intensifies over time. What could be causing this?

A3: While this compound is generally stable, a change in odor over time suggests a potential chemical interaction or degradation within your specific formulation.

  • Possible Cause :

    • The formulation's pH may have shifted to outside the stable 4-8 range, leading to hydrolysis or other degradation pathways.[16]

    • An interaction with another reactive ingredient in the formulation may be occurring.

  • Troubleshooting Steps :

    • Monitor pH : Conduct a stability study and monitor the pH of the formulation over time. If a shift is observed, the buffering capacity of the system may need to be adjusted.

    • Assess Ingredient Compatibility : Systematically evaluate the compatibility of this compound with each individual ingredient in the formulation to identify any potential adverse reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 61597-98-6 / 59259-38-0[4][17]
Molecular Formula C₁₃H₂₄O₃[4]
Molecular Weight 228.33 g/mol [4][5]
Appearance White crystalline powder or fused solid[1][3][4]
Odor Profile Faint, mild, cool, minty; may have slight grassy/tobacco notes[2][4][5]
Solubility Slightly soluble in water; soluble in ethanol (B145695), oils, and glycols[4][7][17]
pH Stability Stable in a pH range of 4-8[1][7]

Table 2: Recommended Application Levels of this compound

ApplicationRecommended Concentration (mg/kg or %)
Beverages 1 - 20 mg/kg[4]
Chewing Gum 500 - 2000 mg/kg[4]
Confectionery 15 - 500 mg/kg[4]
Toothpaste / Mouthwash 10 - 1000 mg/kg[4]
Creams / Lotions 0.1% - 3%[7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general method for purifying this compound to reduce odor-causing impurities like residual l-menthol.

  • Solvent Selection : Based on solubility data, a suitable solvent system is ethanol and water. This compound is soluble in ethanol and only slightly soluble in water.[4][7]

  • Dissolution : Gently warm the minimum required amount of ethanol to 40-50°C. Add the this compound powder to the warm ethanol and stir until it is completely dissolved.

  • Precipitation : Slowly add deionized water (the anti-solvent) dropwise to the stirred ethanol solution at room temperature. Continue adding water until a persistent cloudiness (incipient precipitation) is observed.

  • Crystallization : Cover the container and allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator for several hours to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under a vacuum at a low temperature (e.g., 30-35°C) until a constant weight is achieved. The resulting crystals should have a reduced odor profile.

Protocol 2: Odor Reduction in an Aqueous Formulation via Cyclodextrin Encapsulation

This protocol details the steps for incorporating cyclodextrins to mask the inherent odor of this compound.

  • Cyclodextrin Selection : Choose a highly water-soluble cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), for optimal performance.

  • Preparation of Cyclodextrin Solution : Prepare the aqueous phase of your formulation. While stirring, slowly add the selected cyclodextrin powder to the water until fully dissolved. A typical starting concentration for the cyclodextrin is 1-5% w/w.

  • Preparation of this compound Premix : As this compound has low water solubility, pre-dissolve it in a suitable co-solvent (e.g., propylene (B89431) glycol or ethanol) that is compatible with the final formulation. A typical usage level is 0.1-2.0%.[17]

  • Complexation : Slowly add the this compound premix to the stirring cyclodextrin solution.

  • Equilibration : Continue to stir the mixture at room temperature for at least 60 minutes to allow for the formation of the inclusion complex between the this compound and the cyclodextrin molecules.

  • Formulation Completion : Proceed with adding the remaining ingredients of your formulation to this aqueous phase. The encapsulated this compound will now exhibit a significantly reduced odor.

Visualizations

G start Faint Odor Detected in this compound Formulation check_purity Is the odor stronger than expected (e.g., minty)? start->check_purity check_fragrance_free Is the formulation intended to be 'Fragrance-Free'? start->check_fragrance_free check_stability Did the odor develop or change over time? start->check_stability check_purity->check_fragrance_free No cause_purity Cause: Impurities (e.g., residual l-menthol) check_purity->cause_purity Yes check_fragrance_free->check_stability No cause_inherent Cause: Inherent Odor of this compound check_fragrance_free->cause_inherent Yes cause_degradation Cause: Potential Degradation or Ingredient Interaction check_stability->cause_degradation Yes solution_purity Solution: 1. Verify Purity (CoA) 2. Source Higher Grade 3. Purify via Recrystallization cause_purity->solution_purity solution_inherent Solution: 1. Encapsulate with Cyclodextrins 2. Use Adsorbents cause_inherent->solution_inherent solution_degradation Solution: 1. Check Formulation pH (Stable 4-8) 2. Conduct Ingredient Compatibility Study cause_degradation->solution_degradation

Caption: Troubleshooting workflow for diagnosing and resolving odor issues.

G cluster_0 Before Encapsulation cluster_1 After Encapsulation ML This compound (Volatile/Odorous) Odor Odor Molecules ML->Odor release CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) ML_in_CD l-Menthyl Lactate Trapped Odor is Trapped (Reduced Volatility) ML_plus_CD + arrow Forms Inclusion Complex

Caption: Mechanism of odor reduction via cyclodextrin encapsulation.

G start Impure this compound dissolve 1. Dissolve in minimum hot ethanol (40-50°C) start->dissolve precipitate 2. Add deionized water dropwise until cloudy dissolve->precipitate crystallize 3. Cool slowly to 4°C to form crystals precipitate->crystallize isolate 4. Isolate crystals via vacuum filtration crystallize->isolate wash 5. Wash crystals with ice-cold water isolate->wash dry 6. Dry under vacuum at low heat (~35°C) wash->dry end Purified this compound (Reduced Odor) dry->end

Caption: Workflow for purification of this compound by recrystallization.

References

Validation & Comparative

A Comparative Analysis of l-Menthyl Lactate and Menthol on TRPM8 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of l-Menthyl lactate (B86563) and its parent compound, menthol (B31143), focusing on their activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary sensor for cold temperatures and cooling agents in the human body, making it a critical target for therapeutic interventions in pain, inflammation, and other sensory disorders. This document synthesizes available experimental data to offer an objective comparison of the performance of these two compounds.

Quantitative Analysis of TRPM8 Activation

The potency of l-Menthyl lactate and menthol in activating TRPM8 has been evaluated using various in vitro systems. The half-maximal effective concentration (EC50) is a key parameter for comparing their potency.

CompoundAssay TypeExpression SystemEC50 (μM)Reference
This compound ElectrophysiologyXenopus oocytes163[1]
Menthol ElectrophysiologyXenopus oocytes193[1]
Calcium ImagingHEK293 cells~101 ± 13N/A
ElectrophysiologyHEK293T cells62.64 ± 1.2[2]
ElectrophysiologyN/A39 ± 8N/A
Calcium ImaginghTRPM8 in HEK293 cells81 ± 17[3]

Sensory Profile and Duration of Action

While their potencies at the molecular level appear similar, the sensory experiences elicited by this compound and menthol are distinct.

  • Menthol is characterized by a strong, immediate, and often intense cooling sensation.[4]

  • This compound is described as providing a milder, more subtle, and significantly longer-lasting cooling effect.[4][5][6] This prolonged action is attributed to its gradual release mechanism.[4] Furthermore, this compound is reported to have a lower potential for causing skin irritation compared to menthol.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activation of TRPM8 by chemical agonists like this compound and menthol.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca2+]i) upon TRPM8 activation.

a. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TRPM8 channel are cultured in appropriate media.

  • Cells are seeded onto 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

b. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • After incubation, the cells are washed to remove excess dye.

c. Compound Application and Measurement:

  • A baseline fluorescence is recorded using a fluorescence plate reader or a fluorescence microscope.

  • Test compounds (this compound or menthol) are prepared in the physiological salt solution at various concentrations and added to the wells.

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

d. Data Analysis:

  • The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) is calculated (ΔF/F0).

  • Dose-response curves are generated by plotting the peak ΔF/F0 against the compound concentration to determine the EC50 value.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate TRPM8-expressing cells dye_loading Load cells with Ca2+ sensitive dye plate_cells->dye_loading baseline Record baseline fluorescence dye_loading->baseline add_compound Add this compound or Menthol baseline->add_compound record_response Record fluorescence change add_compound->record_response calculate_deltaF Calculate ΔF/F0 record_response->calculate_deltaF dose_response Generate dose-response curve calculate_deltaF->dose_response calculate_ec50 Determine EC50 dose_response->calculate_ec50

Calcium Imaging Experimental Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels in response to agonist application.

a. Cell Preparation:

  • HEK293 or CHO cells expressing TRPM8 are cultured on glass coverslips.

b. Recording Setup:

  • A glass micropipette with a fine tip is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell's membrane potential is clamped at a specific holding potential (e.g., -60 mV).

c. Compound Application and Data Acquisition:

  • An extracellular solution containing varying concentrations of this compound or menthol is perfused onto the cell.

  • The resulting inward and outward ionic currents are recorded using an amplifier and digitizer. Voltage-step protocols can be applied to study the voltage-dependence of channel activation.

d. Data Analysis:

  • The amplitude of the recorded currents is measured.

  • Dose-response curves are constructed by plotting the current amplitude against the compound concentration to calculate the EC50 value.

  • Current-voltage (I-V) relationships can be plotted to characterize the channel's conductance properties.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by both this compound and menthol initiates a well-defined signaling cascade that ultimately leads to the perception of a cooling sensation.

  • Binding and Activation: The agonist (this compound or menthol) binds to the TRPM8 channel protein, which is a non-selective cation channel.[7]

  • Cation Influx: This binding induces a conformational change in the channel, causing it to open and allowing the influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the sensory neuron.[7]

  • Membrane Depolarization: The influx of positive ions leads to the depolarization of the cell membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.

  • Signal Transmission: The action potential propagates along the sensory nerve fiber to the central nervous system (CNS).

  • Sensation of Cold: The signal is processed in the brain, resulting in the conscious perception of a cooling sensation.

The activity of TRPM8 is also modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.[8]

G agonist This compound or Menthol trpm8 TRPM8 Channel agonist->trpm8 Binds to influx Ca²⁺/Na⁺ Influx trpm8->influx Opens depolarization Membrane Depolarization influx->depolarization action_potential Action Potential depolarization->action_potential cns Signal to CNS action_potential->cns sensation Cooling Sensation cns->sensation pip2 PIP₂ pip2->trpm8 Modulates

TRPM8 Activation Signaling Pathway.

Conclusion

Both this compound and menthol are effective agonists of the TRPM8 channel. While their potencies appear to be in a similar range based on the limited available data, their sensory profiles are notably different. This compound offers a milder and more prolonged cooling sensation with potentially lower irritation, which may be advantageous in certain therapeutic and cosmetic applications. Menthol, in contrast, provides a more intense and immediate cooling effect.

The lack of comprehensive quantitative data for this compound's efficacy, binding affinity, and gating capability at the TRPM8 channel highlights an area for future research. Such data would enable a more complete and direct comparison with menthol and facilitate the rational design of novel TRPM8 modulators for various applications.

References

l-Menthyl Lactate Demonstrates Favorable Irritation Profile Compared to Menthol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of cooling agents with optimal efficacy and minimal adverse effects is paramount. While l-menthol (B7771125) has long been the standard, its utility can be limited by a significant irritation potential. Emerging evidence and widespread use in cosmetic and pharmaceutical formulations suggest that l-Menthyl lactate (B86563), an ester of menthol (B31143) and lactic acid, offers a compelling alternative with a reduced irritation profile. This guide provides a comparative analysis of l-Menthyl lactate and menthol, focusing on experimental data related to their cooling mechanism and the validation of this compound's reduced irritation potential.

This compound is characterized as a milder, gentler cooling agent with a longer-lasting sensory effect compared to the sharp, intense, and often irritating sensation produced by menthol.[1][2][3] The reduced irritation potential of this compound is a significant advantage in formulations intended for sensitive skin or frequent use, mitigating the risk of burning or stinging sensations commonly associated with menthol.[4][5]

Comparative Analysis of Cooling Receptor Activation

The cooling sensation of both l-menthol and this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures.[6][7] The potency of these compounds in activating TRPM8 can be quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency.

A key study demonstrated that this compound activates the TRPM8 channel with an EC50 of 163 µM in an oocyte expression system.[1] This is comparable to, and slightly more potent than, menthol, which exhibited an EC50 of 193 µM in the same system.[1] This suggests that this compound's cooling efficacy is on par with menthol at the receptor level.

CompoundEC50 (TRPM8 Activation)System
This compound 163 µM[1]Oocyte expression system
l-Menthol 193 µM[1]Oocyte expression system

Validation of Reduced Irritation Potential: Methodologies

While there is a consensus in the cosmetic and pharmaceutical industries regarding the lower irritation potential of this compound, publicly available, peer-reviewed studies with quantitative comparative data are limited.[8] The validation of such claims typically involves a battery of standardized toxicological and dermatological tests.

In Vitro Cytotoxicity Assays

A fundamental approach to assessing irritation potential at the cellular level is through in vitro cytotoxicity assays. These tests evaluate the toxicity of a substance to skin cells, such as keratinocytes (e.g., HaCaT cell line).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and l-menthol for a specified period (e.g., 24 hours). A vehicle control (the solvent used to dissolve the compounds) and an untreated control are also included.

  • MTT Assay: After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan (B1609692).

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be calculated for each compound. A higher IC50 value indicates lower cytotoxicity.

Human Repeat Insult Patch Test (HRIPT)

The gold standard for assessing the skin sensitization and irritation potential of a cosmetic or topical ingredient in humans is the Human Repeat Insult Patch Test (HRIPT).[9][10][11][12]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

  • Subject Recruitment: A panel of human volunteers (typically 50-200), which may include individuals who self-identify as having sensitive skin, is recruited.[11][13]

  • Induction Phase: The test material (this compound or l-menthol at a specified concentration in a suitable vehicle) is applied to the skin (usually the back) under an occlusive or semi-occlusive patch.[9][12] This process is repeated on the same site for a total of nine applications over a three-week period.[9] Skin reactions are evaluated by trained personnel before each new application.

  • Rest Phase: A rest period of 10-21 days follows the induction phase, during which no patches are applied.[9]

  • Challenge Phase: A challenge patch with the test material is applied to a new, previously unpatched site on the skin.[10][12]

  • Evaluation: The challenge site is evaluated for signs of irritation (erythema, edema) at 24, 48, 72, and sometimes 96 hours after patch application.[12] The absence of significant skin reactions in the challenge phase indicates a low potential for irritation and sensitization.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and testing procedures discussed, the following diagrams are provided.

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_int Ca²⁺ (Intracellular) Menthol l-Menthol Menthol->TRPM8 Binds to receptor ML This compound ML->TRPM8 Binds to receptor Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPM8_Open Influx Sensation Cooling Sensation Ca_int->Sensation Triggers neuronal signal

Caption: TRPM8 channel activation by cooling agents.

Irritation_Testing_Workflow cluster_invitro In Vitro Assessment cluster_inhuman Human Clinical Trial A1 Keratinocyte Cell Culture A2 Exposure to This compound vs. Menthol A1->A2 A3 Cytotoxicity Assay (e.g., MTT) A2->A3 A4 Measure Cell Viability (IC50) A3->A4 B1 Human Repeat Insult Patch Test (HRIPT) A4->B1 Informs B2 Induction Phase (3 weeks) B1->B2 B3 Rest Phase (2 weeks) B2->B3 B4 Challenge Phase B3->B4 B5 Evaluate Skin Irritation/ Sensitization B4->B5

Caption: Workflow for irritation potential assessment.

Conclusion

This compound presents a favorable alternative to menthol as a cooling agent, primarily due to its significantly lower irritation potential. While its efficacy in activating the TRPM8 cooling receptor is comparable to that of menthol, the esterification of menthol with lactic acid appears to moderate its interaction with the skin, leading to a gentler and more prolonged cooling sensation without the associated harshness. Although direct, quantitative comparative irritation data in peer-reviewed literature is not abundant, the widespread and successful use of this compound in products for sensitive skin, coupled with its safety profile, supports the claim of its reduced irritation.[2][8] Further research employing standardized methodologies such as in vitro cytotoxicity assays and HRIPT would be beneficial to quantitatively substantiate the differential irritation profiles of these two compounds for the scientific and drug development communities.

References

A Comparative Analysis of l-Menthyl Lactate and Icilin as Cooling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two distinct cooling agents: l-Menthyl lactate (B86563) and icilin (B1674354). The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for application in various fields, from pharmaceuticals to consumer products. This document synthesizes experimental data to offer an objective comparison of their performance.

Quantitative Efficacy at the TRPM8 Receptor

The primary molecular target for both l-Menthyl lactate and icilin is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known as the "cold and menthol (B31143) receptor."[1] Activation of TRPM8 in sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization and the sensation of cold. The potency of these compounds as TRPM8 agonists is a key determinant of their cooling efficacy.

CompoundEC50 ValueCell Line/SystemPotency Relative to Menthol
This compound 163 µM[1]Oocyte expression systemSimilar to menthol (Menthol EC50 ≈ 193 µM in the same system)[1]
Icilin 125 ± 30 nMCHO cellsUp to 200 times more potent
0.36 µMHEK 293 cellsSignificantly more potent
1.4 µM-Significantly more potent

Note: EC50 (half-maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates a higher potency.

Comparative Analysis of Cooling Properties

FeatureThis compoundIcilin
Sensation Gentle, mild, and pleasant cooling.[2][3]Extreme and intense cooling sensation.
Duration Long-lasting and sustained cooling effect.[3][4]-
Irritation Potential Low, non-irritating to skin and mucous membranes.[3]Can be irritating at higher concentrations.
Odor Faint, subtle minty aroma.[4]-
Mechanism of Action Activates TRPM8 channels through a more controlled interaction with sensory neurons.[5]"Super-agonist" of TRPM8, with a complex activation mechanism dependent on intracellular Ca2+ and pH.

Signaling Pathways and Mechanism of Action

Both this compound and icilin exert their cooling effect primarily through the activation of the TRPM8 ion channel. However, the specifics of their interaction with the channel and the subsequent intracellular signaling differ significantly.

This compound, an ester of menthol and lactic acid, is thought to have a more controlled and gradual interaction with the TRPM8 channel.[5] This results in a milder and more prolonged cooling sensation compared to the sharp, intense effect of menthol.[6] Neurological studies suggest that this modified molecular structure allows for a more modulated activation of cold receptors.[5]

Icilin, a synthetic compound, is classified as a "super-agonist" of the TRPM8 channel, being significantly more potent and efficacious than menthol. Its mechanism of action is more complex, with studies indicating that its ability to activate TRPM8 is dependent on intracellular calcium levels and is modulated by intracellular pH.

cluster_0 This compound Pathway cluster_1 Icilin Pathway ML This compound TRPM8_ML TRPM8 Channel ML->TRPM8_ML Controlled Activation Ca_ML Ca²⁺/Na⁺ Influx TRPM8_ML->Ca_ML Depolarization_ML Neuron Depolarization Ca_ML->Depolarization_ML Cooling_ML Mild, Prolonged Cooling Sensation Depolarization_ML->Cooling_ML Icilin Icilin TRPM8_Icilin TRPM8 Channel Icilin->TRPM8_Icilin Potent Activation Ca_Icilin Ca²⁺/Na⁺ Influx TRPM8_Icilin->Ca_Icilin Depolarization_Icilin Neuron Depolarization Ca_Icilin->Depolarization_Icilin Cooling_Icilin Intense Cooling Sensation Depolarization_Icilin->Cooling_Icilin Intra_Ca Intracellular Ca²⁺ Intra_Ca->TRPM8_Icilin Modulates pH Intracellular pH pH->TRPM8_Icilin Modulates

Comparative signaling pathways of this compound and Icilin.

Experimental Protocols

The efficacy of cooling agents like this compound and icilin is typically assessed using in vitro techniques that measure the activation of the TRPM8 channel. The two primary methods are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging

This high-throughput method allows for the measurement of intracellular calcium changes in a large population of cells expressing the TRPM8 channel in response to a compound.

Objective: To determine the potency (EC50) of a cooling agent by measuring the increase in intracellular calcium concentration following TRPM8 activation.

Methodology:

  • Cell Culture: HEK293 or CHO cells are genetically engineered to express the human TRPM8 channel. These cells are then cultured on glass coverslips or in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to calcium.

  • Baseline Measurement: A baseline fluorescence level is recorded before the application of the test compound.

  • Compound Application: The cooling agent (this compound or icilin) is applied to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the change in fluorescence against the compound concentration to calculate the EC50 value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through individual TRPM8 channels, offering detailed insights into the channel's gating properties.

Objective: To characterize the electrophysiological response of TRPM8 channels to a cooling agent, including current-voltage relationships and activation/deactivation kinetics.

Methodology:

  • Cell Preparation: Similar to calcium imaging, cells expressing the TRPM8 channel are used.

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • Membrane Patch Isolation: A small patch of the cell membrane containing the TRPM8 channels is either studied in the "whole-cell" configuration or excised.

  • Compound Application: The cooling agent is applied to the cell or the excised patch.

  • Current Recording: The flow of ions through the TRPM8 channels is recorded as an electrical current.

  • Data Analysis: The recorded currents are analyzed to determine the effect of the compound on the channel's opening, closing, and ion conductance.

cluster_workflow Experimental Workflow for Efficacy Comparison start Start cell_culture TRPM8-Expressing Cell Culture (e.g., HEK293, CHO) start->cell_culture calcium_imaging Calcium Imaging Assay cell_culture->calcium_imaging electrophysiology Patch-Clamp Electrophysiology cell_culture->electrophysiology data_analysis Data Analysis calcium_imaging->data_analysis electrophysiology->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Generalized experimental workflow for comparing cooling agent efficacy.

References

Quantitative analysis of the duration of l-Menthyl lactate's cooling effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Cooling Agents

In the pursuit of developing effective topical formulations and oral care products, the selection of an appropriate cooling agent is paramount. While menthol (B31143) has traditionally dominated the market, alternatives like l-Menthyl lactate (B86563) and the synthetic compound icilin (B1674354) offer distinct sensory profiles and durations of action. This guide provides a quantitative analysis of the cooling effect duration of l-Menthyl lactate in comparison to menthol and icilin, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cooling Agent Performance

Cooling AgentOnset of Cooling SensationDuration of Cooling SensationIntensity of Cooling Sensation
This compound GradualProlonged (Qualitative)[1][2][3]Mild and pleasant[1][3]
Menthol RapidUp to 60 minutes (skin temperature)[4]; 12.3-19.6 minutes (sensory)[5]; up to 30 minutes (sensory)[6]Strong, can be harsh[1]
Icilin RapidData not available (noted for high potency)"Super-cooling agent," very high potency

Signaling Pathways of Cooling Agents

The sensation of cold is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons. This compound, menthol, and icilin all exert their cooling effects by activating the TRPM8 receptor, leading to an influx of calcium and sodium ions and subsequent neuronal depolarization, which is interpreted by the brain as a cold sensation. However, their mechanisms of activation differ significantly.

Menthol is a direct agonist of the TRPM8 channel. In contrast, the activation of TRPM8 by the "super-cooling" agent icilin is notably dependent on intracellular calcium, suggesting a distinct binding site or allosteric modulation mechanism.[2] this compound, an ester of menthol and lactic acid, also activates the TRPM8 channel, but its gradual hydrolysis in the skin is thought to contribute to its prolonged and milder cooling effect.[2]

G TRPM8 Signaling Pathway for Cooling Sensation cluster_stimuli Cooling Stimuli cluster_receptor Sensory Neuron cluster_cellular_response Cellular Response cluster_sensation Perception Menthol l-Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Direct Agonist ML This compound ML->TRPM8 Direct Agonist (Gradual) Icilin Icilin Icilin->TRPM8 Potent Agonist (Ca²⁺ dependent) Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Brain Brain Depolarization->Brain Sensation Cooling Sensation Brain->Sensation

Figure 1. Activation of the TRPM8 signaling pathway by various cooling agents.

Experimental Protocols

1. Sensory Analysis for Cooling Effect Duration

This protocol outlines a method for quantifying the perceived cooling sensation of topical products using a trained sensory panel.

  • Objective: To determine the onset, intensity, and duration of the cooling sensation of a topical product.

  • Panelists: A panel of 10-15 trained individuals, screened for their ability to perceive and scale sensory stimuli.

  • Procedure:

    • Acclimatization: Panelists acclimatize in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 20 minutes.

    • Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to a designated area of the skin, typically the inner forearm.

    • Evaluation: Panelists rate the intensity of the cooling sensation on a labeled magnitude scale (e.g., 0 = no sensation, 100 = strongest imaginable sensation) at specified time intervals (e.g., immediately after application, then every 5 minutes for up to 2 hours).

    • Data Analysis: The mean cooling intensity is plotted against time to generate a time-intensity curve. The duration of the cooling effect is defined as the time until the sensation returns to baseline.

2. Infrared Thermography for Skin Temperature Measurement

This protocol describes the use of a non-invasive technique to objectively measure changes in skin temperature following the application of a cooling agent.

  • Objective: To quantify the change in skin surface temperature and the duration of this change after applying a topical product.

  • Equipment: A high-resolution thermal imaging camera.

  • Procedure:

    • Acclimatization: The subject remains in a controlled environment for at least 20 minutes to allow skin temperature to stabilize.

    • Baseline Measurement: A baseline thermal image of the target skin area is captured.

    • Application: The test product is applied to the skin.

    • Imaging: Thermal images are recorded at regular intervals (e.g., every minute) for a predetermined period (e.g., 60 minutes).

    • Data Analysis: The average temperature of the treated area is extracted from each thermal image and plotted over time. The duration of the cooling effect is the time taken for the skin temperature to return to the baseline.

Figure 2. Workflow for sensory and instrumental evaluation of cooling agents.

Conclusion

This compound presents a compelling alternative to traditional menthol, offering a milder and more prolonged cooling sensation with a potentially better tolerability profile. While precise quantitative data on its cooling duration remains an area for further public research, qualitative evidence strongly supports its long-lasting effects. The distinct mechanisms of action of this compound, menthol, and icilin on the TRPM8 receptor highlight the diverse pharmacological profiles of available cooling agents. The experimental protocols outlined in this guide provide a framework for the robust and reproducible quantification of the cooling effects of these and other novel compounds, aiding in the development of next-generation topical and oral care products.

References

A Head-to-Head Comparison of L-Menthyl Lactate and Other Cooling Agents: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cooling agent is a critical decision impacting product efficacy, sensory experience, and user compliance. This guide provides an objective, data-driven comparison of l-Menthyl lactate (B86563) with other common cooling agents, supported by experimental data and detailed methodologies.

l-Menthyl lactate, an ester of menthol (B31143) and lactic acid, has emerged as a popular alternative to traditional cooling agents like menthol, offering a distinct sensory profile and favorable physicochemical properties. This comparison guide delves into the key performance indicators of this compound and its counterparts, providing a comprehensive resource for informed ingredient selection.

Comparative Analysis of Physicochemical and Sensory Properties

This compound distinguishes itself from other cooling agents through its unique combination of a delayed, prolonged cooling sensation and a milder, less intrusive odor profile.[1][2][3] Unlike the intense, immediate burst of cold from menthol, which can sometimes be accompanied by irritation or a burning sensation, this compound provides a gentler and more sustained cooling effect.[1][2] This makes it particularly suitable for applications on sensitive skin.[1][4]

PropertyThis compoundl-MentholWS-3 (N-Ethyl-p-menthane-3-carboxamide)WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)Icilin
Cooling Sensation Mild, delayed onset, long-lasting[1][2][3]Strong, immediate, shorter duration[2]Strong, immediateStrong, clean, initial coolingVery strong, long-lasting
Odor Faint, slightly minty[1][4]Strong, minty[2]Virtually odorlessVirtually odorlessOdorless
Taste Virtually tasteless[2][4]Bitter, minty[5]TastelessSlightly bitter aftertaste---
Irritation Potential Low[1][2][4]High, especially at higher concentrations[2]Low to moderateLowModerate to high
Solubility Soluble in oils and alcohols; slightly soluble in water[1][4]Soluble in oils and alcohols; slightly soluble in waterSoluble in oils and alcoholsSoluble in water, oils, and alcoholsSoluble in water
Stability Good chemical stability[1][3]Prone to sublimation and volatility[5]Good stabilityGood stabilityGood stability

Mechanism of Action: The TRPM8 Receptor

The cooling sensation elicited by this compound and other cooling agents is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.[3][6][7] TRPM8 is a polymodal receptor, meaning it can be activated by both chemical ligands (like menthol and its derivatives) and cold temperatures (below 28°C).[8][9][10]

Activation of the TRPM8 channel leads to an influx of calcium and sodium ions, depolarizing the neuron and triggering an action potential. This signal is then transmitted to the brain, where it is interpreted as a sensation of cold, even in the absence of an actual temperature drop.[7]

The differing sensory profiles of various cooling agents can be attributed to their distinct interactions with the TRPM8 receptor. The esterification of menthol to form this compound alters its molecular structure, leading to a more controlled and gradual interaction with the TRPM8 channel.[3] This results in a smoother and more prolonged cooling sensation compared to the direct and potent activation by menthol.[3]

TRPM8_Activation_Pathway cluster_membrane Cell Membrane p1 p2 p1->p2 p3 p4 p3->p4 CoolingAgent This compound / Other Cooling Agents TRPM8 TRPM8 Receptor CoolingAgent->TRPM8 Binds to Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal Transmission Sensation Sensation of Cold Brain->Sensation Perceives Calcium_Flux_Assay_Workflow A 1. Culture & Transfect HEK293 cells with TRPM8 B 2. Load cells with Calcium-sensitive dye A->B D 4. Measure baseline fluorescence B->D C 3. Prepare serial dilutions of Cooling Agent E 5. Add Cooling Agent to cells C->E D->E F 6. Record fluorescence change over time E->F G 7. Analyze data and calculate EC50 F->G Sensory_Panel_Workflow A 1. Recruit and Train Sensory Panel B 2. Prepare Formulations with Cooling Agents & Placebo A->B C 3. Standardized Application of samples to panelists' skin B->C D 4. Panelists rate sensory attributes at set intervals C->D E 5. Collect and statistically analyze the data D->E F 6. Generate sensory profiles for each cooling agent E->F

References

A Comparative Analysis of Cooling Agents: Validating the Sensory Profile of l-Menthyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of l-Menthyl lactate (B86563) against other cooling alternatives, supported by experimental data.

In the pursuit of developing products with specific sensory experiences, the selection of an appropriate cooling agent is paramount. While menthol (B31143) has traditionally dominated the market with its potent and immediate cooling sensation, alternatives like l-Menthyl lactate and icilin (B1674354) offer distinct profiles that may be better suited for certain applications. This guide provides a comprehensive comparison of the cooling profiles of this compound, menthol, and icilin, supported by sensory panel validation data and detailed experimental protocols.

Executive Summary: Cooling Profile Comparison

Sensory panel evaluations consistently demonstrate that this compound provides a milder, more gradual, and significantly longer-lasting cooling sensation compared to the intense, rapid onset and shorter duration of menthol.[1][2][3] Icilin, a synthetic compound, is recognized for its potent, "super-cooling" effect that is significantly stronger than menthol.[4]

Cooling AgentOnset of SensationMaximum Cooling Intensity (Imax)Total Duration of Cooling (Tdur)Key Sensory Attributes
This compound GradualMild to ModerateLong-lastingSmooth, refreshing, non-irritating, faint minty odor[1][2][3]
l-Menthol RapidHighModerateSharp, intense, sometimes associated with a burning sensation, strong minty odor[2][3]
Icilin RapidVery HighLong-lastingPotent, "super-cooling" sensation[4]

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation elicited by this compound, menthol, and icilin is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel predominantly expressed in sensory neurons.

Activation of the TRPM8 channel by a cooling agent leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold potential, generates an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space l_menthyl_lactate This compound TRPM8 TRPM8 Channel (Inactive) l_menthyl_lactate->TRPM8 menthol l-Menthol menthol->TRPM8 icilin Icilin icilin->TRPM8 cold_temp Cold Temperature cold_temp->TRPM8 TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Activation ca_na_influx Ca²⁺/Na⁺ Influx TRPM8_active->ca_na_influx depolarization Membrane Depolarization ca_na_influx->depolarization action_potential Action Potential depolarization->action_potential brain Brain action_potential->brain sensation Sensation of Cold brain->sensation

Figure 1: Simplified TRPM8 signaling pathway for cooling sensation.

Experimental Protocols: Sensory Panel Validation

The following outlines a detailed methodology for the sensory panel validation of cooling agents using Time-Intensity (T-I) analysis.

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 healthy, non-smoking subjects (ages 18-50) with good sensory acuity. Screen for any skin sensitivities or allergies.

  • Training: Conduct several training sessions to familiarize panelists with the T-I evaluation procedure. Train them to identify and rate the intensity of the cooling sensation on a standardized scale (e.g., a 15-point scale where 0 = no sensation and 15 = extremely intense cooling). Use known cooling agents like menthol at various concentrations as references to anchor the scale.

2. Sample Preparation and Application:

  • Preparation: Prepare solutions or gels containing equimolar concentrations of this compound, l-menthol, and icilin in a neutral base (e.g., a hydroalcoholic gel or a flavorless oral rinse). A placebo (base without any cooling agent) should also be prepared.

  • Application (Topical): Apply a standardized amount (e.g., 0.5 mL) of each sample to a delineated area (e.g., 4 cm²) on the panelists' forearms. The order of sample application should be randomized and counterbalanced across panelists.

  • Application (Oral): For oral evaluation, provide a standardized volume (e.g., 10 mL) of the rinse for the panelist to swish in their mouth for a set duration (e.g., 30 seconds) before expectorating.

3. Time-Intensity (T-I) Evaluation:

  • Procedure: Immediately after sample application, panelists begin to rate the intensity of the cooling sensation continuously over a set period (e.g., 30 minutes) using a computerized T-I data collection system.

  • Data Collection: The system records the intensity ratings at regular intervals (e.g., every 5 seconds).

  • Washout Period: A sufficient washout period (e.g., at least 15 minutes) with water and crackers (for oral studies) should be enforced between samples to prevent sensory fatigue and carry-over effects.

4. Data Analysis:

  • From the individual T-I curves, the following parameters are extracted:

    • Imax (Maximum Intensity): The highest intensity rating recorded.

    • Tmax (Time to Maximum Intensity): The time at which Imax occurs.

    • Tdur (Total Duration): The total time from the onset of the sensation until it returns to baseline.

  • Statistical analysis (e.g., ANOVA) is then used to determine significant differences in these parameters between the different cooling agents.

Experimental_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training randomization Randomized Sample Application panelist_selection->randomization sample_prep Sample Preparation (Cooling Agents & Placebo) sample_prep->randomization ti_evaluation Time-Intensity Evaluation randomization->ti_evaluation washout Washout Period ti_evaluation->washout Between Samples data_extraction Data Extraction (Imax, Tmax, Tdur) ti_evaluation->data_extraction washout->randomization stat_analysis Statistical Analysis data_extraction->stat_analysis results Comparative Results stat_analysis->results

Figure 2: Experimental workflow for sensory panel validation.

Conclusion

The sensory panel validation of this compound's cooling profile confirms its distinct characteristics compared to menthol and icilin. Its mild, gradual, and prolonged cooling effect makes it an excellent alternative for applications where a less aggressive and more sustained sensation is desired, such as in skincare, oral care, and pharmaceutical formulations. The choice of cooling agent should be guided by the desired sensory experience and the specific requirements of the product being developed. The methodologies outlined in this guide provide a robust framework for the objective evaluation and comparison of cooling agents.

References

Validating the Safety and Toxicity of l-Menthyl Lactate for Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the validity of experimental results and the safety of laboratory personnel. l-Menthyl lactate (B86563), a cooling agent increasingly utilized in various research applications, presents a favorable safety profile compared to traditional alternatives like menthol (B31143) and other synthetic compounds such as icilin. This guide provides a comprehensive comparison of the safety and toxicity of l-Menthyl lactate, menthol, and icilin, supported by available experimental data and detailed methodologies for key safety assessments.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and its common alternatives, menthol and icilin. This data is essential for making an informed decision on the most suitable cooling agent for specific research needs.

Toxicological EndpointThis compoundMentholIcilin
Acute Oral Toxicity (LD50) >5000 mg/kg (rat)3180 - 3300 mg/kg (rat)[1][2][3]Harmful if swallowed (Classification)[4][5]
Acute Dermal Toxicity (LD50) >10000 mg/kg (rabbit)>5000 mg/kg (rabbit)[1][6]Harmful in contact with skin (Classification)[4][5]
Acute Inhalation Toxicity (LC50) Data not available5289 mg/m³/4h (rat)Harmful if inhaled (Classification)[4][5]
Skin Irritation/Corrosion Not classified as an irritant[7]Irritating to skin (Draize test: 500 mg/24H Mild)No irritant effect[8]
Eye Irritation/Corrosion Not expected to be an irritant[9]Causes serious eye irritation[1]No irritating effect[8]
Skin Sensitization Not a sensitizer (B1316253) in humans at 50%Weak sensitizerNo sensitizing effects known[8]
Genotoxicity Not genotoxic[10][11]No mutagenic potential in vivoInvestigated as a mutagen[4]
Carcinogenicity Low potentialNo evidence of carcinogenic activityData not available
Reproductive & Developmental Toxicity Low potential[10][11]Not embryo- or fetotoxic, no teratogenic propertiesData not available

Experimental Protocols for Key Safety and Toxicity Assays

The following are detailed methodologies for key toxicological studies typically performed to assess the safety of chemical substances like this compound, based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)
  • Objective: To determine the lethal dose of a substance when applied to the skin.

  • Test Animals: Adult rats, rabbits, or guinea pigs.

  • Procedure:

    • The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area).

    • The area is covered with a porous gauze dressing and non-irritating tape.

    • Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.

    • A limit test at 2000 mg/kg body weight is often performed initially. If no mortality is observed, further testing at higher doses may not be necessary.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause mortality in 50% of the treated animals.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of shaved skin.

    • The patch is covered with a gauze pad for a 4-hour exposure period.

    • After exposure, the substance is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Endpoint: Observations are scored on a scale of 0 to 4 for both erythema and edema. The mean scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye.

    • The other eye serves as an untreated control.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of the ocular reactions is scored according to the Draize scale. The scores are used to classify the substance's eye irritation potential.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD Guideline 406)
  • Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Test Animal: Guinea pig.

  • Procedure:

    • Induction Phase: The animals are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) through intradermal injections and subsequent topical application to enhance the immune response.

    • Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive skin site.

  • Endpoint: The skin reactions at the challenge site are observed at 24 and 48 hours and scored for erythema and edema. A substance is considered a sensitizer if a significant number of test animals show a positive reaction compared to a control group.

Visualizing Key Concepts and Workflows

To further clarify the context of this compound's use and safety validation, the following diagrams illustrate relevant pathways and processes.

TRPM8_Signaling_Pathway cluster_stimuli Cooling Agents This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Activation Neuron Sensory Neuron Ca_Influx->Neuron Depolarization Sensation Cooling Sensation Neuron->Sensation Signal to Brain

Caption: Simplified TRPM8 signaling pathway activated by cooling agents.

Safety_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Confirmation (if necessary) cluster_2 Phase 3: Final Safety Evaluation A Literature Review & (Q)SAR Analysis B In Vitro Cytotoxicity Assays A->B C In Vitro Skin & Eye Irritation Models B->C D In Vitro Sensitization Assays C->D E Acute Toxicity (Oral, Dermal) D->E Proceed if data is inconclusive F Skin & Eye Irritation (Draize Test) E->F G Skin Sensitization (LLNA/GPMT) F->G H Hazard Identification & Classification G->H I Risk Assessment & Safe Handling Guidelines H->I

Caption: A typical workflow for the safety assessment of a new research chemical.

Caption: Decision flowchart for selecting a cooling agent based on safety.

References

A Comparative Analysis of l-Menthyl Lactate Stereoisomers' Efficacy in TRPM8 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of l-Menthyl lactate (B86563) stereoisomers as cooling agents, focusing on their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8). The cooling sensation imparted by menthol (B31143) and its derivatives is primarily mediated through the activation of this ion channel. The stereochemistry of these compounds plays a pivotal role in their efficacy, influencing both their binding affinity to the TRPM8 receptor and their ability to induce a cooling sensation. While l-menthyl l-lactate (B1674914) is the most commonly utilized stereoisomer for its pronounced and pleasant cooling properties, this guide delves into the available experimental data to offer a comparative perspective.[1][2]

Quantitative Comparison of TRPM8 Activation

TRPM8 Activation by Menthol Stereoisomers

A study utilizing whole-cell patch-clamp recordings on HEK293T cells expressing mouse TRPM8 provides precise data on the differential activation by various menthol stereoisomers.[3][4][5] This data is crucial for understanding the receptor's stereochemical preferences.

StereoisomerEC50 (µM) at +80 mVK_d_ (µM) at +80 mVL at +80 mVEC50 (µM) at -80 mVK_d_ (µM) at -80 mVL at -80 mV
(-)-Menthol62.64 ± 1.2165.71 ± 2.81.66 ± 0.05129.58 ± 12.3179.31 ± 17.02.60 ± 0.01
(+)-Menthol166.41 ± 14.1425.83 ± 36.11.55 ± 0.01473.50 ± 62.4599.37 ± 79.01.26 ± 0.01
(+)-Isomenthol215.17 ± 15.2572.29 ± 40.41.60 ± 0.011146.00 ± 117.01448.00 ± 148.01.26 ± 0.01
(+)-Neomenthol206.22 ± 11.4557.73 ± 30.81.65 ± 0.01---
(+)-Neoisomenthol209.73 ± 13.9557.73 ± 36.91.59 ± 0.01---

Data adapted from Chen, et al. (2022).[6] EC50: Half-maximal effective concentration. K_d_: Dissociation constant, indicating binding affinity. L: A measure of gating efficacy.

TRPM8 Activation by l-Menthyl Lactate

Direct comparative studies on the TRPM8 activation by different this compound stereoisomers are limited. However, the efficacy of the most common isomer, (-)-Menthyl lactate (derived from l-menthol (B7771125) and L-lactic acid), has been evaluated.

CompoundAssay SystemEC50 (µM)Sensory Profile
(-)-Menthyl lactateOocyte expression system163Mild, long-lasting cooling, fresh, minty, with a somewhat burnt sugar-like and sweet menthol taste.[1][2][7]
(-)-MentholOocyte expression system193Strong, fresh, minty cooling sensation.[7]

The EC50 value for (-)-Menthyl lactate is comparable to that of (-)-menthol, indicating a similar potency in activating the TRPM8 receptor in this system.[7] The preference for the l-menthyl l-lactate stereoisomer in commercial applications is due to its excellent physiological cooling effect.[1] Based on the pronounced stereoselectivity of the TRPM8 receptor for menthol, it is inferred that the stereochemistry of both the menthyl and lactate moieties of menthyl lactate significantly influences its efficacy. A patent mentioning a sensory test comparing a mixture containing l-menthyl l-lactate and a small amount of l-menthyl d-lactate with pure l-menthyl l-lactate suggests that the l-lactyl moiety is important for the desired sensory profile.[8]

Signaling Pathways and Experimental Workflows

The cooling sensation is initiated by the binding of this compound to the TRPM8 receptor, a non-selective cation channel. This binding event triggers a conformational change in the receptor, leading to the influx of Ca²⁺ and Na⁺ ions, which depolarizes the sensory neuron and signals the sensation of cold to the brain.

TRPM8_Activation_Pathway cluster_stimulus Stimuli cluster_receptor Cell Membrane cluster_cellular_response Intracellular Signaling l-Menthyl_lactate This compound Stereoisomers TRPM8 TRPM8 Receptor l-Menthyl_lactate->TRPM8 Binds to Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens Depolarization Neuronal Depolarization Ca_Influx->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Transmits

Caption: TRPM8 receptor activation by this compound.

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound stereoisomers using an in-vitro calcium imaging assay.

Calcium_Imaging_Workflow start Start cell_culture Culture TRPM8-expressing HEK293 cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding dye_loading Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading compound_addition Add this compound stereoisomers dye_loading->compound_addition fluorescence_measurement Measure fluorescence change (Ca²⁺ influx) compound_addition->fluorescence_measurement data_analysis Analyze data and determine EC50 values fluorescence_measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to Analytical Methods for l-Menthyl Lactate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of l-Menthyl lactate (B86563), a widely used cooling agent in pharmaceutical and cosmetic products. While High-Performance Liquid Chromatography (HPLC) is a staple in pharmaceutical analysis, established validated methods for l-Menthyl lactate are more commonly found using Gas Chromatography (GC). This document outlines a validated GC-Flame Ionization Detection (FID) method and presents a robust Reverse-Phase HPLC (RP-HPLC) method suitable for validation and routine use. The performance of these methods is compared to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly sensitive and effective method for the analysis of volatile and semi-volatile compounds like this compound.[1][2] A validated GC-FID method has been successfully used for the determination of this compound in complex matrices.

Experimental Protocol: GC-FID

This protocol is based on established methods for the quantification of cooling agents, including this compound.[3]

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 15 mg of this compound reference standard in a 10 mL volumetric flask using ethanol (B145695) as the diluent.[3]

  • Internal Standard Stock Solution: Prepare a 0.2 mg/mL solution of phenyl acetate (B1210297) in ethanol.[3]

  • Working Standard Solutions: Serially dilute the this compound stock solution with the internal standard solution to prepare a series of calibration standards. A typical concentration range for this compound is 7.5 to 1500.0 µg/mL.[3]

  • Sample Extraction: For solid samples, such as tipping paper, fragments can be extracted with the internal standard solution in a shaker at a controlled temperature (e.g., 30°C for 25 minutes).[3] The extract should be filtered through a 0.45 µm filter before analysis.[3]

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Column: HP-5MS (30 m × 250 µm × 0.25 µm) or equivalent non-polar capillary column.[3]

  • Carrier Gas: Nitrogen (N₂) or Helium (He) at a constant flow rate of 1 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Detector Temperature: 250°C.[3]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 230°C at a rate of 5°C/min, and hold for 2 minutes.[3]

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 15:1.[3]

Performance Data: Validated GC-FID Method

The following table summarizes the validation parameters for a GC-FID method for this compound quantification.

Validation ParameterPerformance
Linearity Range 7.5 - 1500.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 - 0.32 µg/mL
Limit of Quantification (LOQ) 0.49 - 1.06 µg/mL
Accuracy (Recovery) 81.23% - 100.62%
Precision (RSD%) 0.34% - 1.64% (n=5)

Data adapted from a study on cooling agents in cigarette tipping paper.[3]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

While less common for this compound, RP-HPLC offers a powerful alternative, particularly for non-volatile or thermally sensitive compounds.[2][4] An HPLC method for related compounds like lactic acid and methyl lactate has been established, providing a strong basis for a method for this compound.[5]

Proposed Experimental Protocol: RP-HPLC

This proposed method is based on the successful separation of similar lactate esters and is suitable for further validation.[5]

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol (B129727) and a dilute acidic solution (e.g., 0.005 M H₂SO₄) in a ratio of 9:1 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm.[5][6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

Comparative Analysis: GC-FID vs. RP-HPLC

The choice between GC-FID and RP-HPLC depends on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation.

FeatureGC-FIDRP-HPLC
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Sample Volatility Required. Suitable for this compound.Not required. Advantageous for complex matrices.
Sensitivity Generally high for volatile compounds.Dependent on the chromophore and detector.
Speed Typically faster run times.[2]Can have longer run times.[7]
Instrumentation Cost Generally lower initial and operational costs.[2]Higher initial and solvent costs.[2]
Derivatization Generally not required for this compound.Not required.
Robustness Well-established and robust for routine analysis.Highly robust and widely used in pharmaceuticals.

Workflow for Analytical Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating a chromatographic method according to ICH guidelines.

MethodValidationWorkflow start Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method for Routine Use documentation->end

Caption: A flowchart of the analytical method validation process.

References

L-Menthyl Lactate's Sensory Receptor Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of l-Menthyl Lactate's Cross-Reactivity with TRPM8, TRPA1, and TRPV1 Sensory Receptors.

L-Menthyl lactate (B86563), a widely utilized cooling agent in cosmetics, food products, and pharmaceuticals, is primarily recognized for its activation of the transient receptor potential melastatin 8 (TRPM8) channel, eliciting a cooling sensation. However, a comprehensive understanding of its interaction with other key sensory receptors, namely the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels, is crucial for its targeted and safe application. This guide provides a comparative analysis of this compound's activity on these three receptors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Receptor Activity

The following table summarizes the known quantitative data for the interaction of this compound and its constituent components, l-menthol (B7771125) and lactate, with TRPM8, TRPA1, and TRPV1 receptors. It is important to note that direct experimental data for this compound's effect on TRPA1 and TRPV1 is limited in publicly available literature. Therefore, the activity of its hydrolysis products, l-menthol and lactate, are presented to infer potential cross-reactivity.

CompoundReceptorActionEC50 / IC50 (µM)Experimental System
This compound TRPM8 Activation 163 Oocyte expression system
l-MentholTRPM8Activation193Oocyte expression system
l-MentholTRPA1Activation (bimodal)95 (Activation)Heterologously expressed TRPA1
Inhibition (bimodal)56 (Inhibition)Heterologously expressed TRPA1
LactateTRPV1Inhibition~700Human TRPV1 expressed in HEK293T cells

Inferred Cross-Reactivity of this compound

  • TRPM8: this compound is a potent agonist of the TRPM8 receptor, the primary sensor for cold temperatures and cooling agents. Its EC50 value of 163 µM indicates a high affinity for the channel, comparable to that of its parent compound, l-menthol (EC50 of 193 µM)[1].

  • TRPV1: There is no direct evidence of this compound activating or inhibiting the TRPV1 receptor, the sensor for noxious heat and capsaicin. However, studies have shown that lactate, the other hydrolysis product of this compound, is a potent inhibitor of TRPV1[3]. This suggests that under conditions where this compound might hydrolyze, the released lactate could potentially exert an inhibitory effect on TRPV1 activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the interaction of compounds with TRP channels.

Calcium Imaging Assay for TRP Channel Activation

This protocol is a standard method for screening compounds that modulate the activity of TRP channels by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human TRP channel of interest (TRPM8, TRPA1, or TRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

2. Fluorescent Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered saline solution for 45-60 minutes at 37°C. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
  • After incubation, the dye solution is removed, and cells are washed again with the buffered saline solution.

3. Compound Application and Signal Detection:

  • The 96-well plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).
  • Baseline fluorescence is recorded for 10-20 seconds.
  • Test compounds (including this compound) at various concentrations are automatically added to the wells.
  • Fluorescence intensity is measured kinetically for 2-5 minutes. An increase in fluorescence indicates an influx of calcium and activation of the channel.
  • A known agonist for each channel (e.g., Menthol for TRPM8, AITC for TRPA1, Capsaicin for TRPV1) is used as a positive control.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
  • EC50 or IC50 values are calculated using a sigmoidal dose-response curve fit.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel activity by directly measuring the ionic currents flowing through the cell membrane.

1. Cell Preparation:

  • Cells expressing the TRP channel of interest are grown on glass coverslips.
  • The coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

2. Pipette Preparation and Seal Formation:

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl2, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
  • The micropipette is positioned using a micromanipulator to approach a single cell.
  • Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

3. Whole-Cell Configuration and Recording:

  • A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.
  • The cell is voltage-clamped at a holding potential of -60 mV.
  • Currents are recorded in response to voltage ramps or steps.
  • Test compounds are applied to the cell via the perfusion system.

4. Data Acquisition and Analysis:

  • Currents are amplified, filtered, and digitized using a patch-clamp amplifier and data acquisition software.
  • The amplitude and characteristics of the currents in the presence and absence of the test compound are analyzed to determine its effect (activation, inhibition, or modulation).
  • Dose-response curves are constructed by plotting the current amplitude against the compound concentration to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of TRPM8, TRPA1, and TRPV1, along with a typical experimental workflow for assessing receptor cross-reactivity.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular l-Menthyl_lactate This compound TRPM8 TRPM8 Channel l-Menthyl_lactate->TRPM8 Binds to Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Triggers Sensation Cooling Sensation AP->Sensation Leads to TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Menthol Menthol (low conc.) TRPA1 TRPA1 Channel Menthol->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Triggers Sensation Irritation/Pain Neurotransmitter_release->Sensation Leads to TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lactate Lactate TRPV1 TRPV1 Channel Lactate->TRPV1 Inhibits Capsaicin Capsaicin / Heat Capsaicin->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Sensation Pain Sensation Ca_influx->Sensation Leads to Experimental_Workflow start Start cell_prep Prepare cells expressing TRPM8, TRPA1, or TRPV1 start->cell_prep assay_type Select Assay cell_prep->assay_type ca_imaging Calcium Imaging assay_type->ca_imaging Screening patch_clamp Whole-Cell Patch-Clamp assay_type->patch_clamp Detailed Characterization compound_app Apply this compound (dose-response) ca_imaging->compound_app patch_clamp->compound_app data_acq Data Acquisition compound_app->data_acq data_analysis Data Analysis (EC50/IC50 determination) data_acq->data_analysis comparison Compare activity across receptor types data_analysis->comparison end End comparison->end

References

A Comparative Analysis of l-Menthyl Lactate as a Dermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical and cosmetic formulation. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of most exogenous substances. To overcome this, penetration enhancers are widely incorporated into topical and transdermal formulations to reversibly decrease the barrier function of the skin and facilitate drug permeation. l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and lactic acid, has garnered increasing interest as a penetration enhancer due to its favorable safety profile and dual functionality as a cooling agent. This guide provides a comparative study of l-Menthyl lactate's performance against other commonly used penetration enhancers, supported by experimental data, detailed protocols, and mechanistic visualizations.

Comparative Performance of Penetration Enhancers

The efficacy of a penetration enhancer is drug- and formulation-dependent. The following tables summarize the comparative performance of this compound and its parent compound, l-menthol, against other widely used enhancers such as oleic acid, propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO). The data is presented as Enhancement Ratio (ER), which is the factor by which the permeability of a drug is increased in the presence of an enhancer compared to a control formulation without an enhancer.

Table 1: Comparative Enhancement Ratios for Various Drugs and Penetration Enhancers

DrugPenetration Enhancer (Concentration)Skin ModelEnhancement Ratio (ER)Reference(s)
Indomethacinl-Menthol (2%)Rat Skin~2.0[1][2]
Quercetin (B1663063)l-Menthol (1.95%)Pig Skin~17.0[3][4]
QuercetinDimethylformamide (16.7%)Pig Skin~9.0 (relative to l-menthol)[3][4]
5-Fluorouracil (B62378)Oleic Acid (5% in PG)Human SkinModerately Successful[5]
5-FluorouracilDecylmethyl sulfoxide (4% aq.)Human Skin35 (initially)[5]
EstradiolOleic Acid (5% in PG)Human Skin>10 (initially)[6]
EstradiolDMSOTransdermal Patch4-fold increase[7]

Note: Data for this compound is often inferred from studies on l-menthol, its active precursor in terms of penetration enhancement. Direct comparative studies for this compound are limited.

Mechanism of Action

This compound is believed to enhance skin penetration through a dual mechanism inherited from its constituent molecules, l-menthol and lactic acid.

  • Interaction with Stratum Corneum Lipids: Like its parent compound l-menthol, this compound is thought to disrupt the highly ordered lipid structure of the stratum corneum.[8] By intercalating into the lipid bilayers, it increases their fluidity, creating more permeable pathways for drug molecules to traverse the skin barrier.[9]

  • TRPM8 Receptor Activation: The menthol (B31143) moiety of this compound is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol receptor.[10][11] Activation of TRPM8 can lead to an increase in cutaneous blood flow, which may contribute to the systemic uptake of topically applied drugs.[12]

  • Hydrating Effect: The lactic acid component of this compound acts as a humectant, increasing the hydration of the stratum corneum.[13][14] A more hydrated stratum corneum is generally more permeable to many substances.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_0 This compound Application cluster_1 Mechanism of Action in Stratum Corneum cluster_2 Outcome Topical Formulation\n(with this compound) Topical Formulation (with this compound) A Disruption of Intercellular Lipid Lamellae Topical Formulation\n(with this compound)->A C Activation of TRPM8 Receptors Topical Formulation\n(with this compound)->C D Hydration of Stratum Corneum (Lactic Acid Moiety) Topical Formulation\n(with this compound)->D B Increased Lipid Fluidity A->B E Increased Drug Permeation B->E C->E D->E

Caption: Proposed mechanism of this compound as a penetration enhancer.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the in vitro permeation of drugs through the skin.[15]

Objective: To quantify the rate and extent of drug permeation through an excised skin membrane from a topical formulation containing a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (human or animal, e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation (with this compound or other enhancers)

  • Control formulation (without enhancer)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (set to 32°C to mimic skin surface temperature)

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for drug quantification

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) can then be calculated.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber B->C D Equilibrate Cell at 32°C C->D E Apply Formulation D->E F Collect Samples at Time Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Flux, Kp, and ER G->H

Caption: Workflow for a Franz diffusion cell experiment.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique used to visualize the penetration of fluorescently labeled molecules into the skin, providing qualitative and semi-quantitative information about the depth and pathway of penetration.[16][17]

Objective: To visualize the penetration pathway and depth of a fluorescently labeled drug or the enhancer itself into the skin.

Materials:

  • Confocal Laser Scanning Microscope

  • Excised skin samples

  • Test formulation containing a fluorescent probe (e.g., Nile red for lipophilic compounds, fluorescein (B123965) for hydrophilic compounds)

  • Cryostat for sectioning frozen tissue (optional)

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Skin Treatment: Apply the fluorescently labeled formulation to the surface of the excised skin and incubate for a specific period under controlled conditions (e.g., in a Franz diffusion cell setup without sampling).

  • Sample Preparation:

    • Whole Mount: Gently wipe the excess formulation from the skin surface. The skin can be mounted directly on a slide for imaging from the surface.

    • Cross-section: For visualizing penetration depth, the treated skin sample can be embedded in an optimal cutting temperature (OCT) compound, frozen, and sectioned using a cryostat. The sections are then mounted on slides.

  • Imaging:

    • Place the prepared slide on the microscope stage.

    • Select the appropriate laser excitation wavelength and emission filter for the fluorescent probe.

    • Acquire a series of optical sections (z-stack) through the depth of the skin.

  • Image Analysis:

    • Reconstruct a 3D image from the z-stack to visualize the distribution of the fluorescent probe within the different layers of the skin (stratum corneum, viable epidermis, dermis).

    • Analyze the fluorescence intensity at different depths to semi-quantitatively assess the extent of penetration.

Conclusion

This compound presents a compelling profile as a penetration enhancer, offering a good balance of efficacy and safety, with the added benefit of a pleasant cooling sensation. While direct comparative data against a wide range of enhancers is still emerging, studies on its parent compound, l-menthol, suggest significant potential. Its mechanism of action, involving the disruption of stratum corneum lipids and potential activation of TRPM8 receptors, provides a rational basis for its use in enhancing the dermal and transdermal delivery of a variety of active ingredients. Further research with direct head-to-head comparisons will be invaluable in fully elucidating the position of this compound in the arsenal (B13267) of penetration enhancers available to formulation scientists.

References

Comparative Stability of l-Menthyl Lactate in Common Research Vehicles: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active ingredient in various vehicles is paramount for developing robust and reliable formulations. This guide provides a comparative analysis of the stability of l-Menthyl lactate (B86563) in three common research vehicles: propylene (B89431) glycol, ethanol, and a standard oil-in-water (O/W) emulsion. The following data and protocols are presented to aid in the selection of an appropriate vehicle for your research and development needs.

l-Menthyl lactate, an ester of l-menthol (B7771125) and l-lactic acid, is widely used for its cooling properties in cosmetics and topical formulations.[1] Its stability is a critical factor that can be influenced by the chemical environment of the formulation. While generally considered stable, particularly in a pH range of 4-8, its ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2] This guide explores its stability in neutral vehicles commonly used in research settings.

Quantitative Stability Analysis

To assess the stability of this compound, a hypothetical long-term stability study was designed. In this illustrative study, solutions of this compound (1% w/v) in propylene glycol, ethanol, and an oil-in-water (O/W) emulsion were prepared and stored at 25°C/60% RH for 12 months. The concentration of this compound was determined at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Stability of this compound in Various Vehicles at 25°C/60% RH

Time Point (Months)Propylene Glycol (% Remaining)Ethanol (% Remaining)O/W Emulsion (% Remaining)
0100.0100.0100.0
199.899.599.2
399.598.797.8
699.197.495.5
1298.295.191.3

Disclaimer: The data presented in this table is illustrative and intended to demonstrate a typical stability profile. Actual results may vary based on the specific composition of the vehicle and storage conditions.

The primary degradation pathway for this compound is the hydrolysis of its ester bond, yielding l-menthol and l-lactic acid.[1][3] The formation of these degradants was also monitored.

Table 2: Formation of l-Menthol as a Degradation Product at 12 Months

Vehiclel-Menthol Concentration (% of initial this compound)
Propylene Glycol1.7
Ethanol4.8
O/W Emulsion8.5

Disclaimer: The data presented in this table is illustrative and intended to demonstrate a typical degradation profile. Actual results may vary.

Based on this illustrative data, this compound exhibits the highest stability in propylene glycol, followed by ethanol, with the lowest stability observed in the O/W emulsion. The higher water content in the O/W emulsion likely contributes to the increased rate of hydrolysis.

Experimental Protocols

A detailed methodology is crucial for reproducible stability studies. The following protocols outline the procedures used to generate the illustrative data.

Preparation of Stability Samples
  • This compound Solutions (1% w/v):

    • Propylene Glycol: Dissolve 1.0 g of this compound powder in 99.0 g of propylene glycol. Stir until a clear solution is obtained.

    • Ethanol: Dissolve 1.0 g of this compound powder in 99.0 g of 95% ethanol. Stir until a clear solution is obtained.

  • This compound O/W Emulsion (1% w/v):

    • Oil Phase: Heat 20.0 g of a suitable oil phase (e.g., a mixture of mineral oil and cetearyl alcohol) to 75°C. Add 1.0 g of this compound and stir until dissolved.

    • Aqueous Phase: Heat 74.0 g of purified water with 5.0 g of a suitable emulsifier (e.g., polysorbate 80) to 75°C.

    • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes. Cool the emulsion to room temperature with gentle stirring.

Storage Conditions

Samples were stored in sealed, amber glass vials to protect from light. The storage condition was maintained at 25°C ± 2°C and 60% RH ± 5% RH in a stability chamber.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active ingredient in the presence of its degradation products.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Propylene Glycol and Ethanol Solutions: Dilute an accurately weighed amount of the solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL of this compound.

    • O/W Emulsion: Accurately weigh an amount of the emulsion equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol (B129727) and sonicate for 15 minutes to break the emulsion and dissolve the this compound. Dilute to volume with methanol and mix well. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Quantification: The concentration of this compound and its degradation products is determined by comparing the peak areas to those of a reference standard of known concentration.

Visualizations

To further clarify the experimental process and the primary degradation mechanism, the following diagrams are provided.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep_pg 1% this compound in Propylene Glycol storage 25°C / 60% RH (Amber Vials) prep_pg->storage prep_eth 1% this compound in Ethanol prep_eth->storage prep_emulsion 1% this compound in O/W Emulsion prep_emulsion->storage sampling Sampling at 0, 1, 3, 6, 12 months storage->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Remaining, Degradants) hplc->data G Primary Degradation Pathway of this compound l_menthyl_lactate This compound (Ester) hydrolysis Hydrolysis (H₂O, Acid/Base catalysis) l_menthyl_lactate->hydrolysis l_menthol l-Menthol (Alcohol) hydrolysis->l_menthol l_lactic_acid l-Lactic Acid (Carboxylic Acid) hydrolysis->l_lactic_acid products Degradation Products

References

In Vivo Validation of l-Menthyl Lactate's Cooling Effect: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy of cooling agents is paramount. This guide provides a comparative analysis of l-Menthyl lactate (B86563) against the well-established cooling compounds, l-menthol (B7771125) and icilin (B1674354), with a focus on their performance in animal models.

Comparative Analysis of Cooling Agents

The following table summarizes the known characteristics and available in vivo data for l-Menthyl lactate, l-menthol, and icilin. It is important to note that the data for each compound are derived from separate studies with differing experimental designs.

FeatureThis compoundl-MentholIcilin
Cooling Sensation Mild, pleasant, and prolonged[1][2]Strong, intense, and immediate"Super-cooling" agent, more potent than menthol (B31143)
Irritation Potential Low[1][3]Can cause irritation at higher concentrationsData on topical irritation in animal models is limited
Mechanism of Action TRPM8 channel agonist[1]TRPM8 channel agonistTRPM8 and TRPA1 channel agonist
In Vivo Animal Model Data (Topical Application) No quantitative data on skin temperature reduction found in the reviewed literature. Described as providing a gentle and sustained cooling effect.[1]Dose-dependent increase in paw withdrawal latency to heat in rats (analgesic effect). Biphasic effect on cold sensitivity in rats.[4][5]No quantitative data on skin temperature reduction after topical application found. Systemic administration has been studied.
In Vivo Animal Model Data (Systemic Administration) No data foundNo data foundIntraperitoneal injection in rats elicits a dose-related hyperthermia, not hypothermia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the in vivo assessment of cooling agents in animal models.

Topical Application of Cooling Agents in Rats (l-Menthol Study)

This protocol is based on studies investigating the effects of topical l-menthol on thermal sensitivity in rats.[4][5]

  • Animal Model: Male Sprague-Dawley rats.[4][5]

  • Test Substance Preparation: l-menthol was dissolved in ethanol (B145695) to prepare various concentrations (e.g., 1%, 10%, 40%). The vehicle control consisted of the solvent alone.

  • Application: A fixed volume of the menthol solution or vehicle was topically applied to the plantar surface of the rat's hind paw.

  • Temperature Measurement: While this particular study focused on behavioral responses to thermal stimuli (paw withdrawal latency from a heat source, time spent on a cold plate), skin temperature can be measured non-invasively using an infrared thermometer or thermal imaging camera. For core body temperature, a rectal probe can be used.[6][7]

  • Behavioral Assessment (Cold Sensitivity):

    • Cold Plate Test: The rat is placed on a metal plate maintained at a specific cold temperature (e.g., -5°C to 15°C). The latency to the first nocifensive behavior (e.g., paw lifting, jumping) is recorded.

  • Behavioral Assessment (Heat Sensitivity):

    • Paw Withdrawal Latency: A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is measured.

Systemic Administration of Cooling Agents in Rats (Icilin Study)

This protocol is based on a study investigating the systemic effects of icilin on body temperature in rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Test Substance Preparation: Icilin was prepared for intraperitoneal (i.p.) injection.

  • Administration: A specific dose of icilin was injected intraperitoneally.

  • Temperature Measurement: Core body temperature was monitored using a rectal probe at regular intervals post-injection.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Activates l-Menthol l-Menthol l-Menthol->TRPM8 Activates Icilin Icilin Icilin->TRPM8 Activates Cold Temperature Cold Temperature Cold Temperature->TRPM8 Activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Opens to allow Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Nerve_Signal Nerve Signal to Brain Action_Potential->Nerve_Signal Sensation of Cold Sensation of Cold Nerve_Signal->Sensation of Cold

Caption: TRPM8 signaling pathway activation by cooling agents.

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats) Baseline_Temp Baseline Temperature Measurement (Infrared Thermometer/Rectal Probe) Animal_Acclimation->Baseline_Temp Compound_Prep Preparation of Cooling Agents (this compound, l-Menthol, Vehicle) Topical_App Topical Application of Test Compound Compound_Prep->Topical_App Baseline_Temp->Topical_App Post_App_Temp Post-Application Temperature Monitoring Topical_App->Post_App_Temp Behavioral_Tests Behavioral Assessment (e.g., Cold Plate Test) Topical_App->Behavioral_Tests Data_Collection Data Collection and Recording Post_App_Temp->Data_Collection Behavioral_Tests->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Results_Comp Comparison of Cooling Effects Stats_Analysis->Results_Comp

Caption: Experimental workflow for in vivo validation.

Conclusion

This compound presents a compelling profile as a cooling agent with a favorable sensory experience and lower irritation potential compared to traditional compounds like l-menthol.[1][8] However, the current body of scientific literature lacks direct, quantitative in vivo studies in animal models to definitively compare its cooling efficacy against alternatives. The provided experimental protocols for l-menthol and icilin can serve as a foundation for designing future studies to quantitatively assess the in vivo cooling effects of this compound. Such research would be invaluable for the evidence-based selection of cooling agents in pharmaceutical and cosmetic formulations.

References

Comparative assessment of l-Menthyl lactate's bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioavailability of l-Menthyl lactate (B86563), a widely used cooling agent in pharmaceutical and cosmetic products. Its performance is evaluated against other common cooling agents, with a focus on skin permeation, metabolic fate, and sensory perception. This document summarizes available experimental data to offer an objective comparison for formulation and development decisions.

Executive Summary

l-Menthyl lactate presents a distinct bioavailability profile compared to its parent compound, l-menthol (B7771125), and other synthetic cooling agents. Upon topical application, it is metabolized by esterases in the skin, releasing l-menthol and lactic acid. This controlled release contributes to its characteristic milder, longer-lasting cooling sensation and lower irritation potential. While direct comparative skin permeation data is limited, its mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel has been quantified and is comparable to that of l-menthol.

Physicochemical and Sensory Properties

The selection of a cooling agent is often dictated by its sensory attributes and physicochemical properties, which influence formulation stability and skin feel. This compound offers a favorable profile for applications requiring a less aggressive and prolonged cooling effect.

PropertyThis compoundl-MentholOther Synthetic Cooling Agents (e.g., WS-3, WS-5)
Cooling Sensation Mild, gradual, and long-lasting[1]Strong, intense, and immediateVaries; can be very strong and targeted to specific areas of the mouth or skin
Odor Faint, slightly mintyStrong, characteristic minty odorGenerally odorless
Irritation Potential Low; considered gentler on the skin[2]Higher potential for skin irritation and sensitization[2]Varies; generally low irritation potential
Volatility Low[3]HighLow
Solubility Soluble in oils and ethanol[4]Soluble in alcohol, ethers, and oilsVaries; some are water-soluble

Bioavailability and Metabolism

The bioavailability of a topically applied cooling agent is determined by its ability to permeate the skin barrier and its subsequent metabolic fate.

Skin Permeation

Currently, there is a lack of publicly available, direct comparative studies detailing the quantitative in vitro skin permeation parameters (e.g., flux, permeability coefficient) of this compound against other cooling agents. However, the established protocols for such studies provide a framework for generating this critical data. Factors such as the vehicle, concentration, and the presence of penetration enhancers significantly influence skin permeation[5]. For instance, l-menthol has been shown to enhance the skin permeability of other drugs[6].

Metabolic Pathway

This compound is an ester of l-menthol and lactic acid. In vivo, it is susceptible to hydrolysis by esterase enzymes present in the skin and other tissues. This metabolic process cleaves the ester bond, releasing l-menthol and lactic acid as the primary metabolites. The controlled enzymatic release of l-menthol is believed to be a key factor in the prolonged cooling sensation and reduced irritation associated with this compound.

l_Menthyl_Lactate This compound Esterase Skin Esterases l_Menthyl_Lactate->Esterase Topical Application l_Menthol l-Menthol Esterase->l_Menthol Hydrolysis Lactic_Acid Lactic Acid Esterase->Lactic_Acid Hydrolysis

Metabolic pathway of this compound in the skin.

Mechanism of Action: TRPM8 Activation

The cooling sensation of this compound, l-menthol, and many other cooling agents is primarily mediated through the activation of the TRPM8 channel, a non-selective cation channel expressed in sensory neurons.

Signaling Pathway

Activation of the TRPM8 receptor by a cooling agent leads to an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron. This depolarization generates an action potential that is transmitted to the brain, where it is interpreted as a sensation of cold.

cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Activation Cations Ca²⁺ / Na⁺ Influx TRPM8_active->Cations Cooling_Agent This compound or l-Menthol Cooling_Agent->TRPM8 Depolarization Membrane Depolarization Cations->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain Action_Potential->Brain Sensation Cooling Sensation Brain->Sensation

Signaling pathway for cooling sensation via TRPM8 activation.
Comparative Receptor Activation

Quantitative data on the activation of the TRPM8 channel provides a direct comparison of the potency of different cooling agents at the molecular level.

Cooling AgentReceptorEC50 (µM)
This compound TRPM8163
l-Menthol TRPM8193

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The EC50 values for this compound and l-menthol in activating the TRPM8 channel are comparable, indicating a similar intrinsic potency at the receptor level.

Experimental Protocols

Standardized in vitro skin permeation studies are essential for the comparative assessment of topical bioavailability. The following protocol outlines a typical experimental setup using Franz diffusion cells.

In Vitro Skin Permeation Study Protocol

Objective: To determine the rate and extent of permeation of a cooling agent across the skin.

Apparatus: Franz diffusion cells.

Membrane: Excised human or porcine skin. The skin is prepared to a uniform thickness (typically 200-500 µm) using a dermatome.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Cell_Setup Franz Cell Setup Skin_Prep->Cell_Setup Formulation_App Formulation Application Cell_Setup->Formulation_App Sampling Receptor Fluid Sampling Formulation_App->Sampling Quantification Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis (Flux, Kp) Quantification->Data_Analysis

References

Beyond the Chill: Uncovering l-Menthyl Lactate's Untapped Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Sensory Science and Drug Development

l-Menthyl lactate (B86563), a widely utilized cooling agent in cosmetics and pharmaceuticals, is primarily recognized for its ability to activate the transient receptor potential melastatin 8 (TRPM8) channel, the body's principal cold sensor. While its interaction with TRPM8 is well-established, emerging evidence suggests that its cooling sensation and potential therapeutic benefits may extend beyond this single molecular target. This guide provides a comparative analysis of l-Menthyl lactate and its parent compound, l-menthol (B7771125), delving into the experimental validation of their mechanisms of action, with a particular focus on pathways independent of TRPM8.

Quantitative Comparison of Cooling Agent Receptor Activation

To objectively assess the activity of this compound and l-menthol, a review of their potency on known targets is essential. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for these compounds on relevant ion channels.

CompoundTarget Ion ChannelActionEC50 / IC50 (µM)Reference
This compound TRPM8Agonist163[1]
l-Menthol TRPM8Agonist193[1]
TRPA1Agonist (low conc.) / Antagonist (high conc.)Bimodal action[2][3]
TRPV3AgonistActivates in a dose-dependent manner[4]
L-type Calcium ChannelAntagonist/BlockerIC50 = 74.6[5]

Delving Deeper: Potential Non-TRPM8 Mechanisms of Action

While direct experimental evidence for this compound's activity on non-TRPM8 channels is still emerging, the well-documented promiscuity of its structural analog, l-menthol, provides a strong rationale for investigating these alternative pathways.

Transient Receptor Potential Ankyrin 1 (TRPA1)

Menthol (B31143) exhibits a bimodal effect on TRPA1, acting as an agonist at low concentrations and an antagonist at higher concentrations.[2][3] Studies on sensory neurons from TRPM8 knockout mice have shown that l-menthol can still induce calcium influx, an effect that is abolished in TRPM8/TRPA1 double knockout mice. This strongly suggests that TRPA1 contributes to the sensory perception of menthol, independent of TRPM8 activation.[6] Given its structural similarity, it is plausible that this compound may also interact with TRPA1, potentially contributing to its nuanced sensory profile.

Transient Receptor Potential Vanilloid 3 (TRPV3)

TRPV3, a heat-sensitive ion channel, is also activated by menthol.[4] This interaction could contribute to the complex sensory experience of menthol, which can sometimes be perceived as a burning sensation in addition to cooling. The potential for this compound to modulate TRPV3 activity remains an unexplored but compelling area of research.

L-type Voltage-Gated Calcium Channels

Research has demonstrated that menthol can inhibit detrusor muscle contractility in the bladder, an effect that persists in TRPM8 knockout mice.[4] This inhibition is attributed to the blockade of L-type voltage-gated calcium channels, a mechanism entirely independent of TRPM8.[4][5] This finding opens a significant avenue for investigating whether this compound shares this property, which could have implications for its use in therapeutic areas beyond sensory modulation.

Visualizing the Pathways: Signaling and Experimental Workflow

To better understand the complex interactions of these cooling agents, the following diagrams illustrate the known and potential signaling pathways, as well as a generalized workflow for their experimental validation.

Known and Potential Signaling Pathways of l-Menthol and this compound cluster_SensoryNeuron Sensory Neuron l-Menthol l-Menthol TRPM8 TRPM8 l-Menthol->TRPM8 Activates TRPA1 TRPA1 l-Menthol->TRPA1 Activates/Inhibits TRPV3 TRPV3 l-Menthol->TRPV3 Activates L-type Ca2+ Channel L-type Ca2+ Channel l-Menthol->L-type Ca2+ Channel Inhibits This compound This compound This compound->TRPM8 Activates This compound->TRPA1 Hypothesized This compound->TRPV3 Hypothesized This compound->L-type Ca2+ Channel Hypothesized Ca2+ Influx (Cooling Sensation) Ca2+ Influx (Cooling Sensation) TRPM8->Ca2+ Influx (Cooling Sensation) Ca2+ Influx (Complex Sensation) Ca2+ Influx (Complex Sensation) TRPA1->Ca2+ Influx (Complex Sensation) Ca2+ Influx (Warmth/Irritation) Ca2+ Influx (Warmth/Irritation) TRPV3->Ca2+ Influx (Warmth/Irritation) Ca2+ Blockade (Muscle Relaxation) Ca2+ Blockade (Muscle Relaxation) L-type Ca2+ Channel->Ca2+ Blockade (Muscle Relaxation)

Caption: Signaling pathways of l-menthol and this compound.

Experimental Workflow for Validating Non-TRPM8 Mechanisms Hypothesis This compound has non-TRPM8 targets In Vitro Assays In Vitro Assays Hypothesis->In Vitro Assays Calcium Imaging Calcium Imaging in Sensory Neurons In Vitro Assays->Calcium Imaging Electrophysiology Patch-Clamp on HEK293 cells expressing target channels In Vitro Assays->Electrophysiology Muscle Contractility Smooth Muscle Contractility Assay In Vitro Assays->Muscle Contractility TRPM8 KO Model Utilize TRPM8 Knockout Models Calcium Imaging->TRPM8 KO Model Data Analysis Quantitative Data Analysis (EC50/IC50) Electrophysiology->Data Analysis Muscle Contractility->TRPM8 KO Model TRPM8 KO Model->Data Analysis Conclusion Validation of Non-TRPM8 Mechanism Data Analysis->Conclusion

Caption: Experimental workflow for mechanism validation.

Detailed Experimental Protocols

To facilitate further research into the non-TRPM8 mechanisms of this compound, the following are detailed protocols for key experimental assays.

Calcium Imaging of Sensory Neuron Activation

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in cultured dorsal root ganglion (DRG) neurons upon application of cooling agents.

Methodology:

  • DRG Neuron Culture: Isolate DRGs from wild-type and TRPM8 knockout mice and culture them on glass coverslips coated with poly-D-lysine and laminin.

  • Fluorescent Calcium Indicator Loading: Incubate cultured neurons with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

  • Perfusion System: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope.

  • Compound Application: Perfuse the neurons with a baseline buffer, followed by the application of this compound or l-menthol at various concentrations. A positive control (e.g., capsaicin (B1668287) for TRPV1) and a vehicle control should be included.

  • Image Acquisition: Capture fluorescent images at regular intervals before, during, and after compound application. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) will be used.

  • Data Analysis: Measure the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to quantify changes in [Ca2+]i.

Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To directly measure the effect of cooling agents on the activity of specific ion channels (TRPA1, TRPV3, L-type calcium channels) expressed in a heterologous system.

Methodology:

  • Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transiently transfect them with the plasmid DNA encoding the ion channel of interest (e.g., human TRPA1).

  • Whole-Cell Patch-Clamp Recording: Obtain a whole-cell patch-clamp configuration on a transfected cell.

  • Voltage Protocol: Apply a voltage-step or voltage-ramp protocol to elicit ion channel currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing the cooling agent at various concentrations.

  • Data Acquisition and Analysis: Record the resulting currents and analyze the current-voltage (I-V) relationship and dose-response curves to determine the EC50 or IC50 values.

In Vitro Smooth Muscle Contractility Assay

Objective: To assess the effect of cooling agents on the contractility of smooth muscle tissue, independent of neuronal input.

Methodology:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., from the bladder detrusor muscle) from wild-type and TRPM8 knockout mice.

  • Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Isometric Tension Recording: Connect the muscle strips to an isometric force transducer to record changes in tension.

  • Induction of Contraction: Induce muscle contraction using a contractile agent such as carbachol (B1668302) or by electrical field stimulation.

  • Compound Application: Add this compound or l-menthol to the organ bath at various concentrations and record the effect on the induced contractions.

  • Data Analysis: Measure the change in contractile force and generate concentration-response curves to determine the inhibitory effect of the cooling agents.

Conclusion and Future Directions

The investigation into this compound's mechanism of action reveals a landscape ripe for discovery. While its role as a TRPM8 agonist is clear, the compelling evidence of TRPM8-independent actions of its parent compound, l-menthol, strongly suggests that this compound may possess a more complex pharmacological profile than currently appreciated. The provided experimental protocols offer a clear roadmap for researchers to rigorously test these hypotheses. Future studies employing TRPM8 knockout models and specific channel blockers will be instrumental in definitively validating the non-TRPM8 mediated effects of this compound. Unraveling these mechanisms will not only enhance our fundamental understanding of sensory biology but also pave the way for the development of more targeted and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of l-Menthyl Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of l-Menthyl lactate (B86563), designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.

Understanding l-Menthyl Lactate Properties

This compound is an ester of menthol (B31143) and lactic acid, appearing as a white to off-white crystalline solid at room temperature.[1] It is characterized by a mild, minty odor and is known for its cooling properties.[1] While not classified as a hazardous substance, proper disposal protocols should still be followed to minimize environmental impact.[2][3]

PropertyValue
Appearance White/off-white solid[4]
Odor Characteristic, minty, chamomile-like[4]
Flash Point > 93°C / 200°F (Closed cup)[4]
Solubility Soluble in water, alcohol, and acetone[5]
Stability Stable under normal conditions[5]

Pre-Disposal and Handling

Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. All handling of this compound for disposal should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4][7] Do not discharge this compound down the drain or dispose of it in regular trash.[8][9]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Consult the Safety Data Sheet (SDS) to confirm its properties and any potential incompatibilities.[6]

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances.[6][10] For instance, keep it separate from strong acids and bases.[10]

Step 2: Containerization and Labeling

  • Use a designated, clean, and chemically compatible waste container.[9][11] The original container, if in good condition, is an ideal choice.[10]

  • Securely seal the container to prevent leaks or spills.[8]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6] Do not use abbreviations or chemical formulas.[6]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10][11]

  • The SAA should be a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[3]

  • Ensure the storage area is regularly inspected for any signs of leakage.[10]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[11]

  • Follow their specific procedures for waste handover. The recommended disposal method for this compound is incineration in a suitable combustion chamber by a licensed facility.[5][7]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.[4]

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a designated waste container.[5] For larger spills, prevent the material from entering drains or waterways.[2][7]

  • Cleanup: After absorbing the spill, clean the affected area with water.[4]

  • Disposal: The collected spill material and any contaminated cleaning supplies should be treated as chemical waste and disposed of following the procedures outlined above.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify 1. Identify Waste (this compound) start->identify ppe 2. Wear Appropriate PPE (Gloves, Safety Glasses) identify->ppe spill Spill Occurs ppe->spill Is there a spill? segregate 3. Segregate from Incompatible Chemicals containerize 4. Place in a Labeled, Sealed, Compatible Container segregate->containerize store 5. Store in Designated Satellite Accumulation Area containerize->store contact_ehs 6. Contact EHS for Pickup and Professional Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end spill->segregate No contain_spill Contain and Clean Up Spill Using Inert Absorbent spill->contain_spill Yes contain_spill->containerize

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling l-Menthyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle l-Menthyl lactate (B86563). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling l-Menthyl lactate. The following table summarizes the recommended equipment based on safety data sheets (SDS).

Protection Type Recommended Equipment Notes
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2][3][4]Must meet ANSI Z87.1 standard for impact resistance.[3] Required for all personnel, including visitors, in areas where this compound is handled.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][4]Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged or direct contact, consider heavier-duty gloves. Always wash hands after removing gloves.
Body Protection Laboratory coat.[3][4]A lab coat, long pants, and closed-toe shoes are the minimum requirements.[4]
Respiratory Protection Generally not required with adequate ventilation.A respirator may be necessary if handling generates dust or if ventilation is insufficient.[1][2] Any respirator use must comply with OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][2]
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidants and acids.[2]

3. Handling and Use:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Don the appropriate PPE as outlined in the table above before handling.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • After handling, wash hands and other exposed skin areas thoroughly.[1]

4. Spill Response:

  • In case of a small spill, sweep up the solid material, taking care to avoid generating dust.[1][2]

  • Place the spilled material into a suitable, closed container for disposal.[1][6]

  • Ventilate the area of the spill.[1]

  • For large spills, evacuate the area and contact the appropriate environmental health and safety personnel.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste material (including spilled substance and contaminated disposables) in a clearly labeled, sealed container.[1][6]

2. Disposal Procedure:

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Do not allow the product to enter drains or waterways.[6]

  • Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[6]

Visual Workflow for this compound Handling

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound within a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect Visually Check store Store in Cool, Dry, Well-Ventilated Area inspect->store If OK ppe Don Appropriate PPE store->ppe Prepare for Use handle Handle in Ventilated Area ppe->handle wash Wash Hands After Use handle->wash collect Collect Waste in Labeled Container handle->collect Generate Waste spill Spill Response handle->spill In Case of Spill dispose Dispose per Regulations collect->dispose spill->collect

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.